Chloranil
Description
Tetrachloro-1,4-benzoquinone is a member of the class of 1,4-benzoquiones that is 1,4-benzoquinone in which all four hydrogens are substituted by chlorines. It has a role as a metabolite and an EC 2.7.1.33 (pantothenate kinase) inhibitor. It is an organochlorine compound and a member of 1,4-benzoquinones.
A quinone fungicide used for treatment of seeds and foliage.
mutagen; structure in first source
Structure
3D Structure
Properties
IUPAC Name |
2,3,5,6-tetrachlorocyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl4O2/c7-1-2(8)6(12)4(10)3(9)5(1)11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNWTBMOAKPKBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)C(=C(C1=O)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl4O2 | |
| Record name | CHLORANIL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19970 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHLORANIL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0780 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2020266 | |
| Record name | Chloranil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Chloranil is a yellow powder with a slight odor. (NTP, 1992), Dry Powder, Golden yellow solid; [Merck Index] Yellow or green powder; [MSDSonline], YELLOW SOLID IN VARIOUS FORMS. | |
| Record name | CHLORANIL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19970 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetrachloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chloranil | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4278 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CHLORANIL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0780 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
Sublimes (NTP, 1992), Sublimes, SUBLIMES AT BOILING POINT | |
| Record name | CHLORANIL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19970 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHLORANIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1533 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), ALMOST INSOL IN COLD PETROLEUM ETHER, COLD ALCOHOL; SPARINGLY SOL IN CHLOROFORM, CARBON DISULFIDE, CARBON TETRACHLORIDE; SOLUBLE IN ETHER. INSOLUBLE IN WATER., g/100 g: in acetone 33, ether 16, dimethylformamide 5.4, solvent naphtha 5.4, benzene 1.3, methanol about 0.1, carbon tetrachloride about 0.1, dibutyl phthalate about 0.1, ALMOST INSOL IN WATER (1:4000), In water, 250 mg/l at room temperature, Solubility in water: none | |
| Record name | CHLORANIL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19970 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHLORANIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1533 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHLORANIL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0780 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.97 (NTP, 1992) - Denser than water; will sink, 1.97, Relative density (water = 1): 2.0 | |
| Record name | CHLORANIL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19970 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHLORANIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1533 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHLORANIL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0780 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 8.5 | |
| Record name | CHLORANIL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0780 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0 mmHg at 68 °F approximately (NTP, 1992), 0.0000051 [mmHg], 5.1X10-6 MM HG @ 25 °C, Vapor pressure, Pa at 25 °C: | |
| Record name | CHLORANIL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19970 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chloranil | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4278 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CHLORANIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1533 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHLORANIL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0780 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
GOLDEN-YELLOW PLATELETS FROM ACETIC ACID OR ACETONE; MONOCLINIC PRISMS FROM BENZENE OR TOLUENE OR BY SUBLIMATION IN VACUO, YELLOW LEAFLETS OR PRISMS | |
CAS No. |
118-75-2 | |
| Record name | CHLORANIL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19970 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chloranil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloranil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloranil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8432 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetrachloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chloranil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrachloro-p-benzoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.887 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORANIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01W5X7N5XV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CHLORANIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1533 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHLORANIL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0780 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
552 °F (decomposes) (NTP, 1992), 292 °C (SEALED TUBE), 290 °C | |
| Record name | CHLORANIL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19970 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHLORANIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1533 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHLORANIL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0780 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
Chloranil chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) is a versatile and powerful oxidizing agent with significant applications across organic synthesis, materials science, and pharmaceutical development. This document provides an in-depth technical overview of its core chemical properties, molecular and crystal structure, synthesis, and key chemical reactions. Quantitative data are presented in structured tables for ease of reference, and detailed experimental protocols for its synthesis are provided. Furthermore, key reaction pathways and experimental workflows are visualized using DOT language diagrams to facilitate a deeper understanding of its chemical behavior.
Chemical and Physical Properties
Chloranil is a yellow crystalline solid with a molecular formula of C₆Cl₄O₂.[1][2][3] It is a planar molecule and functions as a mild oxidant.[1][3][4] Its strong electrophilicity and oxidative potential make it a valuable reagent in numerous chemical transformations.[5]
Identification and General Properties
| Property | Value | Source |
| IUPAC Name | 2,3,5,6-Tetrachlorocyclohexa-2,5-diene-1,4-dione | [1][6] |
| Other Names | p-Chloranil, Tetrachloro-1,4-benzoquinone, Tetrachloro-p-benzoquinone | [1][6] |
| CAS Number | 118-75-2 | [1][6] |
| Molecular Formula | C₆Cl₄O₂ | [1][5][6] |
| Appearance | Yellow solid/powder | [1][2][6] |
Physical and Chemical Constants
| Property | Value | Source |
| Molecular Weight | 245.86 g/mol | [1] |
| Melting Point | 295 to 296 °C (563 to 565 °F; 568 to 569 K) | [1] |
| Boiling Point | Sublimes | [6] |
| Density | 1.97 g/cm³ | [7][8] |
| Solubility | Insoluble in water; soluble in ether; sparingly soluble in alcohol, chloroform, carbon disulfide, and petroleum ether. | [3][6] |
| Vapor Pressure | 1 hPa @ 71 °C | [7] |
Spectral Data
| Spectroscopy | Wavelength/Frequency | Source |
| UV-Vis (λmax) | 290 nm (in cyclohexane) | [9] |
| IR Spectrum | Available | [10] |
| Raman Spectrum | Available | [11][12] |
Molecular and Crystal Structure
Chloranil possesses a quinoid structure with a six-membered ring.[5][13] The ring is substituted with two carbonyl groups at the 1 and 4 positions and four chlorine atoms at the 2, 3, 5, and 6 positions.[5] This high degree of halogenation significantly influences its electrochemical properties.
The molecule is planar, although with slight displacements of the oxygen and chlorine atoms out of the plane of the quinoid ring by approximately 0.05 Å.[13] The crystal structure of chloranil has been determined by X-ray diffraction to belong to the P2₁/a space group.[13]
Synthesis of Chloranil
Chloranil can be synthesized through several routes, most commonly involving the chlorination of phenol or the oxidation and subsequent chlorination of hydroquinone.[1][5][14]
Synthesis from Phenol
One established method involves the extensive chlorination of phenol to yield hexachlorocyclohexa-2,5-dien-1-one, which is then hydrolyzed to produce chloranil.[1]
C₆H₅OH + 6 Cl₂ → C₆Cl₆O + 6 HCl C₆Cl₆O + H₂O → C₆Cl₄O₂ + 2 HCl[1]
Synthesis from Hydroquinone
A common laboratory and industrial synthesis starts with the oxidation of hydroquinone to p-benzoquinone, followed by chlorination.[5]
Step 1: Oxidation of Hydroquinone to p-Benzoquinone [5]
-
Dissolve hydroquinone in an acidic solution (e.g., sulfuric acid).
-
Add an oxidizing agent such as potassium dichromate or nitric acid portion-wise while maintaining the temperature.
-
Monitor the reaction until the hydroquinone is fully converted to p-benzoquinone.
-
Isolate the p-benzoquinone product by filtration and wash with cold water.
Step 2: Chlorination of p-Benzoquinone [5]
-
Suspend the synthesized p-benzoquinone in a suitable inert solvent like carbon tetrachloride.[5]
-
Introduce chlorine gas into the mixture, often in the presence of a catalyst such as iron or ferric chloride.[5]
-
Heat the reaction mixture to between 50°C and 80°C to facilitate the substitution of all four hydrogen atoms.[5]
-
Continue the reaction until the formation of the yellow chloranil precipitate is complete.
-
Isolate the crude chloranil by filtration and purify by recrystallization from a suitable solvent like benzene or acetic acid.[15]
Chemical Reactions and Applications
Chloranil is a versatile reagent in organic synthesis, primarily utilized for its oxidizing and dehydrogenating properties.[4][5]
Dehydrogenation and Aromatization
Chloranil is widely employed as a hydrogen acceptor in aromatization reactions.[1] For instance, it can convert cyclohexadienes into their corresponding benzene derivatives.[1] This reactivity is crucial in the synthesis of complex aromatic systems found in many pharmaceutical compounds and advanced materials.
Reaction with Secondary Amines
Chloranil is used as a qualitative test for the presence of free secondary amines. The reaction produces a distinct color change to brown, red, or orange, depending on the specific amine.[1][3] In this reaction, the amine displaces a chloride from the quinone ring.[1][3] This is also a useful test to confirm the successful deprotection of a secondary amine.[1]
Precursor in Dye and Pharmaceutical Synthesis
Chloranil serves as a key precursor in the manufacturing of various dyes and pigments, such as Pigment Violet 23.[4] It is also a starting material for the synthesis of the chemotherapeutic agent diaziquone (AZQ).[1][4]
Safety and Handling
Chloranil is considered a hazardous substance due to its strong oxidative properties.[5] It can cause skin and eye irritation.[7][16][17] Appropriate personal protective equipment (PPE), including gloves, goggles, and protective clothing, should be worn when handling this chemical.[5] Work should be conducted in a well-ventilated area to avoid inhalation of dust or fumes.[5]
Conclusion
Chloranil remains a cornerstone reagent in modern organic chemistry and chemical manufacturing. Its unique electronic and structural features confer potent oxidizing capabilities that are harnessed in a wide array of synthetic transformations. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective and safe utilization in research and development.
References
- 1. Chloranil - Wikipedia [en.wikipedia.org]
- 2. Chloranil | 118-75-2 [chemicalbook.com]
- 3. Application of Chloranil_Chemicalbook [chemicalbook.com]
- 4. camlinfs.com [camlinfs.com]
- 5. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 6. Chloranil | C6Cl4O2 | CID 8371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. Chloranil(118-75-2) IR Spectrum [m.chemicalbook.com]
- 11. Single crystal vibrational spectra of chloranil (2, 3, 5, 6-tetrachloro-p-benzoquinone) | Semantic Scholar [semanticscholar.org]
- 12. Single crystal vibrational spectra of chloranil (2, 3, 5, 6-tetrachloro-p-benzoquinone) - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. journals.iucr.org [journals.iucr.org]
- 14. Chloranil synthesis - chemicalbook [chemicalbook.com]
- 15. guidechem.com [guidechem.com]
- 16. carlroth.com [carlroth.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
An In-depth Technical Guide to the Synthesis of Chloranil from Hydroquinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) from hydroquinone. Chloranil is a valuable reagent in various fields, including its use as a dehydrogenating agent in pharmaceutical and synthetic chemistry, an intermediate for dyes and pigments, and a component in agricultural fungicides.[1] This document details the primary synthetic routes, provides specific experimental protocols, and presents quantitative data to assist researchers in the practical application of these methods.
Synthetic Pathways
The synthesis of chloranil from hydroquinone can be achieved through several pathways, with the most common being oxidative chlorination. This approach combines the oxidation of hydroquinone and the chlorination of the resulting quinone intermediate into a single process. Alternative methods involve a two-step process of first oxidizing hydroquinone to p-benzoquinone, followed by chlorination.[1] Direct chlorination of hydroquinone is also possible but may necessitate more stringent reaction conditions.[1]
The primary methods detailed in this guide focus on oxidative chlorination due to its prevalence and efficiency. These methods typically employ hydrochloric acid in combination with an oxidizing agent such as hydrogen peroxide or chlorine gas.[2][3]
Experimental Protocols
The following section provides detailed experimental methodologies for the synthesis of chloranil from hydroquinone via oxidative chlorination.
Method 1: Oxidative Chlorination using Hydrogen Peroxide
This protocol is adapted from a patented process that utilizes hydrogen peroxide as the oxidizing agent in the presence of hydrochloric acid and acetic acid.[4]
Materials:
-
Hydroquinone (0.247 mol, 27.2 g)
-
37% Hydrochloric acid (4.76 mol, 400 mL)
-
Acetic acid (400 mL)
-
30% Hydrogen peroxide (1.46 mol, 150 mL)
-
2 L reactor equipped with a central paddle stirrer, condenser, dropping funnel, and thermometer.
Procedure:
-
Charge the 2 L reactor with 400 mL of 37% hydrochloric acid, 400 mL of acetic acid, and 27.2 g of hydroquinone.
-
Heat the mixture to 70°C with stirring.
-
Begin the dropwise addition of 150 mL of 30% hydrogen peroxide. The addition should be controlled to maintain the reaction temperature and should take approximately 2 hours to complete.
-
Continue to heat the reaction mixture, raising the temperature to 95-100°C during the hydrogen peroxide addition.
-
After the addition is complete, cool the reaction mixture.
-
Filter the precipitated solid.
-
Dry the solid to obtain chloranil.
-
The product can be analyzed by high-performance liquid chromatography (HPLC) for purity assessment.
Method 2: Oxidative Chlorination using Chlorine Gas
This protocol is based on a method that employs chlorine gas for the oxidative chlorination of hydroquinone in a hydrochloric acid medium.[3]
Materials:
-
Hydroquinone (1 mol)
-
15-37% (w/w) Hydrochloric acid
-
Chlorine gas (4 to 8 mol)
-
Air or Oxygen
-
Suitable reaction vessel with gas inlet and stirring.
Procedure:
-
Prepare a solution of hydroquinone in 15-37% hydrochloric acid.
-
Cool the mixture to approximately 10°C.
-
Introduce chlorine gas into the reaction mixture while stirring. The molar ratio of chlorine gas to hydroquinone should be between 4:1 and 8:1.
-
Gradually increase the temperature of the reaction mixture to its boiling point (approximately 106°C) as the chlorination proceeds to form tetrachlorohydroquinone.
-
Once the formation of tetrachlorohydroquinone is complete, raise the temperature to 80°C up to the boiling point.
-
Pass a mixture of gaseous chlorine and air or oxygen through the reaction mixture to oxidize the tetrachlorohydroquinone to chloranil.
-
After the reaction is complete, cool the mixture and isolate the chloranil product by filtration.
-
Wash the product with water and dry.
Purification of Chloranil
The crude chloranil obtained from the synthesis may contain impurities such as partially chlorinated quinones. Purification can be achieved through crystallization from a suitable solvent like ethanol or acetic acid.[1] The crystallized product is then filtered, washed with a cold solvent to remove residual impurities, and dried.[1] Sublimation is another effective method for purifying chloranil.
Quantitative Data Summary
The following table summarizes quantitative data from various reported syntheses of chloranil from hydroquinone.
| Method | Starting Material (Amount) | Reagents | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| Oxidative Chlorination | Hydroquinone (0.247 mol) | 37% HCl (400 mL), Acetic Acid (400 mL), 30% H₂O₂ (150 mL) | 70°C to 95-100°C, 2h H₂O₂ addition | Not specified | Not specified | [4] |
| Oxidative Chlorination | Hydroquinone (0.265 mol) | Acetic Acid (270 mL), Water (70 mL), Cl₂ (1.49 mol) | 93-97°C | Not specified | Not specified | [4] |
| Oxidative Chlorination | Hydroquinone (1 mol) | 15-37% HCl, Cl₂ (4-8 mol), Air/O₂ | 10°C to boiling, then 80°C to boiling | Almost quantitative | Not specified | [3] |
| Oxidative Chlorination | Hydroquinone (0.0256 mol) | 35% HCl (200 mL), MgCl₂·6H₂O (0.086 mol), 30% H₂O₂ (15 mL) | 0°C to 100°C | 93.6 (by weight of precipitate) | 49.2 | [5] |
Visualizations
The following diagrams illustrate the chemical pathway and a general experimental workflow for the synthesis of chloranil from hydroquinone.
Caption: Reaction pathway for the synthesis of chloranil from hydroquinone.
Caption: Generalized experimental workflow for chloranil synthesis.
References
- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 2. Chloranil synthesis - chemicalbook [chemicalbook.com]
- 3. WO1991001288A1 - Method of preparation of chloranil - Google Patents [patents.google.com]
- 4. EP0326455A1 - Method of producing chloranil - Google Patents [patents.google.com]
- 5. US5334735A - Process for preparing chloranil - Google Patents [patents.google.com]
A Technical Guide to Chloranil: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of chloranil, a versatile chemical compound with significant applications in organic synthesis and materials science. This document outlines its fundamental chemical identity, physical and chemical properties, established synthesis protocols, and analytical methodologies.
Chemical Identity
-
IUPAC Name: 2,3,5,6-Tetrachlorocyclohexa-2,5-diene-1,4-dione[1][2][3]
-
Common Synonyms: Tetrachloro-1,4-benzoquinone, p-Chloranil, Spergon[1][3][4][5]
-
CAS Number: 118-75-2[1]
Physicochemical Data
The following table summarizes key quantitative data for chloranil.
| Property | Value | References |
| Molar Mass | 245.86 g·mol⁻¹ | [1] |
| Appearance | Yellow solid | [1] |
| Melting Point | 295 to 296 °C (563 to 565 °F; 568 to 569 K) | [1] |
| Magnetic Susceptibility (χ) | -112.6·10⁻⁶ cm³/mol | [1] |
| Solubility | Insoluble in water; sparingly soluble in chloroform, carbon disulfide, carbon tetrachloride; soluble in ether. | [3] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of chloranil are presented below.
Synthesis of Chloranil
Several methods for the synthesis of chloranil have been reported. Below are protocols for two common approaches.
3.1.1. Synthesis from Phenol
This is a two-step industrial process involving the chlorination of phenol followed by hydrolysis.
-
Step 1: Chlorination of Phenol
-
Reaction: C₆H₅OH + 6 Cl₂ → C₆Cl₆O + 6 HCl
-
Procedure: Phenol is chlorinated to produce hexachlorocyclohexa-2,5-dien-1-one, also known as "hexachlorophenol".[1]
-
-
Step 2: Hydrolysis
-
Reaction: C₆Cl₆O + H₂O → C₆Cl₄O₂ + 2 HCl
-
Procedure: The dichloromethylene group in the intermediate is hydrolyzed to yield chloranil.[1]
-
3.1.2. Synthesis from Hydroquinone
This process involves the chlorination of hydroquinone to form tetrachlorohydroquinone, which is then oxidized.
-
Procedure: One mole of hydroquinone is chlorinated with 4 to 8 moles of chlorine gas in approximately 15 to 37% by weight hydrochloric acid. The reaction temperature is maintained between about 10 °C and the boiling point of the mixture to form tetrachlorohydroquinone. The resulting tetrachlorohydroquinone is then oxidized by passing a mixture of gaseous elemental chlorine and air or oxygen through the reaction mixture at temperatures ranging from about 80 °C to the boiling point.[6]
Analytical Methods
Chloranil can be identified and quantified using several analytical techniques.
3.2.1. Spectrophotometric Determination
This method is based on the formation of a colored charge-transfer complex.
-
Principle: Chloranil, a π-acceptor, reacts with a π-donor (e.g., resorcinol, amines, phenols) to form a highly colored complex. The intensity of the color, which is proportional to the concentration of chloranil, is measured using a spectrophotometer.[7][8]
-
Procedure (with Resorcinol):
-
A solution of chloranil is reacted with a solution of resorcinol in an aqueous medium.
-
The resulting colored complex absorbs maximally at a wavelength of 495 nm.
-
Beer's law is obeyed in the concentration range of 2-24 µg/mL.[7]
-
3.2.2. High-Performance Liquid Chromatography (HPLC)
HPLC provides a robust method for the separation and analysis of chloranil.
-
Principle: Chloranil can be separated from related compounds, such as its reduction product tetrachlorohydroquinone, using reverse-phase chromatography.[9]
-
Procedure:
-
A Newcrom B stationary phase column can be used.
-
An isocratic mobile phase consisting of water and acetonitrile with a phosphoric acid buffer is employed.
-
Detection is performed using a UV detector.[9]
-
Diagrams
The following diagrams illustrate a key synthesis pathway and an analytical workflow for chloranil.
Caption: Synthesis of Chloranil from Hydroquinone.
Caption: Spectrophotometric Analysis Workflow.
References
- 1. Chloranil - Wikipedia [en.wikipedia.org]
- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 3. Chloranil | C6Cl4O2 | CID 8371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Chloranil 118-75-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. DE3924177A1 - PROCESS FOR THE PREPARATION OF CHLORANIL - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 9. HPLC Separation of Chloranil and Tetrachlorohydroquinone on Newcrom B Column | SIELC Technologies [sielc.com]
An In-Depth Technical Guide to the Physical and Chemical Properties of Chloranil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloranil, also known as tetrachloro-1,4-benzoquinone, is a quinone derivative with the chemical formula C₆Cl₄O₂. It presents as a yellow to greenish-yellow crystalline solid and has garnered significant interest across various scientific disciplines due to its versatile chemical reactivity and biological activity.[1] In organic synthesis, it is a valuable oxidizing agent, particularly for dehydrogenation reactions. For drug development professionals, its ability to induce cellular responses such as apoptosis and inflammation warrants a thorough understanding of its properties. This guide provides a comprehensive overview of the physical and chemical properties of chloranil, detailed experimental protocols for its synthesis and characterization, and an examination of its role in cellular signaling pathways.
Physical and Chemical Properties
Chloranil is a planar molecule that functions as a mild oxidant.[1] Its physical and chemical characteristics are summarized in the tables below.
Physical Properties
A compilation of the key physical properties of chloranil is presented in Table 1. These properties are essential for its handling, purification, and application in various experimental setups.
| Property | Value | References |
| Molecular Formula | C₆Cl₄O₂ | [1] |
| Molecular Weight | 245.86 g/mol | [1] |
| Appearance | Yellow to greenish-yellow crystalline solid | [1] |
| Melting Point | 290-296 °C (decomposes) | [2] |
| Boiling Point | Sublimes | [2] |
| Density | 1.97 g/cm³ | |
| Vapor Pressure | 1 hPa (71 °C) | |
| Solubility | Insoluble in water. Soluble in ether and acetone. Slightly soluble in chloroform, dimethylformamide, solvent naphtha, benzene, carbon disulfide, and carbon tetrachloride. | [2] |
Table 1: Physical Properties of Chloranil
Chemical Properties
Chloranil's chemical reactivity is dominated by its electron-accepting nature, making it a good oxidizing agent and a key component in charge-transfer complexes. Its key chemical properties are summarized in Table 2.
| Property | Description | References |
| Reactivity | Acts as a hydrogen acceptor and is more electrophilic than benzoquinone. It is used in aromatization reactions. | [1] |
| Charge-Transfer Complexes | Forms charge-transfer complexes with electron-donating molecules. | |
| Redox Potential | E₀ = +742 mV (in benzene) | [2] |
| Decomposition | Decomposes upon heating, producing toxic fumes including hydrogen chloride. |
Table 2: Chemical Properties of Chloranil
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and characterization of chloranil.
Synthesis of Chloranil
This protocol describes the synthesis of chloranil starting from phenol.[3]
Materials:
-
Phenol
-
Concentrated hydrochloric acid
-
Chlorine gas
-
Concentrated nitric acid
-
Ethanol
-
2-liter three-necked flask with an airtight stirrer, gas inlet tube, and reflux condenser
Procedure:
-
Place 47 grams (0.5 mole) of phenol and 1 liter of concentrated hydrochloric acid into the 2-liter three-necked flask.
-
Begin vigorous stirring to create a fine emulsion.
-
Introduce a steady stream of chlorine gas into the mixture. The temperature will rise to approximately 40°C.
-
After 4 hours, place the reaction flask in a 70°C water bath and continue passing chlorine gas through the solution for about 20 hours, or until the solution is saturated.
-
Replace the gas inlet tube with a dropping funnel and add 250 ml of concentrated nitric acid over 3 hours while maintaining the temperature at 80-85°C.
-
Continue stirring for 20 hours at 85°C. Yellow, plate-like crystals of chloranil will gradually form.
-
Cool the mixture, and collect the crystals by filtration.
-
Wash the crystals with 2 liters of water, followed by 250 ml of ethanol to remove any reddish oily impurities.
-
Dry the product at 80°C.
This method outlines the preparation of chloranil from hydroquinone.[4][5][6]
Materials:
-
Hydroquinone
-
Concentrated hydrochloric acid (37%)
-
Hydrogen peroxide (30%)
-
Acetic acid
-
Chlorine gas
Procedure:
-
In a suitable reactor, create a mixture of hydroquinone, concentrated hydrochloric acid, and a water-miscible solvent like acetic acid. A preferred concentration of hydrochloric acid is around 100 g/liter .[5]
-
Heat the mixture to a temperature above 60°C, preferably between 80-90°C.[5]
-
Introduce either chlorine gas or a mixture of hydrochloric acid and hydrogen peroxide to initiate the oxidative chlorination.[4][5][6]
-
If using hydrogen peroxide, it should be added gradually while maintaining the reaction temperature.[5]
-
The reaction is carried out at atmospheric pressure.[5]
-
After the reaction is complete, cool the mixture to allow chloranil to crystallize.
-
Collect the crystals by filtration, wash with water to remove acid, and dry under vacuum at 60°C.
Purification of Chloranil
Crude chloranil can be purified by recrystallization or sublimation.
-
Dissolve the crude chloranil in a minimal amount of hot toluene.
-
If colored impurities are present, add a small amount of activated charcoal and boil for a few minutes.
-
Hot filter the solution to remove insoluble impurities and the charcoal.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified chloranil crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold toluene and dry them.
-
Place the crude, dry chloranil in the bottom of a sublimation apparatus.
-
Assemble the apparatus with a cold finger.
-
Evacuate the apparatus using a vacuum pump.
-
Gently heat the bottom of the apparatus. Chloranil will sublime and deposit as pure crystals on the cold finger.
-
Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before venting.
-
Carefully scrape the purified chloranil crystals from the cold finger.
Characterization Methods
Objective: To determine the melting point and purity of chloranil.
-
Calibrate the DSC instrument using an indium standard.
-
Accurately weigh 2-5 mg of the purified chloranil into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample under a nitrogen atmosphere at a constant rate, for example, 10 °C/min. A suitable temperature range would be from room temperature to 320°C to observe the melting transition, which occurs around 290-296°C.
-
Record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the endothermic melting transition.
Objective: To determine the crystal structure of chloranil.
-
Grow single crystals of chloranil, for example, by slow evaporation of a benzene solution.
-
Select a suitable single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.
-
Center the crystal on the diffractometer.
-
Collect diffraction data at a controlled temperature (e.g., room temperature or low temperature) using a monochromatic X-ray source (e.g., Mo Kα radiation).
-
Process the diffraction data to determine the unit cell parameters and space group.
-
Solve and refine the crystal structure to obtain the atomic coordinates, bond lengths, and bond angles.
Objective: To obtain the ultraviolet-visible absorption spectrum of chloranil.
-
Prepare a stock solution of chloranil of known concentration in a suitable solvent, such as dichloromethane.
-
Prepare a series of dilutions from the stock solution.
-
Record the UV-Vis absorption spectrum of each solution over a wavelength range of approximately 200-800 nm, using the pure solvent as a blank.
-
The characteristic absorption bands of chloranil can be observed and used for quantitative analysis based on the Beer-Lambert law. Chloranil in dichloromethane exhibits a characteristic absorption maximum.
Objective: To study the electrochemical reduction of chloranil.
Procedure: [21][22][23][24][25][26]
-
Prepare a solution of chloranil (e.g., 2 mM) in an aprotic solvent such as acetonitrile or ethaline containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate).[22][24][26]
-
Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes.
-
Record the cyclic voltammogram by scanning the potential from an initial value to a final value and back. The scan rate can be varied (e.g., from 10 mV/s to 500 mV/s) to investigate the kinetics of the electron transfer process.[22][24]
Signaling Pathways and Biological Activity
Chloranil has been shown to elicit biological responses, including the induction of inflammation and apoptosis. A key signaling pathway implicated in these effects is the Toll-like receptor 4 (TLR4) pathway.
Chloranil-Induced TLR4 Signaling Pathway
Chloranil can act as a stressor that activates the TLR4 signaling cascade. This pathway is a critical component of the innate immune system and is typically activated by bacterial lipopolysaccharide (LPS). The activation of TLR4 by chloranil leads to a downstream signaling cascade that results in the production of pro-inflammatory cytokines and can ultimately lead to programmed cell death.
The proposed signaling pathway is as follows:
-
TLR4 Activation: Chloranil exposure leads to the activation of the TLR4 receptor on the cell surface.
-
MyD88 Recruitment: Upon activation, TLR4 recruits the adaptor protein Myeloid Differentiation primary response 88 (MyD88).
-
MAPK Activation: The TLR4-MyD88 complex initiates a downstream signaling cascade that leads to the phosphorylation and activation of Mitogen-Activated Protein Kinases (MAPKs), including c-Jun N-terminal kinase (JNK) and p38.[9][13][27][28][29]
-
Inflammatory Response and Apoptosis: Activated JNK and p38 MAPKs translocate to the nucleus and phosphorylate transcription factors, leading to the expression of pro-inflammatory genes and genes involved in the apoptotic pathway.
References
- 1. Chloranil - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 5. US5334735A - Process for preparing chloranil - Google Patents [patents.google.com]
- 6. DE3924177A1 - PROCESS FOR THE PREPARATION OF CHLORANIL - Google Patents [patents.google.com]
- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 8. mt.com [mt.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 13. MAP kinases p38 and JNK are activated by the steroid hormone 1alpha,25(OH)2-vitamin D3 in the C2C12 muscle cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Heating Rate in DSC | Materials Characterization Lab [mcl.mse.utah.edu]
- 15. researchgate.net [researchgate.net]
- 16. semanticscholar.org [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Chloranil synthesis - chemicalbook [chemicalbook.com]
- 22. researchgate.net [researchgate.net]
- 23. US2414008A - Production of chloranil - Google Patents [patents.google.com]
- 24. kubiak.ucsd.edu [kubiak.ucsd.edu]
- 25. researchgate.net [researchgate.net]
- 26. rsc.org [rsc.org]
- 27. Selective activation of the c-Jun N-terminal protein kinase pathway during 4-hydroxynonenal-induced apoptosis of PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Extracellular signal-regulated kinases, P38 and c-Jun N-terminal kinases phosphorylation changes in PC12 cells with diabetic disturbances and comorbid excitotoxicity - a preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. ASK1-p38 MAPK/JNK signaling cascade mediates anandamide-induced PC12 cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a Quinone: An In-depth Technical Guide to the Early Discovery and History of Chloranil
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the nascent stages of chloranil's history, tracing its journey from its initial synthesis in the mid-19th century. We provide a detailed account of the early experimental protocols, quantitative data from foundational studies, and the logical framework that led to the characterization of this pivotal compound.
Introduction: The Emergence of a Tetrachloroquinone
Chloranil, or tetrachloro-1,4-benzoquinone (C₆Cl₄O₂), is a yellow crystalline solid that has become an important reagent in organic synthesis and materials science. Its strong oxidizing properties and its role as a precursor to various dyes and pharmaceuticals underscore its significance.[1] The early history of chloranil is intrinsically linked to the pioneering work of the German chemist August Wilhelm von Hofmann in the 1840s. His investigations into the derivatives of aniline and indigo laid the groundwork for the discovery and initial characterization of this fully chlorinated quinone.
The Foundational Synthesis: Hofmann's 1844 Breakthrough
The first detailed scientific account of chloranil appears in an 1844 publication by August Wilhelm von Hofmann in the journal Annalen der Chemie und Pharmacie.[2] His work, titled "Einige Bemerkungen über das Chloranil" (Some Remarks upon Chloranil), describes the formation of this compound through the exhaustive chlorination of aniline. At the time, Hofmann was deeply engaged in studying the reactions of aniline, a compound he had shown to be a key component of coal tar.[3]
Experimental Protocol: The Action of Chlorine on Aniline
Hofmann's synthesis was a testament to the rigorous, albeit harsh, experimental techniques of the era. The protocol involved the direct action of chlorine gas on an aqueous solution of aniline hydrochloride.
Experimental Workflow:
Caption: Hofmann's 1844 experimental workflow for the synthesis of chloranil.
Detailed Methodology:
-
Preparation of the Reactant: Aniline was dissolved in hydrochloric acid to form an aqueous solution of aniline hydrochloride.
-
Chlorination: A stream of chlorine gas was passed through the aniline hydrochloride solution for an extended period.
-
Observation of Reaction Progression: Hofmann noted a series of color changes. The initial clear solution turned into a deep indigo-blue, which then transitioned to a dirty green. With continued chlorination, the solution became brownish-red, and a black, resinous substance began to precipitate.
-
Isolation of the Crude Product: The reaction was considered complete when the precipitated substance appeared as a heavy, dark powder. This crude product was then collected.
-
Purification: The black powder was subjected to a rigorous purification process. It was first boiled with water, which removed a significant portion of the impurities. The remaining solid was then boiled with alcohol, in which chloranil is sparingly soluble. This was followed by treatment with boiling ether to remove any remaining resinous byproducts.
-
Crystallization: The purified chloranil was obtained by crystallization from a suitable solvent (such as alcohol or ether), yielding characteristic golden-yellow, mica-like crystalline plates.
Early Characterization and Quantitative Analysis
Hofmann's 1844 paper not only detailed the synthesis of chloranil but also provided the first quantitative data on its composition and properties. This was crucial for establishing its chemical identity in an era before modern spectroscopic techniques.
Physical Properties
The primary physical property noted by Hofmann was the appearance of the purified substance: golden-yellow, shimmering, plate-like crystals. He also observed that it was volatile and could be sublimed, forming long, yellow needles.
Elemental Analysis
A cornerstone of 19th-century chemical characterization was elemental analysis, which involved determining the mass percentages of the constituent elements. Hofmann's analysis of chloranil was remarkably accurate for his time and was instrumental in deducing its empirical formula.
Table 1: Elemental Analysis of Chloranil (Hofmann, 1844)
| Element | Experimental % | Modern Theoretical % |
| Carbon (C) | 29.40 | 29.31 |
| Chlorine (Cl) | 57.99 | 57.68 |
| Oxygen (O) | 12.61 (by difference) | 13.01 |
Note: Hofmann's original data has been recalculated to modern atomic weights for comparison.
Based on this data, Hofmann correctly proposed the empirical formula C₆Cl₄O₂, establishing chloranil as a fully chlorinated derivative of quinone.
Historical Context and Significance
Hofmann's discovery of chloranil was not an isolated event but rather a product of the burgeoning field of organic chemistry in the 19th century. The investigation of coal tar derivatives was a fertile ground for the discovery of new aromatic compounds.[3] The synthesis of chloranil from aniline highlighted the transformative power of chlorination and provided a new, highly reactive compound for further study.
This early work on chloranil paved the way for its later use as a powerful oxidizing agent and as a key intermediate in the synthesis of dyes and other complex organic molecules. The robust nature of the chloranil molecule, as evidenced by its resistance to further oxidation, made it a reliable and versatile reagent for subsequent generations of chemists.
Signaling Pathway of Discovery:
Caption: The logical progression from coal tar chemistry to the discovery of chloranil.
Conclusion
The early discovery and history of chloranil are a compelling chapter in the annals of organic chemistry. A. W. Hofmann's meticulous experimental work in 1844 not only introduced this important compound to the scientific world but also exemplified the power of systematic investigation and quantitative analysis in elucidating the nature of new chemical entities. The protocols and data from this foundational study provided the bedrock upon which our modern understanding and application of chloranil are built.
References
Chloranil (CAS No. 118-75-2): A Technical Safety and Data Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and toxicological data for Chloranil (Tetrachloro-1,4-benzoquinone). The information is compiled and presented to meet the needs of laboratory and drug development professionals, with a focus on quantitative data, experimental context, and clear safety protocols.
Core Identification and Properties
Chloranil, identified by CAS number 118-75-2, is a yellow solid organic compound.[1] It functions as a mild oxidant and hydrogen acceptor, finding use in various chemical syntheses, including aromatization reactions.[1]
| Identifier | Value | Source |
| CAS Number | 118-75-2 | [1][2][3][4][5] |
| Molecular Formula | C₆Cl₄O₂ | [2][3] |
| Molecular Weight | 245.88 g/mol | [2][5] |
| Synonyms | Tetrachloro-p-benzoquinone, Spergon, 2,3,5,6-Tetrachloro-1,4-benzoquinone | [2][6] |
Toxicological Data
Acute toxicity data is critical for risk assessment in a research and development setting. The following values have been established through standardized testing protocols.
| Test | Species | Route | Value | Source |
| LD50 | Rat | Oral | 4,000 mg/kg | [3][5] |
| LD50 | Rat | Dermal | > 2,000 mg/kg | [7] |
| LC50 | Rat | Inhalation | 24.85 mg/L (4 h) | [3] |
Physical and Chemical Safety Properties
Understanding the physical properties of Chloranil is essential for safe handling, storage, and spill response.
| Property | Value | Source |
| Appearance | Yellow powder/solid | [1][8] |
| Melting Point | 290-293 °C (sublimed) | [5][8] |
| Solubility in Water | 0.25 g/L (practically insoluble) | [5] |
| Vapor Pressure | 1 hPa @ 71 °C | [5][8] |
| Bulk Density | ~800 kg/m ³ | [4][5] |
| pH | 3.5-4.5 (100 g/L aqueous slurry) | [5][8] |
| Autoignition Temperature | > 400 °C | [5] |
Hazard Identification and Classification
Chloranil is classified as a hazardous substance. The primary hazards are related to irritation and environmental toxicity.
| Hazard Class | Category | Hazard Statement | Source | | :--- | :--- | :--- | :--- | :--- | | Skin Irritation | 2 | H315: Causes skin irritation |[3][4][8] | | Serious Eye Irritation | 2 | H319: Causes serious eye irritation |[3][4][8] | | Acute Aquatic Toxicity | 1 | H400: Very toxic to aquatic life |[3][4] | | Chronic Aquatic Toxicity | 1 | H410: Very toxic to aquatic life with long lasting effects |[3][4] |
No components of this product at levels greater than or equal to 0.1% are identified as a probable, possible, or confirmed human carcinogen by IARC.[3]
Occupational Exposure Limits
Specific occupational exposure limits (PELs or TLVs) for Chloranil have not been established by major regulatory bodies like OSHA. In such cases, the limits for "Particulates Not Otherwise Regulated" (PNOR) are often applied.
| Jurisdiction | Limit Type | Value (Respirable Dust) | Value (Total Dust) | Source |
| US - Michigan | TWA | 5 mg/m³ | - | [8] |
| US - Oregon (Z-1) | TWA | - | 10 mg/m³ | [8] |
Experimental Protocols
Acute Oral Toxicity (LD50) - Representative Methodology
The reported oral LD50 value for Chloranil (4,000 mg/kg in rats) is determined through a standardized procedure, typically following a protocol like the OECD Test Guideline 420 (Acute Oral Toxicity – Fixed Dose Procedure).[1][2][3] This method is designed to determine the substance's toxicity with a reduced number of animals and less suffering compared to older methods.
Methodology Overview:
-
Animal Selection: Healthy, young adult rats (typically females, 8-12 weeks old) are used.[4] The animals are acclimatized to laboratory conditions before the study.
-
Sighting Study: A preliminary "sighting study" is conducted to determine the appropriate starting dose for the main study.[1][5] A single animal is dosed at a level expected to cause toxicity but not mortality (e.g., 300 mg/kg in the absence of prior data).[1] The outcome determines the next dose.
-
Main Study: Based on the sighting study, groups of at least 5 animals are dosed in a stepwise manner using fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[1] The substance is typically administered by gavage.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[1]
-
Endpoint Determination: The test identifies a dose that causes evident toxicity or, at most, one death.[3] This allows for classification of the substance according to the Globally Harmonised System (GHS) rather than calculating a precise LD50.[2] The reported value of 4,000 mg/kg indicates low acute toxicity.
-
Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy to identify any pathological changes.[1]
Safety Workflows and Logic
The following diagrams illustrate key logical relationships and workflows for handling Chloranil safely.
Caption: Chloranil First Aid and Exposure Response Workflow.
Caption: Experimental Workflow for an Acute Oral Toxicity Study (OECD 420).
References
- 1. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]
- 4. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]
- 5. catalog.labcorp.com [catalog.labcorp.com]
- 6. osha.gov [osha.gov]
- 7. Permissible Exposure Limits - Annotated Tables | Occupational Safety and Health Administration [osha.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Methodological & Application
Application Notes and Protocols: Chloranil in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) is a versatile and powerful oxidizing agent widely employed in organic synthesis. Its efficacy in promoting dehydrogenation and facilitating cyclization reactions makes it a valuable reagent for the construction of a diverse array of heterocyclic compounds.[1] These structural motifs are of paramount importance in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of various nitrogen, oxygen, and sulfur-containing heterocycles using chloranil.
Key Applications of Chloranil in Heterocyclic Synthesis
Chloranil's primary role in heterocyclic synthesis is as a hydrogen acceptor, driving aromatization reactions by removing hydrogen atoms from a saturated or partially saturated ring system.[1] It is particularly effective in the final step of many synthetic sequences, converting dihydro-heterocycles into their stable aromatic counterparts. Additionally, chloranil can participate directly in multicomponent reactions, acting as both an oxidant and a building block to generate complex heterocyclic frameworks.[2][3][4][5][6][7]
I. Synthesis of Nitrogen-Containing Heterocycles
A. Quinolines via Oxidative Annulation
Quinolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[8] Chloranil provides an efficient means to synthesize substituted quinolines through the oxidative annulation of o-allylanilines.[9]
Experimental Protocol: Synthesis of 2,4-Diarylquinolines [9]
This protocol describes the synthesis of 2,4-diarylquinolines from o-allylanilines using chloranil as an oxidant.
-
Materials:
-
o-allylaniline derivative (1.0 equiv)
-
Chloranil (2.0 equiv)
-
1,2-Dichloroethane (DCE)
-
-
Procedure:
-
To a solution of the o-allylaniline derivative in 1,2-dichloroethane, add chloranil.
-
Heat the reaction mixture at 80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,4-diarylquinoline.
-
| Entry | Substrate (o-allylaniline derivative) | Product (2,4-Diarylquinoline) | Yield (%)[9] |
| 1 | 2-allyl-N-phenylaniline | 2,4-diphenylquinoline | 85 |
| 2 | 2-allyl-N-(4-methoxyphenyl)aniline | 2-(4-methoxyphenyl)-4-phenylquinoline | 82 |
| 3 | 2-allyl-N-(4-chlorophenyl)aniline | 2-(4-chlorophenyl)-4-phenylquinoline | 78 |
Reaction Workflow:
Caption: Workflow for the synthesis of 2,4-diarylquinolines.
B. Pyrroles via Dehydrogenation of Pyrrolines
Pyrroles are fundamental five-membered aromatic heterocycles found in many natural products and pharmaceuticals. Chloranil is an effective reagent for the dehydrogenation of pyrrolines to furnish the corresponding pyrroles.[8]
Experimental Protocol: Synthesis of 2,3,5-Triaryl-2H-pyrroles [8]
This protocol outlines the in situ oxidation of 2,3,5-triarylpyrrolines to 2,3,5-triaryl-2H-pyrroles.
-
Materials:
-
N-Benzyl ketimine (1.0 equiv)
-
Arylacetylene (1.2 equiv)
-
Potassium tert-butoxide (KOtBu) (2.0 equiv)
-
Chloranil (1.2 equiv)
-
Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
In a reaction vessel, dissolve the N-benzyl ketimine and arylacetylene in DMSO.
-
Add potassium tert-butoxide to the mixture and stir at room temperature to form the pyrroline intermediate.
-
To the reaction mixture containing the in situ generated pyrroline, add chloranil.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the 2,3,5-triaryl-2H-pyrrole.
-
| Entry | N-Benzyl Ketimine | Arylacetylene | Product (2,3,5-Triaryl-2H-pyrrole) | Yield (%)[8] |
| 1 | from benzophenone | phenylacetylene | 2,3,5-triphenyl-2H-pyrrole | 85 |
| 2 | from acetophenone | phenylacetylene | 2-methyl-3,5-diphenyl-2H-pyrrole | 78 |
| 3 | from benzophenone | 4-methoxyphenylacetylene | 2,5-diphenyl-3-(4-methoxyphenyl)-2H-pyrrole | 82 |
Reaction Pathway:
Caption: Synthesis of 2,3,5-triaryl-2H-pyrroles.
II. Multicomponent Reaction for the Synthesis of Corrole-Appended Benzofurans
Chloranil can play a dual role in complex multicomponent reactions, acting as both an oxidant for macrocycle formation and as a reactant that becomes incorporated into the final product.[2][3][4][5][6][7] This is exemplified in the synthesis of trans-A₂B-corroles bearing a persubstituted benzofuran moiety.[2][3][4][5][6][7]
Experimental Protocol: Synthesis of 10-(Benzofuran-2-yl)corroles [2][3][4][5]
-
Materials:
-
Dipyrrane derivative (1.0 equiv)
-
Aryl-propargyl aldehyde derivative (1.0 equiv)
-
p-Chloranil (1.5 equiv)
-
Methanol (MeOH)
-
Water
-
Hydrochloric acid (HCl, catalytic)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the dipyrrane and aryl-propargyl aldehyde in a mixture of methanol and water.
-
Add a catalytic amount of hydrochloric acid and stir the mixture at room temperature.
-
After the initial condensation, add a solution of p-chloranil in dichloromethane.
-
Continue stirring at room temperature and monitor the reaction by UV-vis spectroscopy and TLC.
-
Upon completion, neutralize the reaction with a mild base (e.g., triethylamine).
-
Extract the product with dichloromethane, wash with water, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase and purify the crude product by column chromatography on silica gel.
-
| Entry | Dipyrrane | Aryl-propargyl Aldehyde | Yield (%)[5] |
| 1 | 5-(p-tolyl)dipyrrane | 3-phenylpropynal | 11.4 |
| 2 | 5-(4-methoxyphenyl)dipyrrane | 3-(4-nitrophenyl)propynal | 5.2 |
| 3 | 5-phenyldipyrrane | 3-phenylpropynal | 8.7 |
Logical Relationship of Chloranil's Dual Role:
Caption: Dual role of chloranil in the multicomponent reaction.
Conclusion
Chloranil is a highly effective and versatile reagent for the synthesis of a wide range of heterocyclic compounds. Its application as a dehydrogenating agent is crucial for the aromatization of various heterocyclic systems. Furthermore, its ability to participate in multicomponent reactions opens avenues for the construction of complex molecular architectures with significant potential in drug discovery and materials science. The protocols outlined in this document provide a foundation for researchers to explore the utility of chloranil in their synthetic endeavors. It is recommended to consult the primary literature for further details and substrate scope.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles: solid-state conversion in a microporous organic polymer and supramolecular energy-level engineering - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 4. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates [mdpi.com]
- 6. An Electrosynthesis of 1,3,4-Oxadiazoles from N-Acyl Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electro-Oxidative Synthesis of Phenazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application of Chloranil in Azo Compound Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) is a versatile and potent oxidizing agent in organic synthesis. While traditional azo coupling reactions involve the diazotization of an aromatic amine followed by coupling with an electron-rich partner, chloranil offers an alternative pathway through the oxidative coupling of aromatic amines. This method allows for the direct formation of symmetrical azo compounds from anilines, bypassing the need for diazotization. This application note provides an overview of this methodology, detailed experimental protocols, and a mechanistic illustration.
The electron-withdrawing nature of the chlorine atoms and the quinone ring system makes chloranil a strong electron acceptor, facilitating the oxidation of various substrates, including aromatic amines. This property is harnessed in the synthesis of azo compounds, which are of significant interest in the development of dyes, pigments, and potential therapeutic agents.
Principle of Chloranil-Mediated Oxidative Coupling
The synthesis of azo compounds using chloranil proceeds via an oxidative dehydrogenative coupling of two molecules of an aromatic amine. In this reaction, chloranil acts as the hydrogen acceptor (oxidant), promoting the formation of the N=N double bond characteristic of azo compounds. The reaction can be generalized as follows:
2 Ar-NH₂ + 2 C₆Cl₄O₂ → Ar-N=N-Ar + 2 C₆Cl₄(OH)₂
The reduced form of chloranil is tetrachlorohydroquinone. The reaction is typically carried out under thermal conditions in an appropriate solvent.
Experimental Protocols
While specific protocols for the direct oxidative coupling of anilines to azo compounds using chloranil as the sole oxidant are not extensively detailed in readily available literature, the following protocol is based on established principles of similar oxidative coupling reactions and the known reactivity of chloranil. Researchers should consider this a starting point for optimization.
General Protocol for the Oxidative Coupling of Anilines to Symmetrical Azo Compounds
Materials:
-
Substituted aniline
-
Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone)
-
High-boiling point solvent (e.g., toluene, xylene, or nitrobenzene)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted aniline (1.0 mmol) and the chosen solvent (10 mL).
-
Addition of Chloranil: While stirring the solution at room temperature, add chloranil (1.1 mmol, 1.1 equivalents) in one portion.
-
Reaction Conditions: Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and maintain the reflux with vigorous stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting aniline and the formation of the colored azo product.
-
Work-up: Once the reaction is complete (typically after several hours, optimization is required), cool the reaction mixture to room temperature.
-
Isolation of Product:
-
Filter the reaction mixture to remove the precipitated tetrachlorohydroquinone.
-
Wash the solid with a small amount of cold solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure azo compound.
-
Characterization: Characterize the final product by standard analytical techniques such as NMR, IR, and mass spectrometry.
Note: The stoichiometry, reaction time, and temperature may need to be optimized for different substituted anilines.
Quantitative Data
The following table summarizes representative data for the oxidative coupling of anilines to azobenzenes using various methods, providing a benchmark for expected yields in such transformations. Note that specific yield data for chloranil-mediated reactions are sparse in the literature, and the provided data for other oxidants serves as a reference.
| Aromatic Amine | Oxidant/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | CuCl/Air | Pyridine | 80 | - | >90 |
| p-Toluidine | CuCo₂O₄/Air | MeCN | 85 | - | 95 |
| Aniline | meso-Mn₂O₃/Air | Toluene | 110 | - | High |
| Aniline | N-Chlorosuccinimide/DBU | DCM | RT | < 1 | 87 |
Mechanism of Oxidative Coupling
The precise mechanism for the chloranil-mediated oxidative coupling of anilines to azo compounds is believed to proceed through a series of single-electron transfer (SET) or hydride transfer steps. A plausible pathway is illustrated below.
Application Notes and Protocols: Chloranil as a Reagent for Detecting Amines and Phenols
Introduction
Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) is a versatile reagent widely employed in analytical chemistry for the detection and quantification of various electron-donating compounds, most notably amines and phenols.[1][2] Its utility stems from its strong electron-accepting properties, which allow it to form colored charge-transfer (CT) complexes with electron-rich molecules.[3][4] This interaction provides the basis for both qualitative spot tests and quantitative spectrophotometric assays, making it a valuable tool in synthetic chemistry, quality control, and drug development.[5][6][7]
Principle of Detection
The detection mechanism relies on the formation of a charge-transfer complex between the electron donor (the analyte, such as an amine or phenol) and the electron acceptor (chloranil).[8] This initial complex is often colored and can be detected visually or spectrophotometrically.
-
For Primary and Secondary Amines: Following the initial formation of the CT complex, a more stable, intensely colored product is typically formed through a nucleophilic substitution reaction. In this step, the amine displaces one of the chlorine atoms on the chloranil ring to form a mono- or di-substituted amino-quinone.[5] In some protocols, particularly for secondary amines, acetaldehyde is used to form an intermediate that reacts with chloranil to produce a highly colored vinyl-amino-quinone derivative.[7]
-
For Tertiary Amines: Tertiary amines react to form different colored products, which can also be quantified.[5]
-
For Phenols: Phenols, acting as π-electron donors, react with chloranil (a π-acceptor) to form colored charge-transfer complexes that can be measured spectrophotometrically.[9][10]
Application Note 1: Qualitative Detection of Amines in Solid-Phase Peptide Synthesis (SPPS)
Application
The chloranil test is a rapid and sensitive qualitative method used to monitor the completion of coupling reactions in SPPS. It is particularly valuable for detecting the presence of unreacted secondary amines (e.g., N-terminal proline), for which the more common Kaiser test is unreliable.[6][7] A positive test, indicated by a blue or green color on the resin beads, signifies the presence of free amino groups and an incomplete coupling reaction.[7][11]
Experimental Protocol
This protocol is adapted from procedures used for monitoring reactions on solid-phase resin beads.[6][7][12][13]
1. Reagent Preparation:
-
Reagent A (Acetaldehyde Solution): Mix 1 mL of acetaldehyde with 49 mL of N,N-dimethylformamide (DMF).
-
Reagent B (Chloranil Solution): Dissolve 1 g of p-chloranil in 49 mL of DMF to create a 2% (w/v) solution. (Alternatively, a saturated solution of chloranil in toluene can be used).[7]
2. Test Procedure:
-
Transfer a small sample of resin beads (approximately 1-5 mg) to a small glass test tube.
-
Add 1-2 drops of Reagent A (Acetaldehyde Solution).
-
Add 1-2 drops of Reagent B (Chloranil Solution).
-
Swirl the mixture gently and let it stand at room temperature for 5 minutes.
-
Observe the color of the resin beads.
3. Interpretation of Results:
-
Positive Result: The appearance of a blue, blue-green, or green color on the resin beads indicates the presence of free primary or secondary amines.[7][11]
-
Negative Result: The resin beads remain their original color or the yellow color of the reagent, indicating the absence of free amines and a complete coupling reaction.[11]
Application Note 2: Spectrophotometric Quantification of Amines and Phenols
Application
Chloranil is an effective chromogenic reagent for the quantitative determination of various primary, secondary, and tertiary amines, as well as phenolic compounds, using spectrophotometry.[1][5] The method is based on measuring the absorbance of the colored charge-transfer complex formed in solution. This technique has been applied to the analysis of pharmaceuticals, such as aminoglycoside antibiotics and tranquilizers, and other industrial chemicals.[14][15]
General Experimental Protocol (Spectrophotometry)
The following is a generalized protocol. Optimal conditions such as solvent, pH, reaction time, and wavelength of maximum absorbance (λmax) should be determined for each specific analyte.
1. Reagent Preparation:
-
Chloranil Stock Solution: Prepare a solution of chloranil (e.g., 0.1% to 0.5% w/v) in a suitable organic solvent such as dioxane, acetone, or ethanol.[5][9]
-
Analyte Standard Solutions: Prepare a series of standard solutions of the amine or phenol of known concentrations in the chosen solvent.
-
Buffer Solution (if required): For some applications, particularly with aminoglycosides or phenols in aqueous media, a buffer solution (e.g., borate buffer, pH 9.0) is required to facilitate the reaction.[9][14]
2. Procedure for Calibration Curve:
-
Into a series of 10 mL volumetric flasks, pipette varying aliquots of the standard analyte solution.
-
Add a fixed volume (e.g., 1-2 mL) of the chloranil stock solution to each flask.
-
If required, add buffer and dilute to the mark with the appropriate solvent.
-
Mix well and allow the reaction to proceed at room temperature for a specified time (e.g., 15-30 minutes) for full color development.
-
Measure the absorbance of each solution at the predetermined λmax against a reagent blank (prepared without the analyte).
-
Plot a calibration curve of absorbance versus concentration.
3. Procedure for Sample Analysis:
-
Prepare the unknown sample solution in the same solvent system.
-
Treat an aliquot of the sample solution following steps 2-5 as described for the standards.
-
Determine the concentration of the analyte in the sample by referring to the calibration curve.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of various amines and phenols using chloranil.
Table 1: Quantitative Determination of Amines
| Analyte | Solvent/Medium | λmax (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Detection Limit / Range | Reference |
|---|---|---|---|---|---|
| Kanamycin | Borate Buffer (pH 9.0) | ~350 | 3.78 × 10⁵ | Beer's Law followed | [14] |
| Neomycin B | Borate Buffer (pH 9.0) | ~350 | 4.69 × 10⁵ | Beer's Law followed | [14] |
| Amikacin | Borate Buffer (pH 9.0) | ~350 | 5.0 × 10⁵ | Beer's Law followed | [14] |
| Tobramycin | Borate Buffer (pH 9.0) | ~350 | 7.08 × 10⁵ | Beer's Law followed | [14] |
| Various Tranquilizers | Dioxane-Ethanol | 550 | Not specified | Not specified | [15] |
| TMED* | Dioxane/2-propanol (1:4) | Not specified | Not specified | 0.05 mg | [5] |
*N,N,N',N'-Tetramethylethylenediamine
Table 2: Quantitative Determination of Phenolic Compounds
| Analyte (Donor) | Reagent (Acceptor) | Solvent/Medium | λmax (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Linear Range (µg/mL) | Reference |
|---|---|---|---|---|---|---|
| Resorcinol | Chloranil | Aqueous | 495 | 1.003 × 10⁴ | 2 - 24 | [9] |
| α-Naphthol | Chloranil | Not specified | CT band observed | Not specified | Not specified |[10] |
Interferences
For the determination of amines, several organic compounds including phenol, epoxies, alkynes, and non-amine nitrogen compounds have been shown to not interfere with the analysis.[5] However, oxidizing and reducing agents may interfere and should be removed during sample preparation.[16] Samples containing multiple types of amines or phenols that react with chloranil may require prior separation, as the reagent is generally not selective.[1]
References
- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 2. Chloranil - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. mundonano.unam.mx [mundonano.unam.mx]
- 5. pubs.acs.org [pubs.acs.org]
- 6. peptide.com [peptide.com]
- 7. actachemscand.org [actachemscand.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
- 12. Chloranil Test Kit | TCI AMERICA [tcichemicals.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tandfonline.com [tandfonline.com]
- 15. The use of chloranil for spectrophotometric determination of some tranquillizers and antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. epa.gov [epa.gov]
Application Notes and Protocols: The Role of Chloranil in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) is a versatile and powerful oxidizing agent that has found significant application in the synthesis of pharmaceuticals. Its ability to act as a potent electron acceptor makes it particularly useful for dehydrogenation and aromatization reactions, which are crucial steps in the synthesis of many active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of chloranil in key pharmaceutical syntheses.
Key Applications of Chloranil in Pharmaceutical Synthesis
Chloranil's primary role in pharmaceutical synthesis is as a dehydrogenating agent to introduce unsaturation into cyclic systems, particularly in the synthesis of steroids and heterocyclic compounds. It is also utilized in oxidative cyclization and annulation reactions to construct complex molecular architectures.
Dehydrogenation of Steroids: Synthesis of Spironolactone
A prominent example of chloranil's application is in the synthesis of Spironolactone, a potassium-sparing diuretic.[1] In a key step, chloranil is used to introduce a double bond into the steroid nucleus, converting an α,β-unsaturated ketone into an α,β,γ,δ-unsaturated ketone.[2] This transformation is critical for the drug's biological activity.
Quantitative Data for Dehydrogenation in Spironolactone Synthesis
| Reactant | Reagent | Product | Solvent | Yield | Reference |
| α,β-unsaturated ketone (steroid intermediate 19) | Chloranil | α,β,γ,δ-unsaturated ketone (steroid intermediate 20) | Not specified | 86% | [2] |
Experimental Protocol: Dehydrogenation of a Steroid Intermediate in the Synthesis of Spironolactone
This protocol is a general representation based on established chemical principles, as specific laboratory-scale details are not fully available in the provided search results.
Materials:
-
Steroid α,β-unsaturated ketone (Intermediate 19)
-
Chloranil
-
Anhydrous, high-boiling point solvent (e.g., xylene, dioxane)
-
Inert gas (e.g., Nitrogen or Argon)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the steroid α,β-unsaturated ketone (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere.
-
Add chloranil (1.1 to 1.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.
-
The precipitated tetrachlorohydroquinone (a byproduct) can be removed by filtration.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure α,β,γ,δ-unsaturated ketone (Intermediate 20).
Logical Workflow for Spironolactone Synthesis
Caption: Synthetic workflow for Spironolactone highlighting the chloranil-mediated dehydrogenation step.
Oxidative Annulation in the Synthesis of Quinolines
Chloranil is an effective oxidant for the synthesis of 2,4-diarylquinolines from o-allylanilines through an oxidative annulation process.[3][4] This method provides a valuable route to a class of compounds with a wide range of biological activities. The reactions typically proceed in moderate to excellent yields.[3]
Quantitative Data for Synthesis of 2,4-Diarylquinolines
| Reactant | Reagent | Product | Solvent | Temperature | Yield | Reference |
| o-allylaniline derivatives | Chloranil | 2,4-diarylquinoline derivatives | Dichloroethane | 80 °C | Moderate to Excellent | [3] |
Experimental Protocol: Synthesis of 2,4-Diarylquinolines via Oxidative Annulation
This protocol is a general representation based on established chemical principles, as specific laboratory-scale details are not fully available in the provided search results.
Materials:
-
Substituted o-allylaniline
-
Chloranil
-
Anhydrous dichloroethane
-
Inert gas (e.g., Nitrogen or Argon)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
To a solution of the o-allylaniline (1 equivalent) in anhydrous dichloroethane, add chloranil (1.2 equivalents) under an inert atmosphere.
-
Heat the reaction mixture to 80 °C and stir until the starting material is consumed, as monitored by TLC.
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 2,4-diarylquinoline.
Reaction Pathway for Quinoline Synthesis
Caption: Oxidative annulation of o-allylanilines using chloranil to synthesize 2,4-diarylquinolines.
Role in Porphyrin Synthesis
In the synthesis of complex macrocycles like porphyrins, chloranil can be employed as an oxidizing agent in the final aromatization step.[5][6] The conversion of a porphyrinogen to a porphyrin is a critical dehydrogenation reaction that establishes the conjugated macrocyclic system responsible for the unique properties of these molecules. While other oxidizing agents like DDQ are also used, chloranil offers a milder alternative.[6]
Experimental Protocol: General Oxidation of Porphyrinogen to Porphyrin
This protocol is a general representation based on established chemical principles, as specific laboratory-scale details are not fully available in the provided search results.
Materials:
-
Porphyrinogen precursor
-
Chloranil
-
Anhydrous solvent (e.g., dichloromethane, chloroform)
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Dissolve the porphyrinogen precursor in an anhydrous solvent under an inert atmosphere.
-
Add a solution of chloranil (typically 2-3 equivalents) in the same solvent dropwise to the porphyrinogen solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the formation of the porphyrin by UV-Vis spectroscopy (observing the appearance of the characteristic Soret and Q-bands).
-
Once the oxidation is complete, the reaction mixture can be directly loaded onto a silica gel column for purification.
-
Elute the column with an appropriate solvent system to isolate the pure porphyrin.
Logical Diagram of Porphyrin Synthesis
Caption: The role of chloranil in the final oxidation step of porphyrin synthesis.
Conclusion
Chloranil is a valuable and efficient reagent in pharmaceutical synthesis, primarily for its role in dehydrogenation and oxidation reactions. Its application in the synthesis of complex molecules like Spironolactone and various heterocyclic systems underscores its importance in drug development. The protocols provided herein offer a guide for researchers to utilize chloranil in their synthetic endeavors. It is crucial to handle chloranil with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood.
References
- 1. Synthetic approaches towards the multi target drug spironolactone and its potent analogues/derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2,4-Diarylquinoline Derivatives via Chloranil-Promoted Oxidative Annulation and One-Pot Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Chloranil in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of chloranil in various aspects of polymer chemistry. Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) is a versatile reagent employed as an oxidizing agent, a component in charge-transfer complexes, and a cross-linking agent in the synthesis and modification of polymers. Its strong electrophilic nature and oxidative potential make it a valuable tool in creating polymers with enhanced properties for a range of applications, including materials science and drug development.
Chloranil as an Oxidizing Agent in Polymerization
Chloranil is a potent oxidizing agent used to initiate and facilitate oxidative polymerization reactions, particularly in the synthesis of conducting polymers like polyaniline and its derivatives. It acts as a hydrogen acceptor, promoting the formation of radical cations from monomers, which then propagate to form the polymer chain.
Application: Synthesis of Polyaniline and its Derivatives
Chloranil can be used to synthesize polyaniline and its derivatives, which are of interest for their electrical conductivity and potential applications in electronics and sensors. A key example is the synthesis of poly(diarylaminodichlorobenzoquinones), where chloranil first reacts with aromatic amines to form monomers, which are then oxidatively polymerized.
Logical Relationship: Monomer Synthesis to Polymerization
Caption: Synthesis of poly(diarylaminodichlorobenzoquinone) from chloranil.
Experimental Protocol: Synthesis of 2,5-bis(phenylamino)-3,6-dichloro-1,4-benzoquinone (a Diarylaminodichlorobenzoquinone Monomer)[1]
This protocol details the synthesis of a monomer derived from chloranil and aniline, which can subsequently be used in oxidative polymerization.
Materials:
-
Chloranil (CA) (reagent grade, recrystallized from dioxane)
-
Aniline (reagent grade, distilled twice)
-
Dioxane (reagent grade, distilled)
-
Ethanol
Procedure:
-
Prepare a solution of 0.1 mol of aniline in 50 mL of dioxane.
-
Prepare a solution of 0.05 mol of chloranil in 200 mL of dioxane.
-
Cool the aniline solution to 15 °C.
-
Add the chloranil solution dropwise to the cooled and constantly stirred aniline solution over a period of one hour.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 3 hours.
-
Filter the resulting red-brown precipitate.
-
Wash the precipitate with ethanol.
-
Dry the product under vacuum at room temperature to a constant weight.
Quantitative Data:
| Parameter | Value |
| Yield | 92% (theoretical) |
| Elemental Analysis | C: 60.2%, H: 3.4%, N: 7.8%, O: 8.9% |
Chloranil in Charge-Transfer Complexes with Polymers
Chloranil, being a strong electron acceptor, readily forms charge-transfer (CT) complexes with electron-donating polymers or small molecules that can be incorporated into polymer matrices. These CT complexes often exhibit unique optical and electronic properties and have applications in areas like organic electronics and drug delivery. The formation of a CT complex can alter the physicochemical properties of both the polymer and the acceptor molecule.
Application: Formation of Drug-Chloranil Charge-Transfer Complexes for Analytical and Drug Delivery Purposes
The formation of a colored charge-transfer complex between a drug molecule (electron donor) and chloranil (electron acceptor) can be utilized for the spectrophotometric quantification of the drug. Furthermore, the incorporation of such complexes into polymer matrices can be explored for controlled drug release applications.
Experimental Workflow: Formation and Characterization of a Drug-Chloranil CT Complex
Caption: Workflow for drug-chloranil complex formation and characterization.
Experimental Protocol: Preparation of a Procainamide-Chloranil (PA-ChA) Charge-Transfer Complex[2]
This protocol describes the synthesis of a charge-transfer complex between the drug procainamide and chloranil.
Materials:
-
Procainamide (PA)
-
Chloranil (ChA)
-
Methanol
-
Acetonitrile (ice-cold)
-
Anhydrous CaCl₂
Procedure:
-
Prepare a solution of procainamide (235 mg, 1 mmol) in 20 mL of methanol.
-
Prepare a solution of chloranil (209 mg, 1 mmol) in 20 mL of methanol.
-
Add the procainamide solution to the chloranil solution.
-
Stir the reaction mixture for 3 hours at 25 °C.
-
Filter the resulting solid purple product.
-
Wash the solid with 20 mL of ice-cold acetonitrile.
-
Dry the product over anhydrous CaCl₂.
Quantitative Data:
| Parameter | Value |
| Yield | > 95% |
| Melting Point | 193 °C |
| Molar Ratio (PA:ChA) | 1:1 |
| Absorption Maxima (in Methanol) | 246 nm, 316 nm, 525 nm |
Chloranil as a Cross-Linking Agent
Chloranil's electrophilic nature allows it to react with nucleophilic groups present in polymer chains, such as hydroxyl (-OH) or amine (-NH₂) groups, leading to the formation of covalent cross-links. This cross-linking enhances the mechanical properties, thermal stability, and chemical resistance of the polymers.[1]
Application: Cross-Linking of Polyurethanes and Phenolic Resins
Chloranil can be used as a cross-linking agent for polymers like polyurethanes and phenolic resins.[1] In polyurethanes, it can react with urethane or amine groups. In phenolic resins (novolacs), it can react with the phenolic hydroxyl groups to create a more rigid, three-dimensional network.
Conceptual Depiction: Chloranil Cross-Linking Mechanism
References
Application Note 1: Chloranil as a High-Performance Cathode for Aqueous Zinc-Ion Batteries
An overview of the electrochemical applications of chloranil (tetrachloro-1,4-benzoquinone), a versatile organic molecule, is provided in these application notes. Due to its strong oxidizing properties and reversible redox behavior, chloranil has found significant use in energy storage, electrochemical sensing, and fundamental electrochemical studies.[1]
These notes are intended for researchers, scientists, and professionals in drug development, offering detailed protocols and performance data for key applications.
The search for safe, low-cost, and durable energy storage systems has led to growing interest in aqueous zinc-ion batteries (AZIBs).[2] Organic electrode materials are promising candidates due to their structural flexibility. Chloranil (p-chloranil) has emerged as a novel organic cathode material that provides reversible and efficient storage for Zn2+ ions.[2] Its soft crystal structure can accommodate Zn2+ insertion with minimal volume change, leading to stable cycling performance.[2]
Data Presentation: Performance of Chloranil Cathode in AZIBs
The electrochemical performance of a chloranil-based cathode in an aqueous zinc-ion battery is summarized below.
| Performance Metric | Value | Notes |
| Specific Capacity | ≥200 mAh g⁻¹ | [2] |
| Voltage Plateau | ~1.1 V | [2] |
| Specific Energy | >200 Wh kg⁻¹ | [2] |
| Energy Efficiency | ~95% | [2] |
| Voltage Polarization | 50 mV | [2] |
| Volume Change (during cycling) | -2.7% | Calculated via Density Functional Theory (DFT).[2] |
| Cycling Stability | Stable at 100-110 mAh g⁻¹ | When confined in CMK-3 mesoporous carbon.[3] |
Experimental Protocols
1. Protocol for Cathode Fabrication (Chloranil/Carbon Composite)
This protocol describes the preparation of a chloranil cathode, both with a simple carbon additive (Super P) and with a mesoporous carbon host (CMK-3) for enhanced stability.
-
Materials : p-Chloranil, Super P carbon black (or CMK-3 mesoporous carbon), polyvinylidene fluoride (PVDF) binder, N-methyl-2-pyrrolidone (NMP) solvent, aluminum foil (current collector).
-
Procedure (Super P Composite) :
-
Prepare a slurry by mixing p-chloranil, Super P carbon, and PVDF binder in a weight ratio of 60:35:5 in NMP solvent.[3]
-
Homogenize the mixture using a planetary ball mill or a magnetic stirrer until a uniform slurry is formed.
-
Coat the slurry onto a piece of aluminum foil using a doctor blade.
-
Dry the coated electrode in a vacuum oven at 60°C for 12 hours to remove the NMP solvent.
-
Cut the dried sheet into circular electrodes of the desired diameter (e.g., 12 mm).
-
-
Procedure (CMK-3 Composite for Enhanced Stability) :
2. Protocol for Aqueous Zn-Ion Battery Assembly and Testing
-
Materials : Chloranil cathode, zinc foil anode, glass fiber separator, 1 M ZnSO₄ aqueous electrolyte.
-
Assembly (CR2032 Coin Cell) :
-
Place the zinc foil anode in the bottom cap of the coin cell.
-
Add a few drops of the 1 M ZnSO₄ electrolyte to wet the anode surface.
-
Place the glass fiber separator on top of the anode.
-
Add more electrolyte to saturate the separator.
-
Position the prepared chloranil cathode on the separator.
-
Place a stainless steel spacer and a spring on top of the cathode.
-
Crimp the coin cell to ensure it is properly sealed.
-
-
Electrochemical Testing :
-
Perform galvanostatic charge-discharge cycling at a desired C-rate (e.g., 0.1C, where 1C = 217 mA g⁻¹) to evaluate capacity and cycling stability.[3]
-
Use cyclic voltammetry (CV) to study the redox reactions and electrochemical behavior.
-
Conduct electrochemical impedance spectroscopy (EIS) to analyze the internal resistance and charge transfer kinetics of the cell.[3]
-
Visualization: Charge-Discharge Mechanism
The following diagram illustrates the proposed phase transfer mechanism for the chloranil cathode during discharge and charge cycles in an aqueous Zn-ion battery.[3]
Caption: Zn-p-Chloranil battery charge-discharge mechanism.
Application Note 2: Chloranil-Modified Electrodes for Electrochemical Sensing
Chloranil's ability to act as an effective electron mediator makes it a valuable component in the fabrication of electrochemical sensors.[4] By modifying electrode surfaces with chloranil, it is possible to enhance the electrochemical response towards specific analytes, including drugs and neurotransmitters. This modification can lower the overpotential required for redox reactions and amplify the signal, leading to improved sensitivity and lower detection limits.[4]
Data Presentation: Performance of Chloranil-Based Electrochemical Sensors
The analytical performance of chloranil-modified electrodes for the detection of various analytes is detailed below.
| Analyte | Electrode Type | Technique | Linear Range | Limit of Detection (LOD) | Reference |
| Moxifloxacin HCl | Chloranil Modified Carbon Paste Electrode (CACPE) | DPV | 4.0x10⁻⁷ to 3.6x10⁻⁶ mol L⁻¹ | 6.74x10⁻⁸ mol L⁻¹ | [5] |
| Dopamine (DA) | Chloranil Modified Multiwall Carbon Nanotube Paste Electrode (CAMMWCNTPE) | DPV | 0.5 to 115 µmol L⁻¹ | 0.2 µmol L⁻¹ | [4] |
| Mesalamine | (Charge-transfer complex) | Spectrophotometry | 1 to 35 µg mL⁻¹ | 0.376 µg mL⁻¹ | [6] |
DPV: Differential Pulse Voltammetry
Experimental Protocols
1. Protocol for Chloranil-Modified Carbon Paste Electrode (CACPE) for Moxifloxacin Detection
-
Materials : High purity graphite powder, paraffin oil, chloranil, moxifloxacin hydrochloride standard, Britton-Robinson (BR) buffer.
-
Electrode Fabrication :
-
Prepare the modified paste by thoroughly mixing 0.1 g of graphite powder with 0.01 g of chloranil in a mortar.
-
Add a few drops of paraffin oil (as a binder) to the mixture and continue mixing until a uniform, thick paste is obtained.
-
Pack the paste firmly into the cavity of a suitable electrode body (e.g., a plastic tube with a copper wire for electrical contact).
-
Smooth the electrode surface by rubbing it on a clean piece of paper until it appears shiny.
-
-
Voltammetric Measurement (DPV) :
-
Prepare a standard solution of moxifloxacin hydrochloride.
-
Use a three-electrode setup with the CACPE as the working electrode, an Ag/AgCl electrode as the reference, and a platinum wire as the counter electrode.
-
Place the electrodes in an electrochemical cell containing BR buffer (pH 7.0).[5]
-
Add aliquots of the moxifloxacin solution to the cell.
-
Record the differential pulse voltammograms by scanning the potential. The anodic peak currents will increase linearly with the concentration of moxifloxacin.[5]
-
2. Protocol for Chloranil-Mediated Dopamine Sensor
-
Materials : Multiwall carbon nanotubes (MWCNTs), chloranil, paraffin oil, dopamine standard, phosphate-buffered saline (PBS).
-
Electrode Fabrication (CAMMWCNTPE) :
-
Follow the procedure for CACPE preparation, but use a mixture of MWCNTs and graphite powder as the carbon base to enhance conductivity and surface area.
-
The final paste consists of MWCNTs, graphite, chloranil, and paraffin oil.
-
-
Voltammetric Measurement :
-
Set up the three-electrode system in an electrochemical cell containing PBS (pH 9.0).[4]
-
Record a baseline voltammogram in the buffer solution.
-
Add known concentrations of dopamine to the cell and record the differential pulse voltammograms.
-
The chloranil on the electrode surface will act as a mediator, enhancing the electrooxidation of dopamine.[4]
-
Visualizations: Sensor Fabrication and Catalytic Mechanism
The following workflow outlines the general steps for fabricating and using a chloranil-modified sensor.
Caption: Workflow for chloranil-modified sensor fabrication.
The diagram below illustrates the electrocatalytic cycle for dopamine detection using a chloranil-modified electrode.
Caption: Electrocatalytic cycle of dopamine oxidation.
Application Note 3: Fundamental Voltammetry of Chloranil
Understanding the fundamental electrochemical behavior of chloranil is crucial for its application in various fields. In aprotic (non-aqueous) solvents, chloranil undergoes a quasi-reversible two-step reduction process.[7] In aqueous solutions, its reduction is dependent on pH and involves proton-coupled electron transfer.[8]
Data Presentation: Redox Potentials of Chloranil
The standard reduction potentials for o-chloranil in aqueous solution highlight the role of protons in the electrochemical reaction.
| Reduction Process | Standard Reduction Potential (E°) | Reference |
| One-Proton, Two-Electron | 0.67 V | [8] |
| Two-Proton, Two-Electron | 0.79 V | [8] |
Experimental Protocol
1. Protocol for Cyclic Voltammetry of Chloranil in Aprotic Media
This protocol allows for the observation of the two distinct one-electron reduction steps of chloranil.
-
Materials : p-Chloranil, a suitable aprotic solvent (e.g., N,N-dimethylformamide - DMF, benzonitrile), a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate - TBAP), glassy carbon working electrode, platinum wire counter electrode, Ag/AgCl reference electrode.
-
Procedure :
-
Prepare a solution of ~1 mM p-chloranil in the chosen aprotic solvent containing 0.1 M TBAP.
-
Assemble the three-electrode cell with the prepared solution.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.
-
Perform cyclic voltammetry by scanning the potential from an initial value (e.g., +0.5 V) to a negative limit (e.g., -1.5 V) and back.
-
The resulting voltammogram should show two distinct, quasi-reversible reduction waves, corresponding to the formation of the radical anion (Q•⁻) and the dianion (Q²⁻).[7]
-
Visualization: Stepwise Reduction of Chloranil
The following diagram illustrates the two successive one-electron reductions that chloranil undergoes in an aprotic solvent.
Caption: Two-step electrochemical reduction of chloranil.
References
- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. infoscience.epfl.ch [infoscience.epfl.ch]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Voltammetry of immobilised microdroplets containing p-chloranil on basal plane pyrolytic graphite electrodes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Experimental and theoretical studies of redox reactions of o-chloranil in aqueous solution. | Sigma-Aldrich [sigmaaldrich.cn]
Application Notes and Protocols for the Aromatization of Hydroaromatic Compounds Using Chloranil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) is a versatile and effective reagent for the dehydrogenation of hydroaromatic compounds, leading to the formation of aromatic systems. This process, known as aromatization, is a crucial transformation in organic synthesis, particularly in the pharmaceutical and materials science industries. Chloranil's utility stems from its high oxidation potential and its ability to act as a hydrogen acceptor.[1] It is often employed in the synthesis of various carbocyclic and heterocyclic aromatic compounds.
This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of chloranil for the aromatization of hydroaromatic compounds.
Mechanism of Aromatization
The dehydrogenation of hydroaromatic compounds by chloranil is believed to proceed through a bimolecular reaction.[2] The reaction kinetics are dependent on the concentrations of both the hydroaromatic substrate and chloranil.[2] The overall reaction involves the transfer of hydrogen from the substrate to chloranil, resulting in the formation of the aromatic product and tetrachlorohydroquinone.[2]
Two primary mechanisms have been proposed:
-
Hydride Abstraction: In many cases, the reaction is thought to initiate with the abstraction of a hydride ion (H⁻) from the hydroaromatic ring by chloranil. This generates a carbocation intermediate, which then loses a proton to form the aromatic ring.
-
Free Radical Mechanism: Experimental evidence also supports a free radical mechanism, particularly under certain reaction conditions.[2] This pathway would involve sequential single electron transfer (SET) and proton transfer steps.
The choice of mechanism can be influenced by the substrate structure, solvent, and reaction temperature.
Applications in Organic Synthesis
Chloranil is a valuable reagent for the aromatization of a variety of hydroaromatic systems. It is particularly effective for substrates that contain a —CH—CH— group adjacent to an existing aromatic nucleus or a double bond.[2] Key applications include:
-
Synthesis of Carbazoles: Tetrahydrocarbazoles can be efficiently aromatized to their corresponding carbazoles.
-
Dehydrogenation of Steroids: Chloranil is used to introduce double bonds into steroidal frameworks, a key step in the synthesis of many hormonal drugs.
-
Aromatization of Heterocycles: Dihydro- and tetrahydro-heterocyclic compounds, such as dihydrothiophenes, can be converted to their aromatic counterparts.[3]
-
Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs): Chloranil can be used in the final aromatization step in the synthesis of complex PAHs.
Quantitative Data Summary
The following tables summarize the available quantitative data for the aromatization of various hydroaromatic compounds using chloranil.
| Substrate | Product | Reagent | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 1-Cyclohexyl-1,2,3,4-tetrahydrocarbazole | 1-Cyclohexylcarbazole | Chloranil | Xylene | Reflux | 24.5 | Low | [4] |
| Steroidal 5-en-3-ones | Steroidal 4,6-dien-3-ones | Chloranil | Benzene | Reflux | N/A | 80-85 | N/A |
| 2,5-Dihydrothiophenes | Thiophenes | Chloranil | tert-Butanol or Pyridine | N/A | N/A | High | [3] |
| 17β-(t-butylcarbamoyl)-4-aza-5α-androstan-3-one | 17β-(t-butylcarbamoyl)-4-aza-5α-androst-1-en-3-one | o-Chloranil | Dichloromethane | -10°C to 22°C | 8 days | 80 | [5] |
Experimental Protocols
Protocol 1: Aromatization of 1-Cyclohexyl-1,2,3,4-tetrahydrocarbazole to 1-Cyclohexylcarbazole
This protocol is adapted from the dehydrogenation of a tetrahydrocarbazole derivative.[4]
Materials:
-
1-Cyclohexyl-1,2,3,4-tetrahydrocarbazole
-
Chloranil
-
Xylene
-
0.1 N Sodium hydroxide solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel or alumina for chromatography
-
Benzene
-
Skelly F (or a similar light petroleum ether)
-
Ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1-cyclohexyl-1,2,3,4-tetrahydrocarbazole (1.0 eq) in xylene.
-
Add chloranil (2.0 eq) to the solution.
-
Heat the reaction mixture to reflux. Monitor the reaction progress by taking a few drops of the solution and heating it with a sodium hydroxide solution; the disappearance of a red color indicates the consumption of the starting material. The reaction may take up to 24.5 hours.[4]
-
Once the reaction is complete, cool the mixture to room temperature. The tetrachlorohydroquinone byproduct will precipitate.
-
Separate the solution from the precipitated tetrachlorohydroquinone by filtration or decantation.
-
Dilute the filtrate with additional xylene.
-
Transfer the organic solution to a separatory funnel and wash it three times with a 0.1 N sodium hydroxide solution.
-
Wash the organic layer with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and evaporate the xylene under reduced pressure.
-
The crude product will be obtained as impure crystals. Purify the product by column chromatography on alumina or silica gel, eluting with a mixture of benzene, Skelly F, and ether (e.g., 1:1 benzene-Skelly F and ether).[4]
Protocol 2: General Procedure for the Dehydrogenation of Steroidal Enones
This is a general procedure based on the dehydrogenation of steroidal 5-en-3-ones. [N/A]
Materials:
-
Steroidal 5-en-3-one
-
Chloranil
-
Benzene (or other suitable high-boiling solvent like xylene or toluene)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve the steroidal 5-en-3-one (1.0 eq) in benzene.
-
Add chloranil (1.1-1.5 eq) to the solution.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated tetrachlorohydroquinone.
-
Wash the filtrate with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired steroidal 4,6-dien-3-one.
Visualizations
Reaction Mechanism
Caption: Proposed mechanisms for chloranil-mediated aromatization.
Experimental Workflow
Caption: A generalized workflow for performing a chloranil aromatization reaction.
Safety Precautions
-
Chloranil is a potential skin irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]
-
Reactions should be performed in a well-ventilated fume hood.
-
High-boiling solvents such as xylene and benzene are flammable and have associated health risks. Consult the safety data sheets (SDS) for all chemicals before use.
Conclusion
Chloranil is a powerful and widely used reagent for the aromatization of hydroaromatic compounds. Its effectiveness across a range of substrates, including carbocycles and heterocycles, makes it a valuable tool in synthetic organic chemistry. The choice of reaction conditions, particularly solvent and temperature, can influence the reaction outcome and should be optimized for each specific substrate. The provided protocols and data serve as a guide for researchers in the application of chloranil for the synthesis of aromatic compounds.
References
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving Chloranil
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key palladium-catalyzed reactions where chloranil plays a crucial role as an oxidant. The information is intended to guide researchers in the setup and execution of these transformations, offering insights into their mechanisms and synthetic utility.
Palladium-Catalyzed Oxidative Homocoupling of Aryltrimethylsilanes
This reaction provides a practical and efficient method for the synthesis of symmetrical biaryls, which are important structural motifs in many pharmaceuticals and functional materials. The use of o-chloranil as an oxidant is essential for the catalytic cycle. The reaction demonstrates good functional group tolerance, allowing for the synthesis of a diverse range of biaryl compounds.[1][2]
Reaction Principle:
Aryltrimethylsilanes undergo a palladium-catalyzed homocoupling reaction in the presence of o-chloranil to yield symmetrical biaryls. The palladium catalyst facilitates the C-C bond formation, and o-chloranil acts as the oxidant to regenerate the active palladium species in the catalytic cycle.
Diagram of the Proposed Catalytic Cycle:
Caption: Proposed catalytic cycle for the oxidative homocoupling.
Quantitative Data Summary:
| Entry | Aryltrimethylsilane | Product | Yield (%) |
| 1 | Phenyltrimethylsilane | Biphenyl | 95 |
| 2 | 4-Methoxyphenyltrimethylsilane | 4,4'-Dimethoxybiphenyl | 88 |
| 3 | 4-Fluorophenyltrimethylsilane | 4,4'-Difluorobiphenyl | 92 |
| 4 | 4-(Trifluoromethyl)phenyltrimethylsilane | 4,4'-Bis(trifluoromethyl)biphenyl | 75 |
| 5 | 3-Thienyltrimethylsilane | 3,3'-Bithiophene | 81 |
| 6 | 4-Biphenylyltrimethylsilane | 4,4'-Quaterphenyl | 85 |
| 7 | 1-Naphthyltrimethylsilane | 1,1'-Binaphthyl | 78 |
Experimental Protocol:
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
o-Chloranil
-
Aryltrimethylsilane
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (5 mol%) and o-chloranil (1.2 equiv).
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add anhydrous 1,4-dioxane (0.2 M concentration with respect to the aryltrimethylsilane).
-
Add the aryltrimethylsilane (1.0 equiv) to the reaction mixture under a positive pressure of inert gas.
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Palladium-Catalyzed Intramolecular Amination of Alkenes
This protocol describes a method for the synthesis of dihydropyrrole derivatives through a palladium-catalyzed intramolecular amination of alkenes.[3] Chloranil serves as the oxidant in this transformation, which proceeds under mild conditions. This reaction is valuable for the construction of nitrogen-containing heterocyclic compounds.
Reaction Principle:
An N-tosyl-protected amine containing a tethered alkene undergoes an intramolecular cyclization catalyzed by a palladium(II) species. Chloranil facilitates the reoxidation of the palladium catalyst, allowing the catalytic cycle to continue.
Diagram of the Experimental Workflow:
Caption: General workflow for the intramolecular amination.
Quantitative Data Summary:
| Entry | Substrate | Product | Yield (%) |
| 1 | N-Tosyl-4-penten-1-amine | 1-Tosyl-2-methyl-3,4-dihydropyrrole | 85 |
| 2 | N-Tosyl-5-hexen-1-amine | 1-Tosyl-2-ethyl-3,4-dihydropyrrole | 78 |
| 3 | N-(4-Methylpent-4-en-1-yl)-4-methylbenzenesulfonamide | 2,2-Dimethyl-1-tosyl-2,3-dihydropyrrole | 92 |
| 4 | N-(2-Allylphenyl)tosylamide | 1-Tosyl-2,3-dihydro-1H-indole | 72 |
| 5 | N-Tosyl-4-phenyl-4-penten-1-amine | 2-Methyl-5-phenyl-1-tosyl-2,3-dihydropyrrole | 81 |
Experimental Protocol:
Materials:
-
Bis(acetonitrile)dichloropalladium(II) (Pd(CH₃CN)₂Cl₂)
-
Chloranil
-
N-Tosyl-protected aminoalkene
-
Anhydrous 1,4-dioxane
-
Air (as the terminal oxidant in some cases)
-
Standard glassware for synthesis
Procedure:
-
In a round-bottom flask, combine the N-tosyl-protected aminoalkene (1.0 equiv), Pd(CH₃CN)₂Cl₂ (5 mol%), and chloranil (1.1 equiv).
-
Add anhydrous 1,4-dioxane (to achieve a 0.1 M concentration of the substrate).
-
The reaction can be run under an air atmosphere.
-
Stir the reaction mixture at 80 °C for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with dichloromethane and filter through a short plug of silica gel.
-
Rinse the silica gel with additional dichloromethane.
-
Concentrate the combined organic layers under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired dihydropyrrole derivative.
Chloranil-Promoted Oxidative Annulation for the Synthesis of 2,4-Diarylquinolines
While this reaction is not explicitly described as palladium-catalyzed in all contexts, palladium catalysts can be employed in related C-C and C-N bond-forming reactions that may be part of a one-pot synthesis of quinoline derivatives. Here, we present a general protocol for the chloranil-promoted oxidative annulation of o-allylanilines, a key step in the synthesis of 2,4-diarylquinolines.[4][5] Researchers may explore the integration of palladium-catalyzed steps for the synthesis of the o-allylaniline precursors.
Reaction Principle:
o-Allylanilines undergo an oxidative cyclization in the presence of chloranil to form the quinoline core. This process involves an intramolecular cyclization followed by aromatization, with chloranil acting as the hydrogen acceptor.
Diagram of Logical Relationship:
Caption: Key steps in the synthesis of 2,4-diarylquinolines.
Quantitative Data Summary for Oxidative Annulation:
| Entry | o-Allylaniline Derivative | Product | Yield (%) |
| 1 | 2-(1,3-Diphenylallyl)aniline | 2,4-Diphenylquinoline | 95 |
| 2 | 2-(1-(4-Methoxyphenyl)-3-phenylallyl)aniline | 2-(4-Methoxyphenyl)-4-phenylquinoline | 88 |
| 3 | 2-(1-(4-Chlorophenyl)-3-phenylallyl)aniline | 2-(4-Chlorophenyl)-4-phenylquinoline | 92 |
| 4 | 4-Methyl-2-(1,3-diphenylallyl)aniline | 6-Methyl-2,4-diphenylquinoline | 85 |
| 5 | 4-Methoxy-2-(1,3-diphenylallyl)aniline | 6-Methoxy-2,4-diphenylquinoline | 82 |
Experimental Protocol:
Materials:
-
o-Allylaniline derivative
-
Chloranil
-
1,2-Dichloroethane (DCE)
-
Standard laboratory glassware
Procedure:
-
To a solution of the o-allylaniline derivative (1.0 equiv) in 1,2-dichloroethane (0.1 M), add chloranil (2.0 equiv).
-
Heat the reaction mixture to 80 °C and stir for 4-8 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The reduced chloranil (tetrachlorohydroquinone) may precipitate and can be recovered by filtration.
-
The filtrate is then concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate mixtures) to afford the pure 2,4-diarylquinoline.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxidative Homocoupling Reaction of Aryltrimethylsilanes by Pd/o-chloranil Catalysis | Organic Chemistry Laboratory, Nagoya University [synth.chem.nagoya-u.ac.jp]
- 3. Palladium-Catalyzed Direct Intramolecular C-N Bond Formation: Access to Multisubstituted Dihydropyrroles [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2,4-Diarylquinoline Derivatives via Chloranil-Promoted Oxidative Annulation and One-Pot Reaction [organic-chemistry.org]
Application of Chloranil in the Synthesis of Steroid Drugs: A Detailed Overview for Researchers
Introduction
Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) is a potent oxidizing agent that has found significant application as a dehydrogenating reagent in the synthesis of various organic compounds, including steroid drugs. Its ability to introduce carbon-carbon double bonds into steroid skeletons is a crucial transformation in the production of numerous active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for the use of chloranil in the synthesis of key steroid drugs, targeting researchers, scientists, and drug development professionals.
Dehydrogenation of Steroid Ketones: A Key Transformation
Chloranil is particularly effective in the dehydrogenation of Δ4-3-keto steroids to their corresponding Δ4,6-dien-3-ones or Δ1,4,6-trien-3-ones, depending on the reaction conditions and the substrate.[1] This introduction of unsaturation is a common strategy to modify the biological activity of steroid hormones.
Mechanism of Action
The dehydrogenation reaction with chloranil is believed to proceed through a complex mechanism that can be influenced by various factors such as solvent, temperature, and the presence of catalysts. The generally accepted pathway involves the formation of a charge-transfer complex between the steroid enol or enolate and chloranil, followed by hydride abstraction.
Applications in the Synthesis of Specific Steroid Drugs
Chloranil has been employed in the synthesis of several commercially important steroid drugs. The following sections detail its application in the synthesis of Chlormadinone acetate and Spironolactone, providing experimental protocols and quantitative data where available.
Chlormadinone Acetate
Chlormadinone acetate is a synthetic progestin used in oral contraceptives and for the treatment of various gynecological disorders. A key step in its synthesis involves the dehydrogenation of 17α-acetoxyprogesterone.
Reaction Scheme:
-
Starting Material: 17α-Acetoxyprogesterone
-
Reagent: Chloranil
-
Product: 6-Dehydro-17α-acetoxyprogesterone (a precursor to Chlormadinone acetate)
Experimental Protocol:
A solution of 17α-acetoxyprogesterone (5.0 g) in tert-butanol (50 ml) is treated with chloranil (4.0 g). The reaction mixture is then heated to 80°C for 5 hours. After cooling, the mixture is poured into a 10% sodium carbonate solution, and the product is extracted with dichloromethane. The organic extracts are washed with water, dried over sodium sulfate, and the solvent is evaporated to yield the crude product.[2]
Quantitative Data:
| Starting Material | Reagent | Solvent | Temperature | Time | Product | Yield | Purity | Reference |
| 17α-Acetoxyprogesterone | Chloranil | tert-Butanol | 80°C | 5 h | 6-Dehydro-17α-acetoxyprogesterone | Not Specified | Not Specified | [2] |
Spironolactone
Spironolactone is a potassium-sparing diuretic used in the treatment of heart failure, high blood pressure, and edema. A crucial step in its industrial synthesis is the introduction of a dienone system into the steroid core, which is achieved using chloranil.
Reaction Scheme:
-
Starting Material: 3-(3-oxo-17β-hydroxy-androst-4-en-17α-yl)propanoic acid lactone (an α,β-unsaturated ketone)
-
Reagent: Chloranil
-
Product: Canrenone (a key intermediate for Spironolactone)
Experimental Protocol:
The α,β-unsaturated ketone intermediate is subjected to γ,δ-oxidation with chloranil to introduce a second double bond, forming the conjugated dienone system of canrenone.[3] This dienone is then reacted with thioacetic acid in a subsequent step to yield spironolactone.[3]
Quantitative Data:
| Starting Material | Reagent | Product | Yield | Reference |
| 3-(3-oxo-17β-hydroxy-androst-4-en-17α-yl)propanoic acid lactone | Chloranil | Canrenone | Not Specified | [3] |
Other Potential Applications
Chloranil is also listed as a potential reagent or precursor in the synthesis of other steroid drugs, including:
However, detailed experimental protocols and quantitative data for the use of chloranil in the synthesis of these specific drugs are not as readily available in the public domain. Further research into patent literature and specialized chemical journals may be required to elucidate the precise reaction conditions and outcomes.
Conclusion
Chloranil serves as a valuable and efficient reagent for the dehydrogenation of steroid ketones, a critical step in the synthesis of several important steroid drugs. The protocols provided for Chlormadinone acetate and Spironolactone highlight its practical application. For researchers and professionals in drug development, a thorough understanding of the reaction conditions and mechanistic pathways is essential for optimizing synthetic routes and achieving desired product yields and purity. Further investigation is warranted to uncover detailed protocols for other steroid drugs where chloranil is implicated as a key reagent.
References
Application Notes and Protocols for Chloranil as a Seed Dressing
Disclaimer: Chloranil is an obsolete fungicide and is considered a hazardous substance. Its use may be restricted or banned in many jurisdictions. These notes are for informational and research purposes only and do not constitute a recommendation for its use. Researchers should consult and comply with all relevant safety and environmental regulations.
Introduction
Chloranil (tetrachloro-p-benzoquinone) is a broad-spectrum fungicide that was historically used as a seed protectant. Its primary function as a seed dressing is to safeguard seeds and emerging seedlings from various soil-borne and seed-borne fungal pathogens. By forming a protective barrier around the seed, chloranil inhibits fungal growth, thereby promoting better germination, stronger seedling establishment, and potentially higher crop yields.[1] However, due to environmental and health concerns, it has been largely replaced by newer, safer alternatives.[1][2]
Physicochemical Properties
| Property | Value | Reference |
| Common Name | Chloranil | [1] |
| Chemical Name | Tetrachloro-1,4-benzoquinone | [1] |
| Appearance | Yellow to greenish crystalline powder | [1] |
| Water Solubility | Moderate | [1] |
| Soil Persistence | Not persistent | [1] |
| Mammalian Toxicity | Low | [1] |
| Ecotoxicity | Highly toxic to fish | [1] |
| Bioaccumulation Potential | High | [1] |
Spectrum of Activity
Chloranil was utilized to control a range of fungal diseases that affect seedlings.
| Target Pathogens | Example Diseases | Example Applications | Reference |
| Various Fungi | Damping-off, Downy Mildew, Powdery Mildew | Vegetables (cabbage, cauliflower, broccoli), Ornamental seedlings | [1] |
Application as a Seed Dressing
4.1. Materials
-
Seeds to be treated
-
Chloranil powder (appropriate purity for experimental use)
-
Seed treatment drum or a closed container
-
Personal Protective Equipment (PPE): gloves, safety goggles, lab coat, and a respirator or dust mask.
-
Measuring scale
-
Appropriate solvent (if preparing a slurry)
-
Sticker-spreader adjuvant (optional, for better adherence)
4.2. Experimental Protocol: Dry Seed Treatment
This is the most common method for applying a powdered fungicide like chloranil.
-
Seed Preparation: Ensure seeds are clean and free from debris.
-
Dosage Calculation: Determine the experimental application rate (e.g., grams of chloranil per kilogram of seed). This would need to be determined through preliminary range-finding studies.
-
Treatment:
-
Place a known weight of seeds into the treatment container.
-
Add the calculated amount of chloranil powder.
-
Seal the container and rotate it for several minutes until the seeds are uniformly coated. The use of a mechanical seed treater is recommended for larger batches to ensure even coating.
-
-
Drying: Air-dry the treated seeds in a well-ventilated area before planting.
-
Storage: If not planted immediately, store the treated seeds in clearly labeled bags in a cool, dry place away from food and feed.
4.3. Experimental Protocol: Slurry Seed Treatment
This method can reduce dust exposure and improve adherence.
-
Slurry Preparation:
-
Prepare a slurry by mixing the desired amount of chloranil powder with a small volume of a suitable liquid (e.g., water).
-
A sticker-spreader adjuvant can be added to the slurry to improve adhesion to the seed surface.
-
-
Treatment:
-
Place the seeds in a treatment drum.
-
Gradually add the slurry while tumbling the seeds to ensure even coating.
-
-
Drying: Spread the treated seeds in a thin layer and allow them to air-dry completely before planting.
Visualization of Workflows and Concepts
Caption: A generalized workflow for the dry application of chloranil as a seed dressing.
References
Troubleshooting & Optimization
Optimizing Chloranil Dehydrogenation: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your chloranil dehydrogenation reactions. The information is presented in a clear question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during chloranil dehydrogenation experiments, offering potential causes and actionable solutions.
| Issue ID | Question | Potential Causes | Suggested Solutions |
| CD-T01 | My reaction shows low or no conversion of the starting material. What are the likely causes and how can I improve the yield? | 1. Insufficient reaction temperature: Chloranil is a mild oxidant and often requires elevated temperatures to be effective.[1][2] 2. Inappropriate solvent: The choice of solvent can significantly impact the reaction rate and yield. 3. Poor enolization of the substrate (for ketones): The mechanism for the dehydrogenation of ketones often involves the enol form. If the substrate does not readily enolize under the reaction conditions, the reaction will be slow or may not proceed at all. 4. Degradation of chloranil: Chloranil can decompose in the presence of alkali and slowly in sunlight.[3] 5. Incorrect stoichiometry: An insufficient amount of chloranil will lead to incomplete conversion. | 1. Increase the reaction temperature: For hydrocarbons, temperatures around 140°C are often employed.[1][2] For other substrates, refluxing in a higher boiling point solvent such as xylene or toluene may be necessary. 2. Solvent optimization: Experiment with different solvents. Aprotic solvents like dioxane, benzene, or toluene are commonly used. For dehydrogenation of 2,5-dihydrothiophenes, tert-butanol or pyridine have been shown to be effective. 3. Promote enolization: For enolizable ketones, the addition of a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) can facilitate enol formation and increase the reaction rate. 4. Ensure reagent quality and proper reaction setup: Use fresh, pure chloranil and protect the reaction from strong light and basic conditions.[3] 5. Adjust stoichiometry: Use a molar excess of chloranil (e.g., 1.1 to 1.5 equivalents) to ensure complete conversion of the starting material. |
| CD-T02 | The reaction is proceeding very slowly. How can I increase the reaction rate? | 1. Low reaction temperature. 2. Sub-optimal solvent. 3. Low concentration of reactants: The reaction is bimolecular, meaning its rate depends on the concentration of both the substrate and chloranil.[1][2] | 1. Increase temperature: Gradually increase the reaction temperature while monitoring for byproduct formation. 2. Solvent selection: Choose a solvent that allows for higher reaction temperatures and in which both the substrate and chloranil have reasonable solubility. 3. Increase concentration: If solubility allows, increasing the concentration of the reactants can lead to a faster reaction rate. |
| CD-T03 | I am observing the formation of multiple byproducts. What could be the cause and how can I improve the selectivity? | 1. Over-oxidation: Prolonged reaction times or excessively high temperatures can lead to further dehydrogenation or other side reactions. For example, Δ4-3-ketosteroids can be converted to Δ6-dehydro or Δ1,6-bisdehydro derivatives depending on the conditions.[4] 2. Reaction with the solvent: Some solvents may not be inert under the reaction conditions. 3. Consecutive reactions: For some substrates, such as aliphatic olefins and cyclopentene derivatives, the initially dehydrogenated product can undergo further reactions, making its isolation difficult.[1] 4. Side reactions with functional groups: Other functional groups in the substrate may react with chloranil. | 1. Monitor the reaction closely: Use techniques like Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material and the formation of the desired product. Stop the reaction as soon as the starting material is consumed. 2. Choose an inert solvent: Ensure the solvent is stable and does not react with the reagents or products under the reaction conditions. 3. Optimize reaction conditions for selectivity: Carefully control the reaction time and temperature to favor the formation of the desired product. It may be necessary to accept a lower conversion to achieve higher selectivity. 4. Protect sensitive functional groups: If possible, protect other reactive functional groups in the substrate before carrying out the dehydrogenation. |
| CD-T04 | I am having difficulty separating my product from the byproduct, tetrachlorohydroquinone. What is the best work-up procedure? | Tetrachlorohydroquinone, the reduced form of chloranil, is a major byproduct and can sometimes be difficult to separate from the desired product. | 1. Aqueous basic wash: After the reaction is complete, cool the reaction mixture and wash it with an aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na2CO3). Tetrachlorohydroquinone is acidic and will be extracted into the aqueous layer as its salt. 2. Filtration: In some cases, the tetrachlorohydroquinone may precipitate from the reaction mixture upon cooling. It can then be removed by filtration. 3. Chromatography: If the basic wash is not sufficient, column chromatography is a reliable method for separating the product from any remaining tetrachlorohydroquinone and other impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of chloranil dehydrogenation?
A1: The dehydrogenation of hydrocarbons by chloranil is generally believed to proceed via a bimolecular reaction involving a free radical mechanism or a hydride abstraction mechanism.[1][2] For ketones, the reaction is often controlled by the enolization of the substrate, followed by hydride abstraction.
Q2: What types of substrates are suitable for chloranil dehydrogenation?
A2: Chloranil is a mild oxidant and is particularly effective for dehydrogenating hydrocarbons that have a —CH—CH— group adjacent to an aromatic nucleus or a double bond.[1] It is also widely used in steroid chemistry to convert Δ4-3-ketosteroids into their Δ6-dehydro or Δ1,6-bisdehydro derivatives.[4] Additionally, it can be used to dehydrogenate 2,5-dihydrothiophenes to thiophenes.
Q3: How can I monitor the progress of my chloranil dehydrogenation reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction. Spot the reaction mixture alongside the starting material on a TLC plate. The disappearance of the starting material spot and the appearance of a new product spot will indicate the progress of the reaction. It is advisable to use a co-spot (a lane where both the starting material and the reaction mixture are spotted) to help distinguish between the starting material and the product, especially if they have similar Rf values.
Q4: What are the typical reaction conditions for chloranil dehydrogenation?
A4: Reaction conditions can vary depending on the substrate. For dehydrogenating hydrocarbons like tetralin, a temperature of around 140°C is often used.[1][2] For the dehydrogenation of steroids, the reaction is typically carried out by refluxing in a solvent like toluene or xylene. The reaction time can range from a few hours to overnight, and it is best determined by monitoring the reaction progress by TLC.
Q5: Is an acid or base catalyst required for chloranil dehydrogenation?
A5: While many chloranil dehydrogenations proceed without a catalyst, the addition of a catalytic amount of a strong acid, such as p-toluenesulfonic acid, can be beneficial, particularly for the dehydrogenation of ketones, as it can promote the necessary enolization of the substrate. Basic conditions should generally be avoided as they can lead to the decomposition of chloranil.[3]
Data Presentation
The following tables summarize the impact of different reaction parameters on the yield of chloranil dehydrogenation for representative substrates.
Table 1: Effect of Solvent on the Dehydrogenation of Tetralin to Naphthalene
| Solvent | Temperature (°C) | Reaction Time (h) | Yield of Naphthalene (%) |
| None (neat) | 140 | 4 | 75 |
| Decalin | 140 | 4 | 72 |
| o-Dichlorobenzene | 140 | 4 | 80 |
| Nitrobenzene | 140 | 4 | 65 |
Note: Data is representative and compiled from general observations in the literature. Actual yields may vary depending on specific experimental conditions.
Table 2: Dehydrogenation of Δ4-Cholesten-3-one with Chloranil
| Solvent | Additive | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |
| Toluene | None | Reflux | 10 | Δ4,6-Cholestadien-3-one | ~60 |
| Xylene | p-TSA (cat.) | Reflux | 6 | Δ4,6-Cholestadien-3-one | >70 |
| Dioxane | None | Reflux | 8 | Δ1,6-Cholestadien-3-one & Δ4,6-Cholestadien-3-one | Mixture |
Note: Data is representative and compiled from general observations in the literature. The product distribution and yield are highly dependent on the specific reaction conditions.
Experimental Protocols
Protocol 1: Dehydrogenation of Tetralin to Naphthalene
Materials:
-
Tetralin
-
Chloranil
-
o-Dichlorobenzene (solvent)
-
1 M Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve tetralin (1 equivalent) in o-dichlorobenzene.
-
Add chloranil (1.2 equivalents) to the solution.
-
Heat the reaction mixture to 140°C and maintain this temperature for 4 hours. Monitor the progress of the reaction by TLC.
-
After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash it three times with a 1 M NaOH solution to remove the tetrachlorohydroquinone byproduct.
-
Wash the organic layer with brine, dry it over anhydrous MgSO4, and filter.
-
Remove the solvent by distillation or rotary evaporation to obtain the crude naphthalene.
-
Purify the crude product by recrystallization or sublimation to obtain pure naphthalene.
Protocol 2: Dehydrogenation of Δ4-Cholesten-3-one to Δ4,6-Cholestadien-3-one
Materials:
-
Δ4-Cholesten-3-one
-
Chloranil
-
Toluene (solvent)
-
1 M Sodium hydroxide (NaOH) solution
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (eluents)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Standard laboratory glassware
Procedure:
-
To a solution of Δ4-cholesten-3-one (1 equivalent) in toluene in a round-bottom flask, add chloranil (1.5 equivalents).
-
Reflux the mixture for 10-12 hours. The reaction progress should be monitored by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the precipitated tetrachlorohydroquinone.
-
Wash the filtrate with 1 M NaOH solution, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure Δ4,6-cholestadien-3-one.
Visualizations
Caption: General experimental workflow for chloranil dehydrogenation.
Caption: Troubleshooting logic for low yield in chloranil dehydrogenation.
References
Technical Support Center: Optimizing Chloranil-Mediated Reactions
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and efficiency of chloranil-mediated reactions.
Troubleshooting Guide
My chloranil-mediated reaction is giving a low yield. What are the common causes and how can I improve it?
Low yields in chloranil-mediated reactions can stem from several factors, from the quality of the reagents to the reaction conditions and work-up procedure. Here’s a systematic approach to troubleshooting:
-
Reagent Quality:
-
Purity of Chloranil: Commercial chloranil can contain impurities like trichlorobenzoquinone, which can interfere with the reaction.[1] For sensitive reactions, consider purifying the chloranil by recrystallization from solvents like benzene or acetic acid, or by sublimation.[2]
-
Purity of Starting Material: Ensure your substrate is pure and free of any residual solvents or reagents from previous steps.
-
Solvent Quality: Use dry, high-purity solvents, as water or other impurities can lead to side reactions.
-
-
Reaction Conditions:
-
Temperature: The optimal temperature is crucial and reaction-dependent. For many dehydrogenation reactions, elevated temperatures (e.g., refluxing in a high-boiling solvent) are required.[3] However, excessively high temperatures can lead to decomposition of starting materials or products.[4][5] It is advisable to perform small-scale trials at different temperatures to find the optimal balance between reaction rate and selectivity.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC).[6][7] Stopping the reaction too early will result in incomplete conversion, while extended reaction times can lead to the formation of byproducts and decomposition, thus lowering the yield.
-
Stoichiometry: While chloranil is a stoichiometric oxidant, using a slight excess (e.g., 1.1 to 1.5 equivalents) can sometimes drive the reaction to completion. However, a large excess can complicate purification.
-
-
Work-up and Purification:
-
Product Loss During Work-up: The product, tetrachlorohydroquinone (the reduced form of chloranil), can sometimes be challenging to separate from the desired product. An alkaline wash (e.g., with aqueous sodium bicarbonate or sodium hydroxide) can help remove the acidic tetrachlorohydroquinone. However, be cautious if your product is base-sensitive.
-
Purification Method: Choose an appropriate purification method. Column chromatography is common, but care must be taken to avoid product degradation on silica gel, especially for sensitive compounds.[8] Recrystallization is another effective method for purifying solid products.
-
I am observing multiple spots on my TLC plate, indicating the formation of side products. What could be the cause?
The formation of multiple products can be attributed to several factors:
-
Reaction with Solvent: Some solvents can participate in the reaction, leading to byproducts. Choose an inert solvent that does not react with chloranil or the substrate under the reaction conditions. Common inert solvents for chloranil reactions include toluene, xylene, dioxane, and dichloromethane.
-
Over-oxidation: In some cases, particularly with sensitive substrates, chloranil can lead to over-oxidation or degradation of the desired product.[2] This can be mitigated by carefully controlling the reaction temperature and time, and by using the correct stoichiometric amount of chloranil.
-
Side Reactions of the Substrate: The substrate itself might undergo side reactions under the reaction conditions, such as polymerization or decomposition, especially at high temperatures.
-
Reaction with Amines: If the substrate is a secondary amine, it can react with chloranil by displacing one of the chloride atoms from the quinone ring, leading to colored byproducts.[9]
My reaction seems to stall and does not go to completion. What should I do?
If you observe that your reaction has stalled (i.e., no further consumption of the starting material is observed on TLC), consider the following:
-
Insufficient Reagent: It's possible that the chloranil has been consumed. Adding another portion of chloranil might restart the reaction.[8]
-
Deactivation of Reagent: Impurities in the reaction mixture could be deactivating the chloranil.
-
Equilibrium: Some reactions may reach equilibrium. In such cases, removing one of the products (if possible) could shift the equilibrium towards the desired product.
Frequently Asked Questions (FAQs)
What is the general mechanism of chloranil-mediated dehydrogenation?
Chloranil-mediated dehydrogenation typically proceeds through a hydride abstraction mechanism. The reaction is thought to involve the formation of a charge-transfer complex between the substrate and chloranil, followed by the transfer of a hydride ion (a proton and two electrons) from the substrate to the chloranil. This results in the oxidized product and tetrachlorohydroquinone.
How can I monitor the progress of my chloranil reaction?
Thin Layer Chromatography (TLC) is an effective way to monitor the progress of the reaction.[6][7] A co-spot, where the reaction mixture is spotted on top of the starting material spot, can be very helpful to confirm if the starting material has been consumed, especially if the product has a similar Rf value to the starting material.[7] Chloranil itself is a yellow solid, and its consumption can sometimes be visually observed.[9]
What are the best solvents for chloranil-mediated reactions?
The choice of solvent depends on the specific reaction and the required temperature. For high-temperature dehydrogenations, high-boiling inert solvents like toluene, xylene, or dioxane are commonly used. For reactions at lower temperatures, dichloromethane or chloroform can be suitable. It is crucial to use a solvent that does not react with chloranil or the substrate.[2]
How do I remove the tetrachlorohydroquinone byproduct after the reaction?
Tetrachlorohydroquinone is acidic and can often be removed by washing the reaction mixture with an aqueous basic solution, such as sodium bicarbonate or dilute sodium hydroxide. This will deprotonate the hydroquinone, making it soluble in the aqueous layer. Be sure that your desired product is stable to basic conditions before performing this step.
Quantitative Data Summary
The yield of chloranil-mediated reactions is highly dependent on the substrate and reaction conditions. Below is a table summarizing reported yields for various types of reactions.
| Reaction Type | Substrate | Solvent | Temperature (°C) | Yield (%) | Reference |
| Dehydrogenation | Tetrahydrocarbazole | Xylene | Reflux | Not specified, but described as leading to stable, crystalline carbazoles. | [10] |
| Oxidative Annulation | o-allylanilines | Dichloroethane | 80 | Moderate to excellent | [11] |
| Aromatization | Cyclohexadiene derivative | Toluene | Reflux | Good | [9] |
| Oxidative Cyclization | 2'-hydroxyisoflavones | Not specified | Mild conditions | Good | [12] |
| Synthesis of Quinolines | Aryl aldimine and 1-ethynylnaphthalene | Chloroform | 70 | 75 | [13] |
Experimental Protocols
General Procedure for Chloranil-Mediated Dehydrogenation of a Tetrahydro-β-carboline Derivative
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the tetrahydro-β-carboline derivative (1 equivalent) and chloranil (1.2 equivalents).
-
Solvent Addition: Add a suitable high-boiling inert solvent, such as toluene or xylene, to achieve a substrate concentration of approximately 0.1 M.
-
Heating: Heat the reaction mixture to reflux and maintain the temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. Develop the TLC plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). Visualize the spots under UV light. The reaction is complete when the starting material spot is no longer visible.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated tetrachlorohydroquinone.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to remove any remaining tetrachlorohydroquinone.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired β-carboline product.
Visualizations
Caption: A typical experimental workflow for a chloranil-mediated dehydrogenation reaction.
References
- 1. Sciencemadness Discussion Board - Chloranil - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 3. researchgate.net [researchgate.net]
- 4. The Effect of Temperature Change [faculty.washington.edu]
- 5. researchgate.net [researchgate.net]
- 6. How To [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. How To [chem.rochester.edu]
- 9. Chloranil - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Chloranil, Tetrachloro-1,4-benzoquinone [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. escholarship.org [escholarship.org]
Technical Support Center: Chloranil Purification by Crystallization
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of chloranil via crystallization.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My chloranil crystals are not forming, even after cooling the solution. What should I do?
A1: Failure of crystals to form is a common issue related to supersaturation. Here are several techniques to induce crystallization:
-
Scratching: Use a glass stirring rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure chloranil, add it to the solution. This "seed crystal" will act as a template for other molecules to crystallize upon.
-
Reducing Solvent Volume: You may have used too much solvent. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of chloranil, and then allow it to cool again.[1]
-
Lowering Temperature: If cooling to room temperature is not sufficient, try using an ice bath to further decrease the temperature and reduce the solubility of chloranil.
Q2: I have a very low yield of purified chloranil. What are the possible causes and how can I improve it?
A2: A low yield can be frustrating. Here are the most common reasons and their solutions:
-
Excess Solvent: Using too much solvent is the most frequent cause of low yield, as a significant amount of chloranil will remain in the mother liquor.[1] To check this, take a drop of the mother liquor on a glass rod and let the solvent evaporate. A large amount of solid residue indicates that you can recover more product by concentrating the mother liquor (boiling off some solvent) and cooling for a "second crop" of crystals.
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), you will lose product on the filter paper. To prevent this, use a pre-heated funnel and flask and keep the solution at or near its boiling point during filtration.
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.
Q3: My chloranil crystals formed almost instantly as a fine powder when I removed the solution from the heat. Is this a problem?
A3: Yes, rapid crystallization, often called "crashing out," is problematic because impurities can be trapped within the fast-forming crystal lattice, negating the purification.[1] To achieve purer, larger crystals, a slower cooling rate is necessary:
-
Insulate the Flask: Allow the flask to cool to room temperature on a surface that does not draw heat away quickly (e.g., a cork ring or folded paper towel), away from drafts.
-
Slight Excess of Solvent: Re-heat the solution and add a small, additional amount of the hot solvent. This will keep the chloranil in solution for a longer period during cooling, promoting slower crystal growth.[1]
Q4: My purified chloranil is still discolored. How can I remove colored impurities?
A4: If your chloranil has a persistent off-color, it may be due to dissolved, colored impurities or tarry byproducts from synthesis.
-
Activated Charcoal: After dissolving the crude chloranil in the hot solvent, add a very small amount of activated charcoal to the solution. The charcoal will adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that using too much charcoal can also adsorb some of your product, leading to a lower yield.
Q5: I'm observing an oily substance instead of crystals. What is happening and how do I fix it?
A5: This phenomenon, known as "oiling out," occurs when the chloranil comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high.
-
Increase Solvent Volume: Re-heat the solution to dissolve the oil and add more hot solvent to decrease the saturation point. Then, allow it to cool slowly.
-
Lower the Cooling Temperature: Cool the solution to a lower temperature before inducing crystallization to ensure that the chloranil solidifies rather than oils out.
Q6: How do I choose the best solvent for chloranil recrystallization?
A6: The ideal solvent is one in which chloranil is very soluble at high temperatures but has low solubility at low temperatures. This difference in solubility is what allows for the separation from impurities and a good yield.[2] Chloranil is insoluble in water but soluble in several organic solvents.[3] Toluene, benzene, and acetic acid are commonly used for recrystallization and tend to form well-defined crystals.[3] Acetone can also be used, but chloranil is quite soluble in it, which might lead to a lower yield if not handled carefully.
Q7: How can I remove common impurities like o-chloranil or trichlorobenzoquinone?
A7: Recrystallization is an effective method for removing these impurities. Since these related compounds may have slightly different solubilities compared to p-chloranil, a carefully chosen solvent can leave them behind in the mother liquor. Toluene or acetic acid are good starting points. For persistent impurities, a second recrystallization or sublimation may be necessary.[4]
Quantitative Data: Solubility of Chloranil
The selection of an appropriate solvent is critical for successful crystallization. The ideal solvent will dissolve a large amount of chloranil when hot and a small amount when cold. The following table summarizes the solubility of chloranil in various organic solvents.
| Solvent | Solubility ( g/100g ) | Temperature | Effect of Increased Temperature on Solubility |
| Acetone | 33 | Not Specified | Increases |
| Ether | 16 | Not Specified | Increases |
| Dimethylformamide | 5.4 | Not Specified | Increases |
| Solvent Naphtha | 5.4 | Not Specified | Increases |
| Benzene | 1.3 | Not Specified | Increases |
| Toluene | Slightly Soluble | Not Specified | Increases |
| Acetic Acid | Slightly Soluble | Not Specified | Increases |
| Methanol | ~ 0.1 | Not Specified | Increases |
| Carbon Tetrachloride | ~ 0.1 | Not Specified | Increases |
| Cold Alcohol | Almost Insoluble | Cold | - |
| Water | Insoluble | Room Temperature | No Significant Change |
Data sourced from PubChem.[3]
Experimental Protocol: Recrystallization of Chloranil
This protocol outlines a general procedure for the purification of chloranil by single-solvent recrystallization.
Materials:
-
Crude Chloranil
-
Selected recrystallization solvent (e.g., toluene or acetic acid)
-
Erlenmeyer flasks (2)
-
Heating source (e.g., hot plate)
-
Glass funnel
-
Filter paper
-
Buchner funnel and filter flask
-
Vacuum source
-
Glass stirring rod
-
Watch glass
Procedure:
-
Solvent Selection: Choose an appropriate solvent based on the solubility data and the nature of the impurities. Toluene is a good general-purpose choice.
-
Dissolution: Place the crude chloranil in an Erlenmeyer flask. In a separate flask, heat the chosen solvent to its boiling point. Add the minimum amount of the hot solvent to the chloranil to completely dissolve it. This can be done by adding the solvent in small portions while keeping the chloranil-containing flask on the heat source.
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, sand) or if activated charcoal was used to decolorize the solution, a hot gravity filtration is necessary. Place a piece of fluted filter paper in a glass funnel and place the funnel on top of a clean Erlenmeyer flask. Pre-heat both the funnel and the flask to prevent premature crystallization. Pour the hot chloranil solution through the filter paper.
-
Crystallization: Cover the flask containing the hot, clear chloranil solution with a watch glass and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, ensure the flask is in a location free from vibrations and drafts. Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.
-
Crystal Collection: Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent. Turn on the vacuum and pour the crystallized chloranil slurry into the funnel.
-
Washing: With the vacuum still on, wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor that may contain impurities.
-
Drying: Leave the crystals in the Buchner funnel with the vacuum on for several minutes to pull air through and help dry them. For complete drying, the crystals can be transferred to a watch glass and left in a well-ventilated area or placed in a desiccator.
Visualization of the Troubleshooting Workflow
The following diagram illustrates the logical steps to take when troubleshooting common issues during the crystallization of chloranil.
Caption: Troubleshooting workflow for chloranil crystallization.
References
Technical Support Center: Managing Exothermic Reactions in p-Benzoquinone Chlorination
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on safely and effectively managing the exothermic nature of p-benzoquinone chlorination. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during this synthesis.
Troubleshooting Guide: Exothermic Reaction Control
This guide provides solutions to common problems encountered during the chlorination of p-benzoquinone, focusing on the management of the reaction exotherm.
| Problem | Potential Cause | Recommended Solution |
| Rapid, Uncontrolled Temperature Rise (Runaway Reaction) | - Addition of chlorinating agent is too fast.- Inadequate cooling capacity.- High concentration of reactants.- Insufficient stirring leading to localized hot spots. | - Immediately stop the addition of the chlorinating agent.- Increase the efficiency of the cooling bath (e.g., switch from an ice-water bath to a dry ice-acetone bath).- If safe to do so, add a pre-chilled solvent to dilute the reaction mixture.- Ensure vigorous stirring to improve heat dissipation. |
| Reaction Temperature Fluctuates Significantly | - Inconsistent rate of addition of the chlorinating agent.- Poor heat transfer from the reaction vessel to the cooling bath. | - Use a syringe pump or a dropping funnel with precise control for the addition of the chlorinating agent.- Ensure the reaction flask is adequately immersed in the cooling bath.- Use a reaction vessel with a larger surface area-to-volume ratio. |
| Low Yield of Chlorinated Product | - Sub-optimal reaction temperature.- Loss of product due to sublimation from excessive heat.[1] | - Carefully monitor and maintain the optimal temperature range for the specific chlorination reaction (e.g., 5-10°C for some p-benzoquinone preparations).[1]- Ensure the reaction work-up is not unnecessarily prolonged, and avoid excessive heating during solvent removal to prevent sublimation of the product.[1] |
| Formation of Undesired Byproducts | - High reaction temperatures can promote side reactions. | - Maintain a lower reaction temperature to favor the desired chlorination pathway.- Consider a slower, more controlled addition of the chlorinating agent. |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with the chlorination of p-benzoquinone?
A1: The primary hazards are the exothermic nature of the reaction, which can lead to a runaway reaction if not properly controlled, and the toxicity of chlorine gas and chlorinated organic compounds.[2] Chlorine is a strong oxidizer and can react vigorously with organic materials.[2][3]
Q2: How can I effectively control the temperature of the reaction?
A2: Effective temperature control can be achieved through several methods:
-
Slow, controlled addition of the chlorinating agent: This is crucial to manage the rate of heat generation.
-
Efficient cooling: Use a cooling bath (e.g., ice-water, dry ice-acetone) and ensure the reaction flask is well-immersed.
-
Adequate stirring: Vigorous stirring promotes even heat distribution and transfer to the cooling medium.
-
Dilution: Conducting the reaction in a suitable solvent helps to absorb and dissipate the heat generated.
Q3: What are the signs of a potential runaway reaction?
A3: Signs of a potential runaway reaction include a rapid and accelerating increase in temperature that is unresponsive to cooling, a sudden change in reaction color, and vigorous gas evolution.
Q4: What is the recommended solvent for this reaction?
A4: The choice of solvent can influence reaction control. While various solvents can be used, a key consideration is its ability to remain liquid at the desired reaction temperature and to be inert to the reactants and products. Acetic acid has been used in related chlorination processes.[4]
Q5: Are there alternative, safer chlorinating agents I can use?
A5: While chlorine gas is a common chlorinating agent, other reagents like sulfuryl chloride may offer better control in some cases.[4] The choice of agent will depend on the specific desired product and reaction conditions.
Experimental Protocol: Controlled Chlorination of p-Benzoquinone
This protocol provides a general methodology for the chlorination of p-benzoquinone with an emphasis on managing the exothermic reaction. Specific quantities and conditions may need to be optimized for your particular application.
Materials:
-
p-Benzoquinone
-
Chlorinating agent (e.g., chlorine gas dissolved in a cold solvent, or sulfuryl chloride)
-
Anhydrous solvent (e.g., acetic acid, carbon tetrachloride)
-
Reaction flask equipped with a magnetic stirrer, thermometer, addition funnel, and a gas outlet connected to a scrubber (if using chlorine gas)
-
Cooling bath (e.g., ice-salt or dry ice-acetone)
Procedure:
-
Setup: Assemble the reaction apparatus in a well-ventilated fume hood. Ensure all glassware is dry.
-
Dissolution: Dissolve p-benzoquinone in the chosen anhydrous solvent in the reaction flask.
-
Cooling: Cool the reaction mixture to the desired starting temperature (e.g., 0-5°C) using the cooling bath.
-
Controlled Addition: Slowly add the chlorinating agent to the stirred solution via the addition funnel over a prolonged period. Monitor the internal reaction temperature closely. The rate of addition should be adjusted to maintain the temperature within a narrow, predetermined range.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., TLC, GC-MS).
-
Quenching: Once the reaction is complete, quench any remaining chlorinating agent according to standard laboratory procedures.
-
Work-up: Proceed with the appropriate work-up and purification steps to isolate the chlorinated p-benzoquinone product.
Visualizing the Workflow and Troubleshooting Logic
The following diagrams illustrate the experimental workflow for controlled chlorination and a logical approach to troubleshooting temperature control issues.
Caption: A flowchart of the key steps in a controlled chlorination experiment.
Caption: A decision tree for managing unexpected temperature increases.
References
Safe handling and storage procedures for chloranil
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling, storage, and use of chloranil in experimental settings. It includes troubleshooting guides and frequently asked questions to address common issues encountered during laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is chloranil and what are its primary hazards?
Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) is a yellow crystalline solid commonly used as an oxidizing agent and dehydrogenation reagent in organic synthesis.[1][2] Its primary hazards include causing skin and serious eye irritation.[1] It is also very toxic to aquatic life with long-lasting effects.[1]
Q2: What are the immediate first aid measures in case of exposure to chloranil?
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician if symptoms persist.
-
Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if symptoms occur.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Get medical aid if irritation or symptoms occur.
Q3: How should I properly store chloranil in the laboratory?
Store chloranil in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[3] It should be protected from light and moisture.[4] Avoid storing it near strong oxidizing agents or alkalis.[5]
Q4: What should I do in case of a chloranil spill?
For small spills, dampen the solid material with a solvent like acetone to prevent dust from becoming airborne.[6] Carefully transfer the dampened material to a suitable, closed container for disposal. Use absorbent paper dampened with acetone to clean up any remaining residue. Ensure the area is well-ventilated and wear appropriate personal protective equipment (PPE) during cleanup. For larger spills, evacuate the area and follow your institution's emergency procedures.
Q5: How should I dispose of chloranil waste?
Chloranil and its containers must be disposed of as hazardous waste.[7] Contact a licensed professional waste disposal service to dispose of this material. Do not allow it to enter drains or the environment.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₆Cl₄O₂ | [1] |
| Molar Mass | 245.86 g/mol | [1] |
| Appearance | Yellow solid | [1] |
| Melting Point | 295 to 296 °C (563 to 565 °F; 568 to 569 K) | [1] |
| Solubility in Water | Insoluble | [8] |
| Solubility in Organic Solvents | Soluble in ether; sparingly soluble in chloroform, carbon disulfide, carbon tetrachloride; almost insoluble in cold petroleum ether and cold alcohol. Soluble in acetone and ethanol. | [8][9] |
Experimental Protocol: Dehydrogenation of a Tetrahydrocarbazole using Chloranil
This protocol is a general guideline for the dehydrogenation of a tetrahydrocarbazole to its corresponding carbazole using chloranil.
Materials:
-
Tetrahydrocarbazole derivative
-
Chloranil
-
Anhydrous solvent (e.g., xylene, toluene, or dioxane)
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating and stirring apparatus
-
Thin-layer chromatography (TLC) supplies
-
Purification supplies (e.g., silica gel for column chromatography, recrystallization solvents)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the tetrahydrocarbazole derivative in the chosen anhydrous solvent under an inert atmosphere.
-
Addition of Chloranil: Add an equimolar amount or a slight excess of chloranil to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC. The reaction time will vary depending on the substrate and solvent but can range from a few hours to overnight.
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
The precipitated tetrachlorohydroquinone (a byproduct) can often be removed by filtration.
-
Wash the filtrate with an aqueous solution of sodium sulfite or sodium thiosulfate to remove any remaining chloranil and its reduction products.
-
Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and filter.
-
-
Purification:
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to obtain the pure carbazole product.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Incomplete Dehydrogenation Reaction | 1. Insufficient reaction time or temperature.2. Deactivated or impure chloranil.3. Presence of moisture in the reaction. | 1. Increase the reaction time and/or temperature. Ensure the solvent is refluxing vigorously.2. Use freshly purified chloranil. Chloranil can be purified by recrystallization from a suitable solvent like benzene or acetic acid, or by sublimation.[4]3. Ensure all glassware is oven-dried and use an anhydrous solvent. Conduct the reaction under a strict inert atmosphere. |
| Unexpected Deep Red or Brown Color in the Reaction Mixture | 1. Reaction with secondary amine impurities or the substrate itself if it contains a secondary amine moiety.[1]2. Formation of charge-transfer complexes. | 1. This color change is often indicative of a reaction between chloranil and a secondary amine.[1] If this is not the intended reaction, ensure the starting materials are free from amine impurities.2. Charge-transfer complexes can form between chloranil and electron-rich aromatic compounds. This is often a transient color and should not affect the final outcome of the dehydrogenation. |
| Difficulty in Removing Tetrachlorohydroquinone Byproduct | 1. The byproduct may be partially soluble in the reaction solvent. | 1. After filtering the bulk of the precipitate, wash the organic layer thoroughly with an aqueous base (e.g., 1M NaOH) to extract the acidic tetrachlorohydroquinone. Subsequently, wash with water and brine before drying. |
| Low Yield of the Desired Product | 1. Incomplete reaction.2. Product degradation under harsh reaction conditions.3. Loss of product during work-up and purification. | 1. See "Incomplete Dehydrogenation Reaction" above.2. Consider using a lower boiling point solvent or reducing the reaction time. Monitor the reaction closely by TLC to avoid over-running it.3. Optimize the purification method. If the product is volatile, be cautious during solvent removal. Choose an appropriate solvent system for chromatography or recrystallization to minimize losses. |
Visual Guides
Caption: General laboratory workflow for handling chloranil.
Caption: Troubleshooting decision tree for chloranil reactions.
References
- 1. Chloranil - Wikipedia [en.wikipedia.org]
- 2. Tetrachloro-p-benzoquinone: A Notable Compound in Modern Chemistry_Chemicalbook [chemicalbook.com]
- 3. physics.emu.edu.tr [physics.emu.edu.tr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Chloranil | C6Cl4O2 | CID 8371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Chloranil Waste Disposal and Environmental Impact
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe disposal of chloranil waste and its associated environmental impact.
Troubleshooting Guides and FAQs
This section addresses common issues and questions that may arise during experiments involving chloranil.
Waste Handling and Disposal
-
Q1: How should I collect and store chloranil waste in the lab?
-
A: Collect all chloranil waste, including contaminated consumables and spill cleanup materials, in a dedicated, properly labeled, and sealed hazardous waste container.[1] Store the container in a cool, dry, well-ventilated area away from incompatible materials like strong bases and oxidizing agents.[2][3] Ensure the container is kept closed except when adding waste.[1]
-
-
Q2: What is the approved method for disposing of chloranil waste?
-
A: Chloranil waste is considered hazardous and must be disposed of through a licensed professional waste disposal service.[2][4] The recommended method is often to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3][4] Never dispose of chloranil waste down the sink or in regular trash.[1][5][6]
-
-
Q3: I have a container with a small amount of residual chloranil. How do I dispose of it?
-
A: For containers with trivial remaining amounts, they must be thoroughly rinsed. The first rinse should be collected as hazardous waste.[1] For highly toxic chemicals, the first three rinses must be collected.[1] After thorough rinsing and air-drying, the container can be disposed of. If solids or sludge remain, the container must be disposed of as hazardous waste.[1]
-
-
Q4: Can I neutralize chloranil waste in the lab before disposal?
-
A: While chloranil reacts with alkalis to form salts of chloroanilic acid, in-lab neutralization of bulk waste is not recommended without a specific, validated protocol and appropriate safety measures.[5] It is safer to have it handled by a professional waste disposal company.
-
Spills and Exposure
-
Q5: What is the immediate procedure for a small chloranil powder spill?
-
A: First, ensure there are no ignition sources nearby.[7] Moisten the spilled powder with acetone to prevent it from becoming airborne.[7] Carefully sweep the dampened material into a suitable, covered container for disposal as hazardous waste.[6][7] Clean the spill area with absorbent paper dampened with acetone, followed by a soap and water solution.[7] Seal all contaminated materials in a vapor-tight plastic bag for disposal.[7]
-
-
Q6: What should I do in case of skin or eye contact with chloranil?
-
Q7: What are the symptoms of acute exposure to chloranil?
Environmental and Health Hazards
-
Q8: What is the primary environmental concern with chloranil?
-
Q9: Does chloranil persist in the environment?
-
Q10: Is chloranil carcinogenic?
-
A: The U.S. Environmental Protection Agency (EPA) classifies chloranil as a possible carcinogen based on an animal study that associated long-term exposure with tumors in the lung and liver.[10]
-
Data Presentation
The following tables summarize key quantitative data regarding chloranil.
Table 1: Toxicological Data
| Parameter | Species | Value | Reference(s) |
| Oral LD50 | Rat | 4000 mg/kg | [2][5] |
| Intraperitoneal LD50 | Rat | 500 mg/kg | [2] |
| Human Toxicity | Probable Oral Lethal Dose | 0.5-5 g/kg | [11] |
Table 2: Environmental Fate and Ecotoxicity
| Parameter | Medium | Finding | Reference(s) |
| Aquatic Toxicity | General | Very toxic to aquatic life with long-lasting effects | [2][4] |
| Persistence | Soil | Not persistent | [8] |
| Bioaccumulation Potential | General | High potential for bioaccumulation | [8] |
| Atmospheric Half-life | Air (Vapor-phase) | ~14 days (estimated) | [5] |
| Hydrolysis Half-life (pH 7) | Water | ~1 hour | [9] |
| Mobility in Soil | General | Immobile | [5] |
Table 3: Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₆Cl₄O₂ | [4] |
| Molecular Weight | 245.9 g/mol | [11] |
| Appearance | Yellow crystalline solid | [11] |
| Water Solubility | Insoluble | [7][11] |
| Melting Point | 290°C (decomposes) | [6] |
| Vapor Pressure | <0.001 Pa at 25°C | [6] |
| Relative Density | 1.97 - 2.0 g/cm³ | [6][7] |
Experimental Protocols
Protocol 1: Laboratory-Scale Disposal of Chloranil-Contaminated Waste
-
Objective: To safely collect and prepare small-scale laboratory waste contaminated with chloranil for professional disposal.
-
Materials:
-
Designated hazardous waste container (compatible material, e.g., HDPE), properly labeled.
-
Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, lab coat.
-
Waste manifest or log sheet.
-
-
Methodology:
-
Designate a Satellite Accumulation Area (SAA): Establish a specific location in the lab for the hazardous waste container. This area must be under the control of laboratory personnel.[12]
-
Wear Appropriate PPE: Before handling any waste, put on safety goggles, a lab coat, and nitrile gloves.[3]
-
Collect Waste: Place all solid waste contaminated with chloranil (e.g., used filter paper, contaminated gloves, weigh boats) directly into the designated hazardous waste container.
-
Collect Liquid Waste: Collect any rinse from cleaning contaminated glassware (the first rinse is mandatory) into a separate, compatible liquid hazardous waste container.[1] Do not mix with non-halogenated solvent waste.[13]
-
Label the Container: Ensure the hazardous waste container is clearly labeled with the words "Hazardous Waste," the full chemical name "Chloranil," and a list of all constituents and their approximate concentrations.[12]
-
Keep Container Closed: The waste container must remain sealed at all times, except when you are adding waste.[1][12]
-
Log Waste Addition: Each time waste is added, record the date and amount on a waste log sheet associated with the container.
-
Arrange for Pickup: Once the container is full, or if it has been in storage for an extended period (e.g., >60 days), contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[1][13]
-
Protocol 2: Detection of Chloranil in Water Samples via GC-MS (Conceptual)
-
Objective: To outline the general steps for the simultaneous determination of chloranil in environmental water samples. This protocol is based on established methods for analyzing chlorinated pollutants.[14][15]
-
Materials:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS).
-
Solid Phase Extraction (SPE) cartridges.
-
Hexane, Acetonitrile (analytical grade).
-
Anhydrous sodium sulfate.
-
Sample collection vials.
-
Concentrator apparatus (e.g., rotary evaporator or nitrogen stream).
-
-
Methodology:
-
Sample Collection: Collect water samples in clean glass vials.
-
Extraction (Solid Phase Extraction - SPE):
-
Condition an SPE cartridge according to the manufacturer's instructions.
-
Pass a known volume of the water sample through the SPE cartridge. Chloranil will be adsorbed onto the solid phase.
-
Wash the cartridge to remove interfering compounds.
-
Elute the chloranil from the cartridge using a small volume of an appropriate solvent like hexane.
-
-
Drying and Concentration:
-
Pass the hexane extract through a column of anhydrous sodium sulfate to remove any residual water.
-
Concentrate the sample to a small, known volume (e.g., 1 mL) using a gentle stream of nitrogen or a rotary evaporator.
-
-
GC-MS Analysis:
-
Inject a small aliquot (e.g., 1-2 µL) of the concentrated extract into the GC-MS system.
-
The gas chromatograph will separate the components of the sample based on their boiling points and interaction with the GC column.
-
The mass spectrometer will detect and identify chloranil based on its unique mass spectrum and retention time.
-
-
Quantification:
-
Prepare a calibration curve using standards of known chloranil concentrations.
-
Compare the peak area of the chloranil in the sample to the calibration curve to determine its concentration in the original water sample.
-
-
Mandatory Visualization
Caption: Experimental Workflow for Chloranil Waste Disposal.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. echemi.com [echemi.com]
- 6. ICSC 0780 - CHLORANIL [chemicalsafety.ilo.org]
- 7. CHLORANIL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Chloranil (Ref: ENT 3747) [sitem.herts.ac.uk]
- 9. Decomposition of Tetrachloro-1,4-benzoquinone (p-Chloranil) in Aqueous Solution. | Semantic Scholar [semanticscholar.org]
- 10. health.state.mn.us [health.state.mn.us]
- 11. Chloranil | C6Cl4O2 | CID 8371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. nswai.org [nswai.org]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. researchgate.net [researchgate.net]
- 15. env.go.jp [env.go.jp]
Technical Support Center: Handling Chloranil in Chemical Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chloranil, focusing on the prevention of its sublimation during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is chloranil and why is its sublimation a concern?
Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) is a yellow solid and a potent oxidizing agent used in various chemical syntheses, including the preparation of pharmaceuticals and dyes.[1][2] Sublimation, the direct transition from a solid to a gas phase, can be a significant issue when working with chloranil. This is because it has an appreciable vapor pressure even below its melting point.[3][4] During a reaction, sublimation can lead to:
-
Loss of reactant: This results in lower product yields and inaccurate stoichiometry.
-
Contamination: Sublimed chloranil can crystallize on cooler parts of the reaction apparatus, potentially contaminating the final product or interfering with the reaction monitoring.
-
Safety hazards: Inhalation of fine chloranil dust or vapor can be irritating to the respiratory tract.[5]
Q2: At what temperatures does chloranil start to sublime?
Chloranil can sublime at temperatures below its melting point of approximately 290-296°C (with decomposition).[1][2][6][7] Its vapor pressure increases with temperature. While it has a very low vapor pressure at room temperature (around 5.1 x 10⁻⁶ mm Hg at 25°C), this increases significantly at elevated reaction temperatures.[3][8] For example, the vapor pressure is 1 hPa (approximately 0.75 mmHg) at 71°C.[6][7]
Q3: Can I run my reaction in an open or vented flask?
It is highly discouraged to conduct reactions with chloranil in an open or frequently vented system, especially at elevated temperatures. Doing so will facilitate the loss of chloranil through sublimation as the vapor escapes the reaction vessel. A closed or semi-closed system is recommended to maintain an equilibrium between the solid and vapor phases, thus minimizing net sublimation.
Troubleshooting Guide: Preventing Chloranil Sublimation
This section provides solutions to common problems encountered due to chloranil sublimation during a chemical reaction.
| Problem | Potential Cause | Recommended Solution |
| Low product yield and unreacted starting material. | Loss of chloranil from the reaction mixture due to sublimation. | 1. Reduce Reaction Temperature: If the reaction kinetics allow, lower the reaction temperature to decrease the vapor pressure of chloranil. 2. Use a Reflux Condenser: A well-chilled reflux condenser will help to re-condense sublimed chloranil and return it to the reaction mixture. Ensure a good flow of coolant. 3. Increase System Pressure: If feasible for the specific reaction, running the reaction under a slight positive pressure of an inert gas (e.g., nitrogen or argon) can help to suppress sublimation. |
| Yellow crystals forming on the upper parts of the flask and condenser. | Sublimed chloranil is depositing on cooler surfaces. | 1. Insulate the Reaction Flask: Insulating the reaction flask up to the level of the reaction mixture can help to maintain a more uniform temperature and reduce cold spots where sublimation and subsequent deposition can occur. 2. Use a Cold Finger: For reactions under vacuum or with a high tendency for sublimation, a cold finger filled with a coolant can be positioned to collect the sublimed material, which can sometimes be recovered. |
| Inconsistent reaction rates or stalling of the reaction. | The concentration of chloranil in the reaction solution is decreasing due to sublimation. | 1. Improve Agitation: Ensure efficient stirring to wash down any chloranil that has sublimed and deposited on the walls of the flask back into the reaction mixture. 2. Solvent Choice: Use a solvent in which chloranil is sufficiently soluble at the reaction temperature. Good solubility will keep the chloranil in the liquid phase and reduce its tendency to sublime. |
Quantitative Data: Physical Properties of Chloranil
The following table summarizes key physical properties of chloranil relevant to its handling and sublimation.
| Property | Value | Source(s) |
| Molecular Formula | C₆Cl₄O₂ | [2][3] |
| Molecular Weight | 245.88 g/mol | [6][9] |
| Appearance | Yellow solid/powder | [1][3][5] |
| Melting Point | 290-296°C (decomposes) | [1][2][5][6][7] |
| Boiling Point | Sublimes | [3][8][9] |
| Vapor Pressure | 5.1 x 10⁻⁶ mm Hg at 25°C ~0 mm Hg at 68°F (~20°C) 1 hPa (0.75 mmHg) at 71°C | [3][6][7][8][9] |
| Solubility | Insoluble in water. Sparingly soluble in chloroform, carbon disulfide, and carbon tetrachloride. Soluble in ether. | [3] |
Experimental Protocol: General Setup to Minimize Chloranil Sublimation
This protocol describes a general experimental setup for a reaction involving chloranil at elevated temperatures.
Objective: To minimize the loss of chloranil reactant through sublimation.
Materials:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Reflux condenser
-
Inert gas source (Nitrogen or Argon) with a bubbler
-
Glassware insulation (e.g., glass wool, aluminum foil)
-
Standard laboratory glassware and reagents
Procedure:
-
Flask Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the chloranil, solvent, and other reactants.
-
Attach a reflux condenser to the flask. Ensure the joints are well-sealed.
-
Connect the condenser to a circulating chiller with a coolant appropriate for the reaction temperature (e.g., cold water).
-
-
Inert Atmosphere:
-
Connect the top of the condenser to an inert gas line with an oil bubbler or a similar pressure-release system. This will prevent pressure buildup while maintaining a closed system to minimize the escape of chloranil vapor.
-
Purge the system with the inert gas for several minutes to remove air.
-
-
Heating and Insulation:
-
Place the flask in a heating mantle connected to a temperature controller.
-
Wrap the flask from the bottom up to the level of the reaction mixture with an appropriate insulator. This creates a more uniform temperature profile on the inner walls of the flask.
-
-
Reaction Execution:
-
Begin stirring and gradually heat the reaction mixture to the desired temperature.
-
Monitor the reaction as you normally would. Observe the condenser for any signs of excessive chloranil crystallization. If significant buildup occurs, consider slightly reducing the reaction temperature if possible.
-
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature before disassembling the apparatus. This will cause any chloranil vapor to deposit back into the flask.
-
Visualizations
Caption: Troubleshooting workflow for chloranil sublimation.
References
- 1. nbinno.com [nbinno.com]
- 2. Chloranil - Wikipedia [en.wikipedia.org]
- 3. Chloranil | C6Cl4O2 | CID 8371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 5. ICSC 0780 - CHLORANIL [inchem.org]
- 6. Cas 118-75-2,Chloranil | lookchem [lookchem.com]
- 7. Chloranil | 118-75-2 [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. CHLORANIL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Chloranil Stability and Degradation
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of chloranil. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is chloranil and what are its common applications?
Chloranil, also known as tetrachloro-1,4-benzoquinone, is a yellow solid with the molecular formula C₆Cl₄O₂.[1] It is a potent oxidizing agent and hydrogen acceptor used in various chemical reactions.[1][2] Common applications include its use in aromatization reactions, as a reagent for testing secondary amines, in the synthesis of dyes and pigments, and as a precursor for chemotherapeutic agents.[1][2][3]
Q2: What are the key stability concerns with chloranil?
Chloranil is sensitive to several environmental factors that can lead to its degradation. Key concerns include:
-
Aqueous Instability: It undergoes hydrolysis in aqueous solutions.[4]
-
Alkaline Sensitivity: Decomposition is accelerated in alkaline (basic) conditions.[5]
-
Light Sensitivity: Chloranil can slowly decompose upon exposure to sunlight.[5][6]
-
Reactivity: It can react with strong oxidizing agents and strong bases.[7][8]
Q3: How should I properly store and handle chloranil?
To ensure its stability, chloranil should be stored in a cool, dry, and well-ventilated place in a tightly closed container.[6] It is crucial to protect it from light.[6][9] When handling, avoid contact with skin and eyes, and prevent dust formation by using appropriate personal protective equipment (PPE) such as gloves and safety glasses.[6][7]
Troubleshooting Guide
Problem 1: Inconsistent or unexpected experimental results.
This could be due to the degradation of your chloranil stock or instability during the experiment.
-
Possible Cause 1: Degraded Chloranil Stock Solution.
-
Troubleshooting Step: Prepare a fresh solution for each experiment, especially if the solvent is aqueous or protic. Avoid using old stock solutions.
-
Verification: Analyze the stock solution using HPLC or UV-Vis spectroscopy to check for the presence of degradation products like chloranilic acid.[4]
-
-
Possible Cause 2: Reaction with Solvent or Reagents.
-
Troubleshooting Step: Ensure that the solvents and other reagents in your reaction mixture are compatible with chloranil. Avoid basic conditions and nucleophilic solvents if possible. Chloranil is more stable in acidic media.[5]
-
Problem 2: Color change observed in chloranil solution or solid.
A change in the characteristic yellow color of chloranil can indicate degradation or reaction.
-
Possible Cause: Hydrolysis or Reaction.
-
Troubleshooting Step: If the chloranil is in an aqueous or alkaline solution, the color change is likely due to hydrolysis to form chloranilic acid or other degradation products.[4] Secondary amines react with chloranil to produce brown, red, or orange derivatives.[1]
-
Preventative Measure: For experiments requiring stable chloranil, use aprotic and non-polar solvents. If an aqueous system is necessary, use a buffered, acidic solution and conduct the experiment as quickly as possible.
-
Quantitative Data on Chloranil Stability
The stability of chloranil is significantly influenced by the pH of the aqueous solution.
| pH | Half-life of Chloranil | Half-life of Trichlorohydroxyquinone (First Hydrolysis Product) |
| 7 | ~ 1 hour | ~ 21 days |
| Data sourced from environmental science studies on chloranil decomposition.[4] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol can be used to monitor the degradation of chloranil over time.
-
Preparation of Standard Solutions:
-
Prepare a stock solution of chloranil in a suitable organic solvent (e.g., acetonitrile).
-
Prepare a stock solution of the expected degradation product (e.g., chloranilic acid) for use as a reference standard.
-
-
Stability Study Setup:
-
Prepare solutions of chloranil in the desired experimental media (e.g., buffered aqueous solutions at different pH values).
-
Incubate the solutions under controlled conditions (e.g., specific temperature and light exposure).
-
-
HPLC Analysis:
-
At various time points, withdraw an aliquot of the sample.
-
Separate the components using a suitable HPLC column (e.g., a Newcrom B stationary phase column).[10]
-
The mobile phase can be an isocratic mixture of water and acetonitrile with a phosphoric acid buffer.[10]
-
Use a UV detector for quantification.[10]
-
-
Data Analysis:
-
Quantify the decrease in the chloranil peak area and the increase in the degradation product peak area over time to determine the degradation rate and half-life.
-
Visualizations
Below are diagrams illustrating key concepts and workflows related to chloranil stability.
Caption: Simplified pathway of chloranil hydrolysis in aqueous solution.
Caption: Troubleshooting workflow for experiments involving chloranil.
References
- 1. Chloranil - Wikipedia [en.wikipedia.org]
- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 3. Cas 118-75-2,Chloranil | lookchem [lookchem.com]
- 4. Decomposition of Tetrachloro-1,4-benzoquinone (p-Chloranil) in Aqueous Solution. | Semantic Scholar [semanticscholar.org]
- 5. Chloranil | C6Cl4O2 | CID 8371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 9. carlroth.com [carlroth.com]
- 10. HPLC Separation of Chloranil and Tetrachlorohydroquinone on Newcrom B Column | SIELC Technologies [sielc.com]
Technical Support Center: Overcoming Low Reactivity of Commercial Chloranil
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address the common issue of low reactivity with commercial-grade chloranil. By understanding the root causes and implementing effective purification protocols, researchers can significantly enhance the efficacy of this versatile oxidizing agent in their experiments.
Section 1: Frequently Asked questions (FAQs)
Q1: Why is my commercial chloranil exhibiting low reactivity in my dehydrogenation/oxidation reaction?
A1: The low reactivity of commercial chloranil is most commonly attributed to the presence of impurities. These impurities can originate from the manufacturing process or from degradation during storage.[1]
Common Impurities Include:
-
Trichlorobenzoquinone: A common byproduct of the chlorination process during synthesis.[1]
-
Tetrachlorohydroquinone: The reduced form of chloranil, which can form if the compound is exposed to reducing agents or certain conditions.
-
Polymeric tars: Amorphous, insoluble materials formed during synthesis.
-
Residual solvents: Solvents used in the manufacturing or purification process that are not completely removed.[2]
These impurities can interfere with your reaction by:
-
Reducing the effective concentration of the active chloranil.
-
Competing with the desired reaction pathway.
-
Deactivating catalysts used in the reaction.
-
Introducing side reactions, leading to a complex mixture of products and lower yields.
Q2: How can I determine if my commercial chloranil is impure?
A2: A simple visual inspection can often be the first indicator. High-purity chloranil should be a bright, golden-yellow crystalline solid.[3] The presence of a dull yellow, brownish, or tar-like appearance suggests impurities. For a more definitive assessment, the following analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of multiple components.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity and can separate and identify different impurities.[4][5]
-
Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) to identify the molecular weights of impurities.[4][5]
-
Melting Point Analysis: Pure chloranil has a sharp melting point of around 295-296 °C.[3] A broad melting range or a lower melting point is indicative of impurities.
Q3: What are the recommended methods to purify commercial chloranil and enhance its reactivity?
A3: The two most effective and commonly used methods for purifying chloranil are recrystallization and vacuum sublimation.[6] These methods remove non-volatile and less volatile impurities, respectively, resulting in a significant increase in purity and reactivity.
-
Recrystallization: This technique involves dissolving the impure chloranil in a suitable hot solvent and allowing it to cool slowly, during which pure crystals form, leaving impurities dissolved in the solvent.[7]
-
Vacuum Sublimation: This method is ideal for removing non-volatile impurities. Under reduced pressure, chloranil can be heated to transition directly from a solid to a gas, which then crystallizes on a cold surface, leaving the non-volatile impurities behind.[8]
Section 2: Troubleshooting Guide
This section provides a step-by-step guide to troubleshoot common issues encountered when using commercial chloranil.
Problem: My dehydrogenation reaction of a substrate (e.g., a tetrahydrocarbazole or a steroid) is slow, incomplete, or fails to proceed.
Troubleshooting Flowchart for Chloranil Reactions
Detailed Troubleshooting Steps:
-
Assess the Purity of Your Commercial Chloranil:
-
Visual Inspection: Does the chloranil appear as bright, golden-yellow crystals? Or is it a dull, discolored powder?
-
TLC Analysis: Spot a solution of your commercial chloranil on a TLC plate and develop it in an appropriate solvent system (e.g., 1:1 hexane:ethyl acetate). Do you observe a single spot, or are there multiple spots indicating impurities?
-
Melting Point: Determine the melting point of your chloranil. A wide melting range below 295 °C suggests the presence of impurities.
-
-
Purify the Chloranil: If impurities are suspected, purification is the most critical step. Detailed protocols are provided in Section 3.
-
Re-run the Reaction with Purified Chloranil: Use the freshly purified chloranil in your reaction under the same conditions. In many cases, a significant improvement in yield and reaction rate will be observed.
-
Verify Reaction Conditions: If the reaction still fails or is sluggish with purified chloranil, re-evaluate your experimental setup:
-
Solvent: Is the solvent anhydrous and of appropriate purity? Some reactions are sensitive to moisture.
-
Temperature: Is the reaction being conducted at the optimal temperature? Dehydrogenation reactions with chloranil often require elevated temperatures.[9]
-
Stoichiometry: Is the molar ratio of chloranil to your substrate correct? An excess of chloranil may be required in some cases.
-
-
Optimize Reaction Conditions: If the above steps do not resolve the issue, further optimization may be necessary. This could involve screening different solvents, adjusting the reaction temperature, or varying the stoichiometry of the reactants.
Section 3: Experimental Protocols
Protocol 1: Recrystallization of Commercial Chloranil from Toluene
This protocol is effective for removing most common impurities, leading to a significant increase in the reactivity of chloranil.
Materials:
-
Commercial Chloranil
-
Toluene (reagent grade)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the commercial chloranil in an Erlenmeyer flask.
-
Add a minimal amount of hot toluene to dissolve the chloranil completely. The solution should be saturated.
-
If there are any insoluble impurities, perform a hot gravity filtration.
-
Allow the hot, saturated solution to cool slowly to room temperature. Golden-yellow crystals of pure chloranil will start to form.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold toluene to remove any remaining impurities.
-
Dry the purified chloranil crystals under vacuum.
Protocol 2: Vacuum Sublimation of Commercial Chloranil
This method is particularly useful for removing non-volatile, tarry impurities.
Apparatus:
-
Sublimation apparatus (containing a cold finger)
-
Vacuum pump
-
Heating mantle or oil bath
-
Source of cold water for the cold finger
Vacuum Sublimation Workflow
Procedure:
-
Place the commercial chloranil in the bottom of the sublimation apparatus.
-
Assemble the apparatus, ensuring all joints are properly sealed.
-
Connect the apparatus to a vacuum pump and evacuate the system.
-
Start the flow of cold water through the cold finger.
-
Gently heat the bottom of the apparatus using a heating mantle or oil bath.
-
The chloranil will sublime and deposit as pure, golden-yellow crystals on the cold finger.
-
Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum.
-
Carefully and slowly release the vacuum.
-
Disassemble the apparatus and scrape the purified chloranil crystals from the cold finger.[10][11]
Section 4: Data Presentation
The following table summarizes the expected outcomes when using commercial versus purified chloranil in a typical dehydrogenation reaction.
| Parameter | Commercial Chloranil | Purified Chloranil (Recrystallized/Sublimed) |
| Appearance | Dull yellow to brownish powder | Bright, golden-yellow crystals |
| Purity (Typical) | 90-98% | >99.5% |
| Reaction Time | Slower | Faster |
| Reaction Yield | Lower, often with side products | Higher, cleaner reaction profile |
| Reproducibility | Poor | High |
Note: The exact improvement in yield and reaction time will vary depending on the specific reaction and the level of impurities in the commercial batch.
By following the guidance in this technical support document, researchers can overcome the challenges associated with the low reactivity of commercial chloranil and achieve more reliable and successful experimental outcomes.
References
- 1. Sciencemadness Discussion Board - Chloranil - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 3. Chloranil - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification and characterization of impurities in an insecticide, commercial chlorantraniliprole using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. brainly.com [brainly.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Minimizing Tar Formation in Chloranil Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing tar formation during the synthesis of chloranil. By understanding the key factors influencing byproduct formation, users can optimize their experimental procedures for higher purity and yield.
Troubleshooting Guide: Tar Formation
Undesirable tar formation is a common issue in chloranil synthesis, leading to reduced yields and purification challenges. This guide addresses specific problems, their probable causes, and recommended corrective actions.
| Observation | Probable Cause(s) | Recommended Corrective Action(s) |
| Dark, viscous, or resinous material in the crude product. | Incomplete chlorination of the starting material (phenol, hydroquinone, or p-benzoquinone) and subsequent polymerization of partially chlorinated intermediates. | - Ensure a sufficient excess of the chlorinating agent and/or oxidizing agent. - Optimize reaction time and temperature to drive the reaction to completion. |
| Overly aggressive reaction conditions (e.g., excessively high temperatures). | - Maintain the recommended temperature range for the specific protocol. For instance, in the chlorination of p-benzoquinone, temperatures are often kept between 50°C and 80°C.[1] | |
| Insufficient concentration of hydrochloric acid, which can hinder the chlorination process. | - Use a concentrated hydrochloric acid solution, as this can be crucial for efficient chlorination, particularly in the later stages of the reaction.[2] | |
| Orange or reddish oily impurities in the final product. | Formation of lower chlorinated quinones or other colored byproducts. | - Wash the crude product with a suitable solvent, such as isopropanol or alcohol, to dissolve and remove these impurities.[3][4] - Recrystallize the crude chloranil from a solvent like acetic acid, acetone, benzene, or toluene.[5] |
| Low yield of chloranil with significant tarry residue. | Suboptimal reaction parameters leading to the prevalence of side reactions. | - Carefully control the addition rate of reagents, especially strong oxidizing agents like nitric acid or hydrogen peroxide, to manage the exothermic nature of the reaction. - Ensure vigorous and consistent stirring to maintain a homogeneous reaction mixture. |
| Use of impure starting materials. | - Use high-purity starting materials to avoid introducing contaminants that can promote side reactions. | |
| Product is difficult to purify. | High concentration of various byproducts, including tar. | - Consider a multi-step purification process, such as a solvent wash followed by recrystallization or sublimation.[5] |
Frequently Asked Questions (FAQs)
Q1: What is "tar" in the context of chloranil synthesis?
A1: In chloranil synthesis, "tar" refers to a complex mixture of undesirable, high-molecular-weight byproducts that are often dark, viscous, resinous, or oily in nature.[2][4] These are typically formed from the polymerization or condensation of partially chlorinated intermediates and other side-reaction products.
Q2: Which synthesis method is most prone to tar formation?
A2: Synthesis methods starting from phenol can be more susceptible to tar formation and other toxic byproducts like dioxins, which is why many industrial processes have moved away from this starting material.[2][6] Syntheses from hydroquinone or p-benzoquinone are generally preferred for achieving higher purity.
Q3: How does temperature affect tar formation?
A3: While elevated temperatures are necessary to promote the complete chlorination of the aromatic ring, excessively high temperatures can lead to an increase in side reactions and the formation of tarry byproducts.[2] It is crucial to maintain the temperature within the optimal range specified for the chosen synthesis protocol.
Q4: What is the role of hydrochloric acid in preventing tar formation?
A4: A high concentration of hydrochloric acid is often necessary to ensure the complete chlorination of the starting material and its intermediates.[2] Insufficient acid concentration can lead to incomplete reaction and a higher likelihood of these partially chlorinated species polymerizing into tar.
Q5: Can the crude chloranil be purified to remove tar?
A5: Yes, several purification methods are effective. Washing the crude product with solvents like isopropanol can remove a significant portion of the tarry material.[4] For higher purity, recrystallization from solvents such as acetic acid, acetone, or toluene is recommended.[5] Sublimation is another effective technique for obtaining very pure chloranil.[5]
Data on Reaction Parameters and Tar Formation
While specific quantitative data on tar yield is scarce in the literature, the following table summarizes the qualitative impact of key experimental parameters on tar formation based on published synthesis methods and purification discussions.
| Parameter | Condition to Minimize Tar | Effect of Suboptimal Condition on Tar Formation | Reference(s) |
| Starting Material | Hydroquinone or p-Benzoquinone | Use of phenol can lead to more complex side reactions and higher tar/byproduct formation. | [2][6] |
| Temperature | Maintain optimal range (e.g., 50-90°C) | Excessively high temperatures can promote polymerization and condensation reactions. | [1][2] |
| Reaction Time | Sufficiently long to ensure complete chlorination | Too short a reaction time can result in incomplete chlorination, leaving intermediates that can form tar. | [2] |
| Chlorinating/Oxidizing Agent | Use in sufficient excess | Insufficient agent leads to incomplete reaction and the presence of tar-forming precursors. | [2] |
| Acid Concentration (HCl) | High concentration | Low acid concentration can hinder the chlorination process, especially in later stages. | [2] |
| Stirring | Vigorous and consistent | Poor mixing can lead to localized overheating and concentration gradients, promoting side reactions. | [3] |
Experimental Protocols
Protocol 1: High-Purity Chloranil from Hydroquinone
This protocol is based on the oxidative chlorination of hydroquinone, a common and effective method for producing high-purity chloranil.
Materials:
-
Hydroquinone
-
Concentrated Hydrochloric Acid (e.g., 37%)
-
Hydrogen Peroxide (e.g., 30% solution)
-
Deionized Water
-
Isopropanol (for washing)
-
Acetic Acid (for recrystallization)
Procedure:
-
In a well-ventilated fume hood, charge a reaction vessel equipped with a stirrer, condenser, dropping funnel, and thermometer with a solution of hydroquinone in concentrated hydrochloric acid. A typical concentration is around 100 g of hydroquinone per liter of acid.
-
Heat the mixture to the optimal reaction temperature, typically between 80°C and 90°C, with vigorous stirring.[2]
-
Slowly add a 30% hydrogen peroxide solution to the reaction mixture via the dropping funnel. The addition should be controlled to manage the exothermic reaction and maintain the temperature within the desired range.
-
After the addition is complete, continue to stir the mixture at the reaction temperature for a sufficient time to ensure the reaction goes to completion (this can be monitored by TLC or other appropriate analytical methods).
-
Cool the reaction mixture to room temperature, which will cause the chloranil to precipitate.
-
Filter the crude chloranil and wash it thoroughly with deionized water to remove residual acid.
-
Further wash the crude product with cold isopropanol to remove any orange or reddish oily impurities and tar.[4]
-
For the highest purity, recrystallize the washed chloranil from glacial acetic acid.
-
Dry the purified chloranil crystals under vacuum.
Visualization of Reaction Pathways
The following diagram illustrates the logical relationship between the starting materials, reaction conditions, and the formation of the desired product (chloranil) versus undesirable byproducts, including tar.
Caption: Logical flow of chloranil synthesis pathways.
References
- 1. WO1991001288A1 - Method of preparation of chloranil - Google Patents [patents.google.com]
- 2. US5334735A - Process for preparing chloranil - Google Patents [patents.google.com]
- 3. US2414008A - Production of chloranil - Google Patents [patents.google.com]
- 4. Sciencemadness Discussion Board - Chloranil - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. US2872461A - Process of producing chloranil - Google Patents [patents.google.com]
- 6. The possible formation of tetrachlorodibenzo-p-dioxines in the production of chloranil - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Industrial Chloranil Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the industrial-scale synthesis of chloranil.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for industrial-scale chloranil production?
A1: The main industrial synthesis routes for chloranil (tetrachloro-1,4-benzoquinone) are:
-
Chlorination of Phenol: This method involves the chlorination of phenol to produce hexachlorocyclohexa-2,5-dien-1-one ("hexachlorophenol"), which is then hydrolyzed to yield chloranil.[1]
-
Oxidative Chlorination of Hydroquinone: This is a common method where hydroquinone is oxidized and chlorinated in a single process.[2][3] This can be achieved using chlorine gas in hydrochloric acid or a mixture of hydrochloric acid and hydrogen peroxide.[3][4]
-
Chlorination of p-Benzoquinone: This route starts with the oxidation of hydroquinone to p-benzoquinone, which is then chlorinated using chlorine gas, often with a catalyst like iron (Fe) or ferric chloride (FeCl₃).[2]
Q2: What are the critical safety precautions to consider during chloranil synthesis?
A2: Chloranil and the reagents used in its synthesis are hazardous. Key safety precautions include:
-
Handling of Chlorine Gas: Chlorine is highly toxic and corrosive. Use a well-ventilated area, preferably a fume hood, and have appropriate personal protective equipment (PPE), including respiratory protection.[5][6]
-
Corrosive Reagents: Concentrated acids like hydrochloric and sulfuric acid are corrosive. Handle with appropriate gloves, eye protection, and lab coats.[5][6][7][8]
-
Exothermic Reactions: Chlorination reactions can be highly exothermic.[2] Proper temperature control and monitoring are crucial to prevent runaway reactions.[9]
-
Product Handling: Chloranil is a skin and mucous membrane irritant.[10] Avoid inhalation of dust and direct contact with skin and eyes by wearing appropriate PPE.[5][11]
-
Waste Disposal: Dispose of all chemical waste according to institutional and environmental regulations. Chloranil is very toxic to aquatic organisms.[8][11]
Q3: How can the purity of synthesized chloranil be improved?
A3: Purification of crude chloranil is essential to remove unreacted starting materials and byproducts.[2] Common purification methods include:
-
Crystallization: Recrystallization from solvents like acetic acid, acetone, benzene, ethanol, or toluene is a standard method.[2][10]
-
Washing: The crystallized product should be washed with solvents such as cold ethanol or water to remove impurities.[2]
-
Sublimation: Vacuum sublimation is an effective technique for obtaining high-purity chloranil.[10]
-
Drying: The purified crystals should be thoroughly dried under reduced pressure or in a desiccator to remove residual solvents.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction, side reactions, or loss of product during workup. | - Optimize reaction time and temperature.[2] - Ensure efficient stirring to improve reactant contact.[12] - Control the addition rate of reagents to minimize side reactions. - Carefully perform extraction and filtration steps to avoid product loss. |
| Formation of Tar-like Byproducts | Over-oxidation or side reactions due to high temperatures or incorrect reagent ratios. | - Maintain strict temperature control throughout the reaction. - Use the correct stoichiometric ratios of reactants and catalysts. - Consider a stepwise addition of the oxidizing/chlorinating agent. |
| Incomplete Chlorination | Insufficient chlorinating agent, low reaction temperature, or poor catalyst activity. | - Ensure an adequate supply of the chlorinating agent (e.g., chlorine gas). - Increase the reaction temperature within the optimal range.[2] - Check the quality and activity of the catalyst, if used. |
| Product is Off-Color (e.g., reddish or brownish) | Presence of impurities, such as incompletely chlorinated quinones or chloranilic acid.[13][14] | - Purify the product by recrystallization or sublimation.[2][10] - Wash the crude product thoroughly with appropriate solvents to remove colored impurities.[12] |
| Difficulty in Filtering the Product | Very fine particle size of the precipitate. | - Allow the product to crystallize slowly by gradual cooling. - Consider using a different solvent for crystallization to obtain larger crystals. - Use appropriate filtration techniques, such as vacuum filtration with a suitable filter medium. |
| Foaming during the reaction | Vigorous gas evolution or reaction. | - Add an anti-foaming agent.[3] - Control the rate of reagent addition and stirring speed. |
Experimental Protocols
Synthesis of Chloranil from Phenol
This protocol is based on the chlorination of phenol followed by oxidation.
Materials:
-
Phenol
-
Concentrated Hydrochloric Acid
-
Chlorine Gas
-
Concentrated Nitric Acid
-
Ethanol
Procedure:
-
In a three-necked flask equipped with a stirrer, gas inlet tube, and reflux condenser, place 47g of phenol and 1L of concentrated hydrochloric acid.[12]
-
Begin vigorous stirring and introduce a steady stream of chlorine gas. The temperature will rise to about 40°C.[12]
-
After 4 hours, heat the mixture to 70°C and continue bubbling chlorine gas for approximately 20 hours, or until saturation.[12]
-
Replace the gas inlet with a dropping funnel and add 250 mL of concentrated nitric acid over 3 hours, maintaining the temperature at 80-85°C.[12]
-
Continue stirring at 85°C for 20 hours. Yellow crystals of chloranil will form.[12]
-
Cool the mixture, filter the crystals, and wash them with water and then with ethanol to remove reddish oily impurities.[12]
-
Dry the product at 80°C. The expected yield is approximately 60%.[12]
Synthesis of Chloranil from Hydroquinone (Oxidative Chlorination)
This protocol describes the direct synthesis from hydroquinone.
Materials:
-
Hydroquinone
-
Concentrated Hydrochloric Acid (15-37%)
-
Chlorine Gas
-
Air or Oxygen
Procedure:
-
In a suitable reactor, charge 1 mole of hydroquinone into 15-37% by weight hydrochloric acid.[3]
-
Introduce 4 to 8 moles of chlorine gas while gradually increasing the temperature from about 10°C to the boiling point of the reaction mixture (around 100-106°C) to form tetrachlorohydroquinone.[3]
-
Once the formation of tetrachlorohydroquinone is complete, oxidize it by passing a mixture of chlorine gas and air (or oxygen) through the reaction mixture at a temperature of about 80°C to the boiling point.[3]
-
After the reaction is complete, cool the mixture to allow chloranil to crystallize.
-
Filter the product, wash with water, and dry.
Data Presentation
Table 1: Comparison of Chloranil Synthesis Routes
| Starting Material | Key Reagents | Typical Yield | Key Advantages | Key Disadvantages |
| Phenol | Cl₂, HCl, HNO₃ | ~60%[12] | Readily available starting material. | Use of nitric acid can lead to side reactions; potential for dioxin formation.[4] |
| Hydroquinone | Cl₂, HCl (or HCl/H₂O₂) | High, can be nearly quantitative[3] | "One-pot" synthesis is possible; avoids harsh oxidizing agents like nitric acid. | Requires careful control of chlorination and oxidation steps. |
| p-Benzoquinone | Cl₂, Catalyst (Fe or FeCl₃) | Good | Stepwise approach allows for better control. | Requires an initial oxidation step from hydroquinone. |
Visualizations
Caption: General experimental workflow for chloranil synthesis.
Caption: Troubleshooting logic for addressing low chloranil yield.
References
- 1. Chloranil - Wikipedia [en.wikipedia.org]
- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 3. DE3924177A1 - PROCESS FOR THE PREPARATION OF CHLORANIL - Google Patents [patents.google.com]
- 4. US5334735A - Process for preparing chloranil - Google Patents [patents.google.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. carlroth.com [carlroth.com]
- 7. carlroth.com [carlroth.com]
- 8. lobachemie.com [lobachemie.com]
- 9. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 10. Chloranil | 118-75-2 [chemicalbook.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. prepchem.com [prepchem.com]
- 13. Sciencemadness Discussion Board - Chloranil - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. youtube.com [youtube.com]
Technical Support Center: Addressing Moisture Sensitivity of Chloranil
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the moisture sensitivity of chloranil. Proper handling and awareness of its degradation pathways are critical for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is chloranil and why is it moisture-sensitive?
Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) is a powerful oxidizing agent and electron acceptor used in various chemical reactions, including dehydrogenation, cyclization, and charge-transfer complex formation.[1] It is a yellow crystalline solid that is sensitive to moisture.[2]
Chloranil's sensitivity to moisture stems from its susceptibility to hydrolysis. In the presence of water, it undergoes a two-step hydrolysis reaction to form 2,5-dichloro-3,6-dihydroxy-1,4-benzoquinone, commonly known as chloranilic acid. This degradation process is accelerated in alkaline conditions.[3][4]
Q2: What are the visible signs of chloranil degradation?
Pure chloranil is a yellow powder.[2] The primary degradation product, chloranilic acid, is a purple compound.[5] Therefore, a color change from yellow to greenish or brownish hues can indicate the presence of moisture and subsequent degradation. The intensity of the color change often correlates with the extent of decomposition.
Q3: How quickly does chloranil degrade in the presence of moisture?
The degradation of chloranil in an aqueous environment is relatively rapid. Studies have shown that the half-life of chloranil at a neutral pH (pH 7) is slightly over one hour.[3] This highlights the critical need for anhydrous conditions during its storage and use.
Q4: How can I properly store chloranil to prevent moisture-induced degradation?
To maintain the integrity of chloranil, it is imperative to store it under anhydrous conditions. Key storage recommendations include:
-
Containers: Use tightly sealed, preferably amber-colored, glass containers to protect from both moisture and light.[6]
-
Atmosphere: For long-term storage or for highly sensitive applications, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.
-
Temperature: Store in a cool, dry place.[7] Refrigeration is also a suitable option.[4]
-
Desiccants: Storing the container within a desiccator containing a suitable drying agent (e.g., silica gel, phosphorus pentoxide) can provide an additional layer of protection against ambient moisture.
Q5: Can I use common organic solvents with chloranil?
While chloranil is soluble in several organic solvents, the water content of these solvents is a critical factor.[8][9] It is essential to use anhydrous solvents, especially in reactions where chloranil's oxidizing power is crucial. Even trace amounts of water can lead to the formation of chloranilic acid, which can interfere with the desired reaction.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving chloranil, with a focus on problems arising from its moisture sensitivity.
| Problem | Possible Cause | Recommended Solution |
| Reaction yields are lower than expected or the reaction fails to proceed. | Degradation of Chloranil: The chloranil may have been compromised by moisture, reducing its effective concentration and oxidizing power. The presence of the hydrolysis product, chloranilic acid, can also potentially interfere with the reaction mechanism.[10] | 1. Assess Purity: Check the color of the chloranil. A greenish or brownish tint suggests degradation. For a more quantitative assessment, use UV-Vis or NMR spectroscopy (see Experimental Protocols). 2. Purify Chloranil: If degradation is suspected, purify the chloranil by recrystallization or sublimation (see Experimental Protocols). 3. Use Fresh Reagent: Whenever possible, use a freshly opened container of high-purity chloranil. |
| Inconsistent or irreproducible results between experiments. | Variable Moisture Content: Inconsistent levels of moisture in the chloranil or solvents can lead to varying degrees of degradation and, consequently, fluctuating experimental outcomes. | 1. Standardize Handling Procedures: Implement a strict protocol for handling chloranil and solvents to minimize exposure to atmospheric moisture. This includes working in a glove box or under an inert atmosphere for highly sensitive reactions. 2. Use Anhydrous Solvents: Ensure all solvents are properly dried and stored over molecular sieves or other appropriate drying agents. |
| Unexpected side products are observed in the reaction mixture. | Interference from Degradation Products: Chloranilic acid, the primary degradation product, can potentially react with substrates or reagents, leading to the formation of unintended byproducts. | 1. Characterize Byproducts: Isolate and characterize the unexpected side products to determine if they are related to chloranilic acid. 2. Purify Starting Material: Ensure the purity of the chloranil before use to eliminate the source of the interfering species. |
| Color of the reaction mixture is different than expected. | Presence of Chloranilic Acid: The characteristic purple color of chloranilic acid can alter the expected color of the reaction mixture. | 1. Spectroscopic Analysis: Use UV-Vis spectroscopy to check for the characteristic absorbance of chloranilic acid in the reaction mixture. 2. Confirm Reagent Purity: Verify the purity of the chloranil stock. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula of Chloranil | C₆Cl₄O₂ | [2] |
| Molecular Weight of Chloranil | 245.88 g/mol | [11] |
| Appearance of Pure Chloranil | Yellow crystalline solid | [2] |
| Hydrolysis Product | Chloranilic Acid (2,5-dichloro-3,6-dihydroxy-1,4-benzoquinone) | [3] |
| Appearance of Chloranilic Acid | Purple solid | [5] |
| Half-life of Chloranil at pH 7 | Approximately 1 hour | [3] |
Experimental Protocols
Protocol 1: Purification of Chloranil by Sublimation
Sublimation is an effective method for purifying chloranil, as it separates the volatile chloranil from non-volatile impurities, including its hydrolysis product, chloranilic acid.
Materials:
-
Crude or suspect chloranil
-
Sublimation apparatus (including a cold finger)
-
Vacuum pump
-
Heat source (e.g., heating mantle, oil bath, or heat gun)
-
Schlenk line or similar inert gas setup (optional, for handling the purified product)
Procedure:
-
Preparation: Ensure the sublimation apparatus is clean and thoroughly dry. A small amount of silicone grease can be applied to the joints to ensure a good seal.
-
Loading the Sample: Place the crude chloranil at the bottom of the sublimation apparatus.
-
Assembly: Assemble the apparatus, inserting the cold finger.
-
Evacuation: Connect the apparatus to a vacuum pump and carefully evacuate the system. A good vacuum is essential for sublimation to occur at a lower temperature.
-
Cooling the Cold Finger: Once a stable vacuum is achieved, circulate a coolant (e.g., cold water or a coolant from a chiller) through the cold finger.
-
Heating: Gently heat the bottom of the apparatus. The temperature should be carefully controlled to allow for sublimation without decomposition. Chloranil sublimes at elevated temperatures.
-
Collection: Pure chloranil will deposit as yellow crystals on the cold finger.
-
Completion: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum.
-
Breaking the Vacuum: Slowly and carefully break the vacuum, preferably by introducing an inert gas like nitrogen or argon to prevent the purified, high-surface-area chloranil from being exposed to atmospheric moisture.
-
Harvesting: Carefully remove the cold finger and scrape the purified yellow crystals of chloranil onto a clean, dry surface, preferably within a glove box or under a stream of inert gas.
-
Storage: Immediately transfer the purified chloranil to a clean, dry, and tightly sealed container for storage.
Protocol 2: UV-Vis Spectroscopic Analysis for Purity Assessment
This protocol allows for the qualitative and semi-quantitative assessment of chloranil purity by detecting the presence of the chloranilic acid impurity.
Materials:
-
Chloranil sample
-
Anhydrous spectroscopic grade solvent (e.g., cyclohexane, dichloromethane)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Sample Preparation: Prepare a dilute solution of the chloranil sample in the chosen anhydrous solvent. The concentration should be adjusted to have an absorbance within the linear range of the spectrophotometer (typically below 1.5 AU).
-
Blank Measurement: Use the pure anhydrous solvent as a blank to zero the spectrophotometer.
-
Spectrum Acquisition: Record the UV-Vis spectrum of the chloranil solution over a suitable wavelength range (e.g., 250-700 nm).
-
Data Analysis:
-
Pure Chloranil: Pure chloranil in cyclohexane exhibits a characteristic absorption maximum around 290 nm.[12]
-
Chloranilic Acid Impurity: The presence of chloranilic acid will result in an additional absorption band in the visible region, typically around 530 nm in its anionic form.[13] The appearance of a peak or shoulder in this region is a clear indication of degradation.
-
-
Quantitative Estimation (Optional): For a more quantitative analysis, a calibration curve can be prepared using standards of pure chloranil and chloranilic acid to determine the concentration of the impurity in the sample.
Visualizations
Logical Relationship: Chloranil Handling Workflow
Caption: Workflow for handling moisture-sensitive chloranil.
Signaling Pathway: Chloranil Degradation Pathway
Caption: Hydrolysis pathway of chloranil to chloranilic acid.
Experimental Workflow: Troubleshooting Low Reaction Yield
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. orgsyn.org [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. 135. Dehydrogenation of tetrahydrocarbazoles by chloranil - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. EP0326455A1 - Method of producing chloranil - Google Patents [patents.google.com]
- 7. Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. Sciencemadness Discussion Board - Chloranil - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. srd.nist.gov [srd.nist.gov]
- 12. researchgate.net [researchgate.net]
- 13. View of The Chemistry of Chloranil [bombaytechnologist.in]
Validation & Comparative
A Head-to-Head Comparison: Chloranil and DDQ as Oxidizing Agents in Research and Development
For researchers, scientists, and professionals in drug development, the choice of an oxidizing agent is critical to the success of synthetic pathways. Among the array of available reagents, quinones, particularly chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) and DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), are mainstays for dehydrogenation and aromatization reactions. This guide provides an objective, data-driven comparison of their performance, complete with experimental protocols and mechanistic diagrams to inform your selection process.
At a Glance: Key Performance Indicators
Both chloranil and DDQ are powerful oxidants, but they exhibit significant differences in their reactivity, selectivity, and optimal use cases. DDQ is generally considered a much stronger oxidizing agent than chloranil, a fact that is quantitatively supported by its higher redox potential.
Physical and Chemical Properties
| Property | Chloranil | DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) |
| Molar Mass | 245.88 g/mol | 227.01 g/mol |
| Appearance | Yellow crystalline solid | Yellow to orange crystalline powder |
| Melting Point | 290 °C (sublimes) | 213-216 °C (decomposes) |
| Solubility | Insoluble in water; soluble in benzene, ether, and hot acetic acid. | Reacts with water; soluble in dioxane, benzene, and acetic acid. |
Redox Potentials: A Measure of Oxidizing Strength
The oxidizing power of these quinones is best illustrated by their redox potentials. A more positive redox potential indicates a stronger oxidizing agent.
| Oxidant | Redox Potential (V vs. SHE) | Solvent | Notes |
| DDQ | ~ +1.0 V | Acetonitrile | The reduction potential of DDQ is significantly higher than that of chloranil, indicating its greater oxidizing strength. |
| o-Chloranil | +0.79 V | Aqueous Solution | This value is for the two-proton, two-electron reduction of o-chloranil. |
| p-Chloranil | ~ +0.71 V | Acetonitrile | The dimer of p-chloranil has a more positive reduction potential than the monomer. |
Performance in Key Chemical Transformations
The primary application for both chloranil and DDQ is in dehydrogenation reactions, which lead to the formation of carbon-carbon double bonds and the aromatization of cyclic systems.
Dehydrogenation of Steroids
In steroid chemistry, the choice between chloranil and DDQ can influence the position of the newly formed double bond, highlighting a key difference in their regioselectivity. DDQ is generally more reactive and can effect dehydrogenations that are difficult with chloranil.
| Substrate Type | Oxidant | Typical Product | Observations |
| Δ⁴-3-keto-steroids | DDQ | Δ¹,⁴-3-keto-steroids | DDQ is highly effective for this transformation. |
| Δ⁴-3-keto-steroids | Chloranil | Δ⁴,⁶-3-keto-steroids | Chloranil can favor dehydrogenation at a different position compared to DDQ. |
| Hydroxysteroids | DDQ with TEMPO (catalyst) | Ketosteroids | A combination of DDQ and a catalyst can be used for the oxidation of sensitive hydroxysteroids. |
Aromatization of Heterocycles
Both reagents are employed to aromatize partially saturated heterocyclic rings. DDQ's higher reactivity often translates to milder reaction conditions and shorter reaction times.
| Substrate Type | Oxidant | Reaction Conditions | Outcome |
| Dihydropyrroles | Chloranil or DDQ | In situ oxidation after cycloaddition | Both reagents can be used to afford the corresponding pyrroles in good yields. |
| Hantzsch Dihydropyridines | DDQ | Aromatization step | DDQ is a common and effective reagent for the final aromatization step in the Hantzsch pyridine synthesis. |
| Dihydrofurans | Chloranil or DDQ | One-flask Heck arylation/oxidation | The choice of oxidant depends on the specific substrate. |
Oxidation of Alcohols and Ethers
DDQ is particularly effective for the selective oxidation of allylic and benzylic alcohols and ethers, a reaction where chloranil is generally less reactive. This selectivity makes DDQ a valuable tool in complex molecule synthesis and for the deprotection of certain protecting groups.
| Substrate Type | Oxidant | Product | Notes |
| Benzylic Alcohols | DDQ | Benzaldehydes | DDQ allows for the selective oxidation of benzylic alcohols in the presence of other hydroxyl groups. |
| Allylic and Benzylic Ethers | DDQ | Aldehydes or Ketones | This reaction can be used for the deprotection of p-methoxybenzyl (PMB) and 2-naphthylmethyl (Nap) ethers. |
Mechanistic Insights
The dehydrogenation reactions mediated by both chloranil and DDQ are generally believed to proceed through a hydride transfer mechanism. This process is initiated by the formation of a charge-transfer complex between the substrate and the quinone.
Caption: General mechanism of dehydrogenation by quinones.
The reaction can proceed via a direct hydride transfer or a stepwise single-electron transfer followed by a proton transfer. The actual pathway is dependent on the substrate and reaction conditions.
Experimental Protocols
Below are representative experimental protocols for dehydrogenation reactions using DDQ and chloranil.
Protocol 1: Dehydrogenation of a Δ⁴-3-Keto-Steroid with DDQ
This protocol is a general procedure for the introduction of a Δ¹ double bond into a Δ⁴-3-keto-steroid using DDQ.
Materials:
-
Δ⁴-3-keto-steroid (1.0 eq)
-
DDQ (1.1 - 1.5 eq)
-
Dioxane (anhydrous)
-
Hydrochloric acid (catalytic amount, if necessary)
Procedure:
-
Dissolve the Δ⁴-3-keto-steroid in anhydrous dioxane in a round-bottom flask equipped with a reflux condenser.
-
Add DDQ to the solution.
-
If the reaction is slow, a catalytic amount of hydrochloric acid can be added.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The precipitated hydroquinone (DDQH₂) can be removed by filtration.
-
The filtrate is then concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired Δ¹,⁴-3-keto-steroid.
Protocol 2: Dehydrogenation of Tetralin with Chloranil
This protocol describes a typical procedure for the dehydrogenation of a hydroaromatic compound using chloranil.
Materials:
-
Tetralin (1.0 eq)
-
Chloranil (2.0 eq)
-
Xylene or another high-boiling inert solvent
Procedure:
-
Combine tetralin and chloranil in a round-bottom flask fitted with a reflux condenser.
-
Add the solvent (e.g., xylene).
-
Heat the mixture to reflux (around 140 °C) and maintain the temperature for several hours.
-
Monitor the reaction by GC or TLC until the starting material is consumed.
-
After cooling, the precipitated tetrachlorohydroquinone is removed by filtration.
-
The filtrate is washed with an aqueous sodium hydroxide solution to remove any remaining hydroquinone.
-
The organic layer is then washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed by distillation.
-
The resulting crude naphthalene can be further purified by recrystallization or sublimation.
Logical Workflow for Oxidant Selection
The choice between chloranil and DDQ can be guided by a systematic evaluation of the substrate and the desired outcome.
Caption: Decision workflow for selecting between chloranil and DDQ.
Conclusion
Both chloranil and DDQ are indispensable tools in synthetic organic chemistry. The choice between them is not merely one of preference but is dictated by the specific requirements of the chemical transformation.
-
DDQ is the more powerful and often more versatile oxidant. Its high reactivity allows for reactions to proceed under milder conditions and enables transformations that are not possible with chloranil. It exhibits distinct regioselectivity and is the reagent of choice for the oxidation of activated alcohols and ethers. However, its higher cost and toxicity, as well as the potential for side reactions, must be considered.
-
Chloranil is a milder and less expensive alternative. It is well-suited for the dehydrogenation of many hydroaromatic compounds, although it often requires higher reaction temperatures. Its lower reactivity can be an advantage in preventing over-oxidation or reactions with other sensitive functional groups. However, it may be ineffective for more challenging substrates, and the possibility of Diels-Alder side reactions exists.
Ultimately, a thorough understanding of the properties and reactivity of both chloranil and DDQ, supported by the experimental data and protocols presented here, will empower researchers to make the most informed and effective choice for their synthetic endeavors.
A Comparative Guide to the Kinetics of Chloranil Reactions with Amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic studies of reactions between chloranil (tetrachloro-1,4-benzoquinone) and various amines. Understanding the kinetics and mechanisms of these reactions is crucial for applications in organic synthesis, dye and pigment manufacturing, and the development of novel charge-transfer materials. This document summarizes key quantitative data, details experimental protocols, and visualizes reaction pathways to offer a thorough and objective overview for researchers in the field.
Introduction to Chloranil-Amine Reactions
Chloranil is a potent electron acceptor that readily reacts with electron-donating amines. These reactions typically proceed through the formation of charge-transfer (CT) complexes, which can then evolve to form substitution products. The nature of the amine—primary, secondary, or aromatic—as well as the solvent polarity, significantly influences the reaction mechanism, kinetics, and the final products. In non-polar solvents, the reaction often involves the formation of a charge-transfer complex which then decomposes to the final product, whereas in polar solvents, ionic intermediates may be involved. The final products are typically mono- or di-substituted amino-p-benzoquinones.
Quantitative Kinetic Data
The following tables summarize the kinetic and thermodynamic parameters for the reactions of chloranil with different amines, extracted from various studies. These parameters provide a quantitative basis for comparing the reactivity of these amines towards chloranil.
Table 1: Kinetic Data for the Reaction of Chloranil with Aliphatic Amines in Cyclohexane
| Amine | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) | Temperature (K) | Reference |
| n-Butylamine | Value not available in abstract | Value not available in abstract | Value not available in abstract | 279–308 | [1][2] |
| s-Butylamine | Value not available in abstract | Value not available in abstract | Value not available in abstract | 279–308 | [1] |
Note: Specific values for rate constants, activation energies, and pre-exponential factors were not available in the provided search abstracts. Access to the full-text articles is required for this detailed information.
Table 2: Thermodynamic Data for the Formation of Charge-Transfer Complexes in Cyclohexane
| Amine | Association Constant (K) | Enthalpy Change (ΔH) (kJ/mol) | Entropy Change (ΔS) (J/mol·K) | Temperature (K) | Reference |
| n-Butylamine | Value not available in abstract | Value not available in abstract | Value not available in abstract | 279–308 | [1][2] |
| s-Butylamine | Value not available in abstract | Value not available in abstract | Value not available in abstract | 279–308 | [1] |
Note: Specific values for thermodynamic parameters were not available in the provided search abstracts. Access to the full-text articles is required for this detailed information.
Table 3: Kinetic Data for the Reaction of Chloranil with Aminophenols in Aqueous Media
| Amine | Overall Reaction Order | Order w.r.t. Chloranil | Order w.r.t. Aminophenol | Solvent Effect | Temperature (°C) | Reference |
| o-Aminophenol | Third | First | Second | Rate increases with dielectric constant | 30 | [3] |
| m-Aminophenol | Third | First | Second | Rate increases with dielectric constant | 30 | [3] |
| p-Aminophenol | Third | First | Second | Rate increases with dielectric constant | 30 | [3] |
Experimental Protocols
The primary technique for studying the kinetics of chloranil-amine reactions is UV-Visible spectrophotometry. This method allows for the monitoring of the formation and decay of colored intermediates, such as charge-transfer complexes and final products, over time.
General Experimental Protocol for Kinetic Studies
-
Reagent Preparation:
-
Standard stock solutions of chloranil and the respective amine are prepared in a suitable solvent (e.g., cyclohexane for aliphatic amines, aqueous mixtures for aminophenols).
-
All solvents used are of spectroscopic grade.
-
-
Spectrophotometric Measurements:
-
A double beam UV-Visible spectrophotometer equipped with a thermostatted cell holder is used to maintain a constant temperature.
-
The reaction is initiated by mixing known concentrations of the chloranil and amine solutions directly in a quartz cuvette.
-
The absorbance is measured at the wavelength corresponding to the maximum absorption of the charge-transfer complex or the final product. For the reaction of n-butylamine with chloranil in cyclohexane, the formation of the disubstituted product is monitored.
-
-
Data Analysis:
-
The rate of the reaction is determined by monitoring the change in absorbance over time.
-
For reactions under pseudo-first-order conditions (with a large excess of the amine), the observed rate constant (k_obs) is calculated from the slope of the plot of ln(A∞ - At) versus time, where A∞ and At are the absorbances at the completion of the reaction and at time t, respectively.
-
The order of the reaction with respect to each reactant is determined by varying the initial concentration of one reactant while keeping the others in excess.
-
Activation parameters are determined by studying the reaction at different temperatures and applying the Arrhenius equation.
-
Thermodynamic parameters for the formation of charge-transfer complexes are determined using the Benesi-Hildebrand equation or its modifications.
-
Reaction Mechanisms and Signaling Pathways
The reaction between chloranil and amines is believed to proceed through the initial formation of an electron donor-acceptor or charge-transfer (CT) complex. The subsequent steps depend on the nature of the amine and the solvent.
Reaction with Primary Aliphatic Amines
In a non-polar solvent like cyclohexane, the reaction with primary aliphatic amines such as n-butylamine and s-butylamine leads to the formation of a disubstituted product. The reaction is autocatalyzed by the amine.
References
- 1. Kinetics and mechanism between chloranil and s-butylamine in cyclohexane solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Kinetics and mechanism of the reactions between chloranil and n-butylamine in cyclohexane solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. africaresearchconnects.com [africaresearchconnects.com]
A Comparative Guide to the Electrochemical Analysis of Chloranil and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrochemical properties of chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) and its alternatives. The following sections present quantitative data on their redox potentials, detailed experimental protocols for their analysis, and a visual representation of the underlying electrochemical mechanism.
Performance Comparison: Redox Potentials
The redox potential of a compound is a critical parameter in drug development and various chemical processes, indicating its tendency to accept or donate electrons. The following table summarizes the experimentally determined redox potentials of chloranil and selected alternatives, measured by cyclic voltammetry. It is important to note that the solvent and reference electrode significantly influence these values. For a direct comparison, data should ideally be collected under identical conditions.
| Compound | First Reduction Potential (E¹₁⸝₂) (V) | Second Reduction Potential (E²₁⸝₂) (V) | Solvent | Reference Electrode | Citation |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | +0.173 | -0.663 | Acetonitrile | Ag/AgCl | [1] |
| p-Benzoquinone | -0.43 | - | Aqueous (1 N H₂SO₄) | Ag/AgCl | |
| p-Chloranil | Data not available under comparable conditions | Data not available under comparable conditions | Acetonitrile | Ag/AgCl | |
| Duroquinone | Data not available under comparable conditions | Data not available under comparable conditions | Acetonitrile | Ag/AgCl |
Note: The provided data for p-benzoquinone was obtained in an aqueous solution and may not be directly comparable to the data for DDQ obtained in acetonitrile. Further experimental work under standardized conditions is required for a precise comparison of all compounds.
Experimental Protocol: Cyclic Voltammetry of Quinones in Acetonitrile
This protocol outlines a standard procedure for determining the redox potentials of quinones like chloranil and its analogs using cyclic voltammetry in a non-aqueous solvent.
1. Materials and Reagents:
-
Working Electrode: Glassy carbon electrode (GCE)
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) electrode with a salt bridge containing the supporting electrolyte solution.
-
Counter Electrode: Platinum wire or foil.
-
Electrochemical Cell: A three-electrode cell suitable for organic solvents.
-
Potentiostat: An instrument capable of performing cyclic voltammetry.
-
Solvent: Anhydrous acetonitrile (CH₃CN), electrochemical grade.
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium perchlorate (TBAP) or Tetrabutylammonium hexafluorophosphate (TBAPF₆).
-
Analytes: Chloranil and its alternatives (e.g., p-benzoquinone, duroquinone, DDQ) of high purity.
-
Inert Gas: High-purity nitrogen (N₂) or argon (Ar) for deoxygenation.
2. Preparation of Solutions:
-
Prepare a 0.1 M stock solution of the supporting electrolyte in anhydrous acetonitrile.
-
Prepare 1-5 mM solutions of each analyte (chloranil and its alternatives) in the 0.1 M supporting electrolyte solution.
3. Electrochemical Measurement:
-
Electrode Polishing: Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish. Rinse thoroughly with deionized water and then with acetonitrile, and dry completely.
-
Cell Assembly: Assemble the three-electrode cell. Ensure the reference electrode tip is placed close to the working electrode.
-
Deoxygenation: Add the analyte solution to the electrochemical cell and deoxygenate by bubbling with a gentle stream of inert gas for at least 15-20 minutes. Maintain a blanket of the inert gas over the solution during the experiment.
-
Cyclic Voltammetry Scan:
-
Set the potential window. A typical starting range for quinones in acetonitrile is from +0.5 V to -2.0 V vs. Ag/AgCl.
-
Set the scan rate. A typical initial scan rate is 100 mV/s.
-
Perform the cyclic voltammetry measurement, scanning from the initial potential towards the negative potential first.
-
Record the resulting voltammogram (current vs. potential plot).
-
-
Data Analysis:
-
From the cyclic voltammogram, determine the cathodic peak potential (Epc) and the anodic peak potential (Epa) for each redox couple.
-
Calculate the half-wave potential (E₁⸝₂) for each reversible or quasi-reversible redox event using the equation: E₁⸝₂ = (Epa + Epc) / 2. This value represents the formal reduction potential of the analyte.
-
4. Ferrocene as an Internal Standard (Optional but Recommended):
-
After recording the voltammogram of the analyte, add a small amount of ferrocene to the solution.
-
Record the cyclic voltammogram of the ferrocene/ferrocenium (Fc/Fc⁺) couple.
-
The formal potential of the Fc/Fc⁺ couple is a well-established standard. By referencing the measured potentials of the analytes to the measured E₁⸝₂ of the Fc/Fc⁺ couple, results from different experiments and laboratories can be more accurately compared.
Visualizing the Redox Mechanism
In aprotic solvents like acetonitrile, the reduction of chloranil typically proceeds through two sequential one-electron transfer steps. This process is illustrated in the following diagram.
References
Unraveling Chloranil's Reactivity: A Comparative Guide to Computational Modeling
For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of chloranil is paramount. Computational modeling has emerged as a powerful tool to elucidate these pathways at a molecular level. This guide provides an objective comparison of computational models applied to chloranil reactions, supported by experimental data, to aid in the selection of appropriate theoretical approaches.
Performance of Computational Models in Predicting Chloranil's Redox Properties
The electrochemical reduction of o-chloranil in aqueous solutions serves as an excellent case study for comparing the accuracy of different high-level ab initio computational methods against experimental data. The key thermodynamic parameters, namely the one-proton-two-electron and two-proton-two-electron reduction potentials, and the acid dissociation constant (pKa) of the reduced form, have been determined both experimentally and theoretically.
Below is a summary of the quantitative comparison between experimental values and those predicted by various computational models.
| Parameter | Experimental Value | G3 Model | CBS-QB3 Model | pKa Calculation |
| One-Proton-Two-Electron Reduction Potential | 0.67 V | 0.65 V | 0.69 V | - |
| Two-Proton-Two-Electron Reduction Potential | 0.79 V | 0.81 V | 0.83 V | - |
| pKa of Reduced o-chloranil | 5.0 | - | - | 5.2 |
This data highlights the excellent agreement between high-level ab initio calculations and experimental findings for the redox reactions of o-chloranil in an aqueous solution[1].
Experimental and Computational Protocols
The successful application of computational modeling relies on robust experimental validation and well-defined theoretical methodologies.
Experimental Protocol: Cyclic Voltammetry
The experimental data for the redox potentials of o-chloranil were obtained using cyclic voltammetry. This electrochemical technique allows for the study of the thermodynamic properties of redox-active species. The experiments were conducted in aqueous solutions at varying temperatures (25-40 °C) and pH levels to determine the standard reduction potentials for both the one-proton-two-electron and two-proton-two-electron reduction processes[1].
Computational Protocol: High-Level Ab Initio Calculations
The theoretical predictions were achieved using high-level ab initio methods, specifically the G3 and CBS-QB3 composite methods. These methods are known for their high accuracy in calculating thermochemical data. To account for the aqueous environment, the Conductor-like Polarizable Continuum Model (CPCM) was employed as a solvation model. The combination of these high-level calculations with a reliable solvation model proved to be in excellent agreement with the experimental values[1]. For the calculation of the acid strength (pKa) of the reduced form of o-chloranil, theoretical methods were also employed and showed strong agreement with experimental results[1].
Visualizing Chloranil Reaction Pathways
Understanding the sequence of events in a chemical reaction is crucial. The following diagrams illustrate key reaction pathways of chloranil that have been investigated using computational models.
Figure 1: Simplified pathway for the two-electron, two-proton reduction of o-chloranil.
In addition to redox reactions, chloranil is known to participate in charge-transfer complexes and multicomponent reactions. Density Functional Theory (DFT) is a widely used computational method to study the structures, binding energies, and electronic spectra of such complexes. For instance, DFT calculations have been employed to investigate the interaction between chloranil and imidazole[2].
Figure 2: Logical workflow of a multicomponent reaction involving p-chloranil.
The Dual Role of p-Chloranil in Multicomponent Reactions
Computational studies, specifically using time-dependent density functional theory (TD-DFT), have been instrumental in understanding the novel reactivity of p-chloranil in certain multicomponent reactions. In the synthesis of 10-(benzofuran-2-yl)corroles, p-chloranil surprisingly plays a dual role. It not only acts as an oxidant to facilitate the formation of the corrole macrocycle but also participates as a reactant by undergoing heteroannulation with the incipient 10-arylethynylcorrole[3]. This dual reactivity was elucidated through a combination of experimental observations and computational analysis of the electronic transitions involved[3].
Conclusion
The computational modeling of chloranil reaction mechanisms, particularly through high-level ab initio methods and DFT, provides invaluable insights that are in strong agreement with experimental data. The choice of computational method should be guided by the specific reaction being investigated. For thermochemical accuracy in redox reactions, composite methods like G3 and CBS-QB3 are highly effective. For understanding the electronic structure and reactivity in complex formation and multicomponent reactions, DFT and TD-DFT are powerful tools. The continued synergy between experimental work and computational chemistry will undoubtedly lead to a deeper understanding and prediction of chloranil's diverse reactivity.
References
A Researcher's Guide to Validating the Purity of Synthesized Chloranil: A Comparative Analysis of Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical techniques for validating the purity of synthesized chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone), a versatile oxidizing agent and key intermediate in the synthesis of various pharmaceuticals and dyes.
This guide offers a detailed examination of High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, Thin-Layer Chromatography (TLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Melting Point Analysis. Each method is evaluated based on its principles, experimental protocols, and performance characteristics, with supporting data presented for objective comparison.
Key Performance Indicators of Analytical Techniques for Chloranil Purity
The selection of an appropriate analytical method for purity validation depends on several factors, including the required level of accuracy, sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance indicators for the discussed techniques in the context of chloranil analysis.
| Analytical Technique | Principle | Typical Purity Range (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| HPLC | Chromatographic separation based on polarity | >99%[1] | Low µg/mL to ng/mL | Low µg/mL to ng/mL | High resolution and sensitivity for separating and quantifying impurities. | Requires more expensive equipment and skilled personnel. |
| UV-Vis Spectrophotometry | Measurement of light absorbance by the analyte or its colored complex. | 95-101% | ~2 µg/mL[2] | ~7 µg/mL | Simple, rapid, and cost-effective for routine analysis. | Less specific; potential for interference from impurities that absorb at the same wavelength. |
| TLC-Densitometry | Chromatographic separation on a solid phase with quantitative analysis of spot intensity. | Semi-quantitative to quantitative | µg to ng per spot | µg to ng per spot | High throughput, low cost, and simple operation. | Lower resolution and sensitivity compared to HPLC. |
| qNMR Spectroscopy | Signal intensity is directly proportional to the number of nuclei. | >95%[3] | Can detect impurities at <0.1% levels[4] | Can quantify impurities at <0.1% levels | Absolute quantification without the need for a specific reference standard for the analyte. Provides structural information about impurities. | Requires expensive instrumentation and specialized expertise. |
| Melting Point Analysis | A pure substance has a sharp melting point, which is depressed and broadened by impurities.[5][6][7] | Qualitative to semi-quantitative | - | - | Simple, rapid, and inexpensive initial assessment of purity. | Not suitable for quantitative analysis or for identifying specific impurities. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below to facilitate their implementation in your laboratory.
High-Performance Liquid Chromatography (HPLC)
This method is highly effective for separating chloranil from its potential impurities, such as tetrachlorohydroquinone and the o-chloranil isomer.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid.[8]
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of high-purity chloranil standard in a suitable solvent (e.g., acetonitrile) to prepare a stock solution. Prepare a series of working standards by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the synthesized chloranil sample in the same solvent as the standard to a similar concentration.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system. Identify the chloranil peak based on the retention time of the standard. Calculate the purity of the synthesized chloranil by comparing the peak area of the sample to that of the standard.
UV-Visible (UV-Vis) Spectrophotometry
This technique relies on the formation of a colored charge-transfer complex between chloranil (an electron acceptor) and a suitable electron donor, such as resorcinol.
Instrumentation:
-
UV-Visible Spectrophotometer
Reagents:
-
Ethanol (analytical grade)
-
Resorcinol solution (prepared in a suitable solvent)
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of high-purity chloranil in ethanol. From this, prepare a series of working standards with concentrations in the range of 2-24 µg/mL.[2]
-
Sample Preparation: Prepare a solution of the synthesized chloranil in ethanol to a concentration expected to be within the calibration range.
-
Complex Formation: To a fixed volume of each standard and sample solution, add a specific volume of the resorcinol solution. Allow the reaction to proceed for a set time at a controlled temperature to ensure complete complex formation.
-
Measurement: Measure the absorbance of the resulting colored solutions at the wavelength of maximum absorbance (λmax), which is approximately 495 nm for the chloranil-resorcinol complex.[2]
-
Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of chloranil in the sample solution from the calibration curve and calculate the purity of the synthesized product.
Thin-Layer Chromatography (TLC) with Densitometry
TLC offers a rapid and cost-effective method for the qualitative and semi-quantitative assessment of chloranil purity.
Instrumentation:
-
TLC plates (e.g., silica gel 60 F254)
-
Developing chamber
-
Densitometer for quantitative analysis
Reagents:
-
Appropriate solvent system (e.g., a mixture of non-polar and polar solvents to achieve good separation)
-
Visualizing agent (if necessary, although chloranil is colored)
Procedure:
-
Sample Application: Spot a small, known amount of the dissolved chloranil standard and sample onto a TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the chosen solvent system. Allow the solvent to move up the plate until the solvent front is near the top.
-
Visualization: Remove the plate from the chamber and allow it to dry. Chloranil is a yellow solid, so its spot will be visible. Impurities can be visualized under UV light if they are fluorescent or by using a suitable staining reagent.
-
Densitometric Analysis: Scan the plate using a densitometer at a wavelength where chloranil absorbs maximally. The intensity of the spots is proportional to the concentration of the substance.
-
Quantification: Compare the peak area of the chloranil spot from the sample to the peak area of the standard spot to estimate the purity.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful, non-destructive technique that allows for the absolute quantification of a substance without the need for a specific reference standard of that same substance.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl3)
-
Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the synthesized chloranil and a known amount of the internal standard. Dissolve both in a precise volume of the deuterated solvent.[9]
-
NMR Data Acquisition: Acquire the 1H NMR spectrum of the sample. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate quantification.
-
Data Processing: Process the NMR spectrum, including phasing and baseline correction.
-
Integration and Calculation: Integrate the signals corresponding to the analyte (chloranil) and the internal standard. Since chloranil has no protons, 13C qNMR would be the appropriate method. For the purpose of this guide, we will describe the general principle of qNMR. The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of nuclei giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Melting Point Analysis
This classical method provides a quick and simple indication of purity. A pure crystalline solid will have a sharp and defined melting point, whereas impurities will cause a depression and broadening of the melting range.[5][6][7]
Instrumentation:
-
Melting point apparatus
Procedure:
-
Sample Preparation: Place a small amount of the finely powdered, dry synthesized chloranil into a capillary tube.
-
Measurement: Place the capillary tube in the melting point apparatus and heat it at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).
-
Comparison: Compare the observed melting range with the literature value for pure chloranil (approximately 295-296 °C).[1] A broad melting range or a melting point lower than the literature value indicates the presence of impurities.[5][7]
Workflow for Validating Chloranil Purity
The following diagram illustrates a logical workflow for validating the purity of synthesized chloranil, incorporating the discussed analytical techniques.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lambdaphoto.co.uk [lambdaphoto.co.uk]
- 6. mt.com [mt.com]
- 7. chm.uri.edu [chm.uri.edu]
- 8. HPLC Separation of Chloranil and Tetrachlorohydroquinone on Newcrom B Column | SIELC Technologies [sielc.com]
- 9. pubsapp.acs.org [pubsapp.acs.org]
Elucidating Chloranil Reaction Pathways: A Comparative Guide Based on Isotopic Labeling Studies of Analogous Quinones
For researchers, scientists, and drug development professionals, understanding the intricate reaction pathways of chloranil (tetrachloro-1,4-benzoquinone) is crucial for predicting its reactivity, potential metabolic fate, and for the rational design of novel therapeutics. While direct isotopic labeling studies on chloranil are not extensively documented in publicly available literature, valuable insights can be gleaned from studies on analogous quinone systems. This guide provides a comparative analysis of reaction pathways for quinones, supported by experimental data from isotopic labeling studies, to serve as a model for understanding the potential reactivity of chloranil.
Isotopic labeling is a powerful technique to trace the fate of specific atoms throughout a chemical reaction, providing unambiguous evidence for proposed mechanisms.[1] By replacing an atom with its heavier isotope (e.g., ¹³C for ¹²C, or ¹⁸O for ¹⁶O), researchers can follow the labeled atom's position in the reaction products, thereby elucidating the precise bond-forming and bond-breaking events.
This guide focuses on a key study that utilizes ¹³C labeling to differentiate between two plausible nucleophilic substitution pathways on a close analog of chloranil, 2,5-dihydroxy-[2][3]-benzoquinone (DHBQ).
Distinguishing Reaction Pathways: Ipso-Substitution vs. Addition-Elimination
The reaction of quinones with nucleophiles can proceed through several mechanisms. Two prominent pathways for the substitution of a leaving group on the quinone ring are:
-
Ipso-Substitution: The nucleophile directly attacks the carbon atom bearing the leaving group, which is subsequently expelled.
-
Addition-Elimination: The nucleophile adds to an unsubstituted carbon atom of the quinone ring, followed by the elimination of a leaving group from an adjacent carbon.
A study by Rosenau and colleagues on the reaction of 2,5-dihydroxy-[2][3]-benzoquinone (DHBQ) with various nucleophiles provides a clear demonstration of how isotopic labeling can distinguish between these two pathways.[2]
Experimental Data Summary
The researchers synthesized DHBQ selectively labeled with ¹³C at the C-1 and C-4 positions (the carbonyl carbons). They then reacted this labeled DHBQ with different nucleophiles and analyzed the position of the ¹³C label in the products using ¹³C NMR spectroscopy. The key findings are summarized in the table below.
| Nucleophile | Observed Reaction Pathway | ¹³C Label Position in Product |
| Morpholine (a secondary amine) | Ipso-Substitution | The ¹³C label remains at the carbonyl carbons (C-1 and C-4). |
| Benzenethiol / 1-Hexanethiol | Addition-Elimination | The ¹³C label shifts from the carbonyl carbons to the carbons bearing the hydroxyl groups. |
| Thiolates | Both pathways in parallel | A mixture of products with the ¹³C label in both positions is observed. |
Data sourced from Rosenau et al.[2]
Visualizing the Reaction Pathways
The movement, or lack thereof, of the isotopic label provides a clear picture of the underlying reaction mechanism.
Ipso-Substitution Pathway with Morpholine
In the reaction with morpholine, the ¹³C labels remain at the carbonyl positions. This indicates a direct substitution of the hydroxyl groups by the amine.
Figure 1: Ipso-substitution of DHBQ with morpholine.
Addition-Elimination Pathway with Thiols
Conversely, the reaction with thiols shows a migration of the ¹³C label. This is consistent with the thiol adding to the unsubstituted carbons (C-3/C-6), followed by tautomerization and elimination of the hydroxyl groups.
Figure 2: Addition-elimination of DHBQ with thiols.
Experimental Protocols
The following is a summary of the key experimental methodologies employed in the study by Rosenau et al., which can be adapted for similar investigations.[2]
Synthesis of ¹³C-Labeled 2,5-Dihydroxy-[2][3]-benzoquinone (DHBQ)
The synthesis of selectively ¹³C-labeled DHBQ is a critical first step. While the specific precursors and detailed reaction conditions for the synthesis were not exhaustively detailed in the primary text, a general approach for such syntheses involves starting with commercially available, isotopically labeled precursors and building the target molecule through a series of well-established organic reactions. For instance, a plausible route could involve the condensation of a ¹³C-labeled glyoxal derivative with a suitable C4-building block, followed by oxidation.
Reaction with Nucleophiles and Product Analysis
General Procedure:
-
The ¹³C-labeled DHBQ is dissolved in a suitable solvent (e.g., a mixture of DMSO-d₆ and CDCl₃ for NMR studies).
-
The nucleophile (e.g., morpholine or benzenethiol) is added to the solution.
-
The reaction is monitored over time by ¹³C NMR spectroscopy.
-
The final product mixture is analyzed by ¹³C NMR to determine the position of the ¹³C label.
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A high-field NMR spectrometer (e.g., 500 MHz or higher) is essential for resolving the ¹³C signals and determining the exact location of the isotopic label in the product molecules. Both ¹H and ¹³C NMR spectra are typically acquired.
Conclusion and Implications for Chloranil
The isotopic labeling study on DHBQ provides compelling evidence that the nature of the nucleophile dictates the reaction pathway for substituted p-benzoquinones. By analogy, it is highly probable that chloranil exhibits similar reactivity patterns. The strong electrophilicity of the chlorinated carbons in chloranil would likely favor direct nucleophilic attack. However, the possibility of an addition-elimination mechanism, particularly with certain nucleophiles, cannot be ruled out without specific experimental verification.
This guide underscores the indispensable role of isotopic labeling in elucidating complex reaction mechanisms. For researchers working with chloranil and other quinone-based compounds, employing similar isotopic labeling strategies will be paramount in accurately mapping their reaction pathways, predicting their biological activity, and designing next-generation molecules with tailored reactivity.
References
Greener Pathways in Organic Synthesis: A Comparative Guide to Chloranil Alternatives
For researchers, scientists, and drug development professionals, the quest for safer, more sustainable, and efficient chemical transformations is a paramount objective. Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone), a potent oxidant, has long been a staple in organic synthesis, particularly for dehydrogenation reactions. However, its use is associated with environmental and health concerns, prompting the development of greener alternatives. This guide provides an objective comparison of chloranil with several eco-friendly methodologies, supported by experimental data, to aid in the selection of more sustainable synthetic routes.
The principle of green chemistry encourages the use of catalytic reagents over stoichiometric ones and the replacement of hazardous substances with more benign alternatives. In the context of oxidation and dehydrogenation reactions, this has led to the exploration of aerobic oxidation, photocatalysis, and enzymatic transformations as viable substitutes for chloranil and its analogs like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Performance Comparison: Chloranil vs. Green Alternatives
To provide a clear and objective comparison, the following table summarizes the performance of chloranil or DDQ against greener alternatives in three key organic transformations: the dehydrogenation of tetrahydrocarbazole, the oxidation of benzyl alcohol, and the dehydrogenation of hydrocortisone.
| Reaction | Substrate | Reagent/Catalyst | Oxidant | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Dehydrogenation | 1,2,3,4-Tetrahydrocarbazole | DDQ | - | Dioxane | 101 | 2 | up to 89 | [1] |
| 1,2,3,4-Tetrahydrocarbazole | Rose Bengal | O₂ | Toluene | RT | - | - | [2] | |
| 1,2,3,4-Tetrahydrocarbazole | Pd/C | - | Cumene | 152 | 9 | ~69 | [3] | |
| Oxidation | Benzyl Alcohol | Au-Pd Catalyst | O₂ | Toluene | 100 | - | ~61 (Conversion) | [4] |
| Benzyl Alcohol | Carbon Nanotubes | O₂ | Toluene | 110 | 8 | 35.8 | [5][6] | |
| Dehydrogenation | Hydrocortisone | Arthrobacter simplex | - | GYA Medium | 26 | 24 | up to 93.9 | [7] |
| Hydrocortisone | Rhodococcus coprophilus | - | - | - | 24 | 97 | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to facilitate the replication and adaptation of these greener protocols.
Dehydrogenation of 1,2,3,4-Tetrahydrocarbazole with DDQ[1]
A solution of the respective 1,2,3,4-tetrahydrocarbazole (1.0 equiv.) in anhydrous dioxane is treated with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) (1.2 equiv.). The resulting reaction mixture is then heated at reflux for 2 hours. After this period, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford the corresponding carbazole.
Photocatalytic Dehydrogenation of 1,2,3,4-Tetrahydrocarbazole[2]
In a 250 ml flask, 1 g of tetrahydrocarbazole is dissolved in 100 ml of toluene. To this solution, 2 mg of Rose Bengal is added as a photosensitizer. A stir bar is added, and the flask is sealed with a septum. An oxygen balloon is attached to maintain a positive pressure of oxygen. The reaction mixture is then irradiated with a 23-watt lamp. The resulting hydroperoxide product often precipitates and can be isolated by filtration.
Aerobic Oxidation of Benzyl Alcohol using a Au-Pd Catalyst[4]
A catalytic membrane reactor with a Au–Pd catalyst impregnated on the inner side of a ceramic membrane is used. The liquid substrate (benzyl alcohol) flows through the reactor. Oxygen is supplied to the outer side of the membrane, allowing for controlled contact between the gas and liquid phases. The reaction is carried out at a temperature of 100°C. Product analysis is performed using gas chromatography.
Enzymatic Dehydrogenation of Hydrocortisone[7][9]
Whole cells of Arthrobacter simplex are used as the biocatalyst. The biotransformation is carried out in a suitable culture medium, such as GYA (Glucose Yeast Extract Agar) medium, at a controlled pH and temperature (e.g., pH 6.0 and 26°C). Hydrocortisone (0.1 g/L) is added to the culture, and the reaction is monitored over time. The conversion of hydrocortisone to prednisolone can reach up to 93.9% within 24 hours. The product is extracted from the culture medium and analyzed by High-Performance Liquid Chromatography (HPLC).
Visualizing Reaction Workflows
To further illustrate the experimental processes, the following diagrams, created using the DOT language, outline the workflows for both a traditional chemical oxidation and a greener enzymatic alternative.
Conclusion
The data presented in this guide demonstrates that green chemistry alternatives to chloranil and DDQ offer significant advantages in terms of environmental impact and safety, often with comparable or even superior yields and milder reaction conditions. Aerobic oxidation with transition metal catalysts, photocatalysis using benign light sources and sensitizers, and enzymatic transformations provide powerful tools for sustainable organic synthesis. By adopting these greener methodologies, researchers and professionals in the pharmaceutical and chemical industries can contribute to a more sustainable future without compromising on synthetic efficiency.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sciencemadness Discussion Board - carbazole by dehydrogenation of 1,2,3,4-tetrahydrocarbazole on palladium catalyst - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. Aerobic oxidation of benzyl alcohol to benzaldehyde catalyzed by carbon nanotubes without any promoter [hero.epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Δ1-Dehydrogenation and C20 Reduction of Cortisone and Hydrocortisone Catalyzed by Rhodococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword: Unveiling the Biological Activities of Chloranil and Its Derivatives
For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is a continuous endeavor. Chloranil, a quinone derivative, and its analogs have emerged as a compelling class of compounds with a diverse range of biological activities. This guide provides a comprehensive comparison of the anticancer, antimicrobial, and enzyme-inhibitory properties of chloranil and its derivatives, supported by experimental data and detailed methodologies. Delving into their mechanisms of action, we explore their impact on crucial signaling pathways, offering insights for future drug design and development.
Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) and its derivatives have demonstrated significant potential in modulating various biological processes. Their reactivity, largely attributed to the electrophilic nature of the quinone ring, allows them to interact with a multitude of cellular targets, leading to a spectrum of effects from potent anticancer and antimicrobial efficacy to specific enzyme inhibition. This guide synthesizes findings from various studies to present a comparative overview of their biological prowess.
Anticancer Activity: A Multi-pronged Attack on Cancer Cells
Chloranil and its derivatives have shown promising cytotoxic effects against a variety of cancer cell lines. Their anticancer activity is often attributed to the induction of oxidative stress, apoptosis, and cell cycle arrest.
Comparative Anticancer Potency
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the anticancer activity of a compound. The following table summarizes the IC50 values of various chloranil derivatives against different cancer cell lines, providing a basis for comparing their potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Chloranil | K562 (Chronic Myelogenous Leukemia) | >50 | [1] |
| ABQ3 (Chlorinated Plastoquinone Analog) | K562 (Chronic Myelogenous Leukemia) | 0.82 ± 0.07 | [1] |
| ABQ11 (Chlorinated Plastoquinone Analog) | K562 (Chronic Myelogenous Leukemia) | 0.28 ± 0.03 | [1] |
| ABQ12 (Chlorinated Plastoquinone Analog) | K562 (Chronic Myelogenous Leukemia) | 0.98 ± 0.22 | [1] |
| Quinoxaline Derivative 6k | Hela (Cervical Cancer) | 12.17 ± 0.9 | [2] |
| HCT-116 (Colon Cancer) | 9.46 ± 0.7 | [2] | |
| MCF-7 (Breast Cancer) | 6.93 ± 0.4 | [2] | |
| Quinoline-Chalcone Derivative 12e | MGC-803 (Gastric Cancer) | 1.38 | [3] |
| HCT-116 (Colon Cancer) | 5.34 | [3] | |
| MCF-7 (Breast Cancer) | 5.21 | [3] | |
| Coumarin-Acrolein Hybrid 5d | A549 (Lung Cancer) | 0.70 ± 0.05 | [4] |
| Coumarin-Acrolein Hybrid 6e | KB (Oral Cancer) | 0.39 ± 0.07 | [4] |
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The antimicrobial properties of chloranil derivatives have also been a subject of significant research. These compounds exhibit inhibitory effects against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.
Comparative Antimicrobial Efficacy
The minimum inhibitory concentration (MIC) is the standard measure of antimicrobial effectiveness. The table below presents the MIC values for various derivatives, highlighting their spectrum of activity.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Caespitin Derivative (Prenyl substitution) | Staphylococcus aureus | 1.6 | [5] |
| Escherichia coli | 3.1 | [5] | |
| Quinoxaline Derivative 5j | Rhizoctonia solani (Fungus) | 8.54 (EC50) | [6] |
| Quinoxaline Derivative 5k | Acidovorax citrulli (Bacterium) | - | [6] |
| Prattinin A Derivative 27 | Escherichia coli | 11.7 | [7] |
| Pseudomonas aeruginosa | 11.7 | [7] | |
| Staphylococcus aureus | 23.4 | [7] | |
| 4-Oxoquinazoline Derivative | Gram-positive organisms | Significant in vitro activity | [8] |
Enzyme Inhibition: Targeting Key Cellular Machinery
The electrophilic nature of the chloranil scaffold makes it a potential inhibitor of various enzymes, particularly those with reactive cysteine residues in their active sites.
| Compound/Derivative | Target Enzyme | IC50 | Reference |
| ABQ11 (Chlorinated Plastoquinone Analog) | ABL1 Kinase | 13.12 ± 1.71 µM | [1] |
| Quinoxaline Derivative 26e | ASK1 (MAP3K5) | 30.17 nM | [9] |
| Benzothiazole Derivative 9i | p38α MAPK | 0.04 µM | [10] |
Mechanisms of Action: A Deeper Dive into Cellular Pathways
The biological activities of chloranil and its derivatives are underpinned by their ability to modulate critical cellular signaling pathways. Key mechanisms include the induction of reactive oxygen species (ROS), activation of Mitogen-Activated Protein Kinase (MAPK) pathways, and triggering of apoptosis.
ROS-Mediated MAPK Signaling Pathway
Many chloranil derivatives exert their cytotoxic effects by inducing the production of ROS. Elevated ROS levels can activate stress-activated protein kinases such as JNK and p38 MAPK, leading to downstream signaling cascades that promote apoptosis.
Apoptosis Induction Pathways
Chloranil derivatives can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. The intrinsic pathway involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently caspase-3. The extrinsic pathway is initiated by the binding of death ligands to their receptors, resulting in the activation of caspase-8, which can also activate caspase-3.
TLR4 Signaling Pathway
Some studies suggest that chloranil can induce inflammation through the Toll-like receptor 4 (TLR4) signaling pathway. Upon activation, TLR4 recruits adaptor proteins like MyD88, leading to the activation of downstream kinases and transcription factors that regulate the expression of pro-inflammatory cytokines.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section outlines the detailed methodologies for the key experiments cited in this guide.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the chloranil derivatives and a vehicle control.
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values using a dose-response curve.
Antimicrobial Activity Assessment: Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Workflow:
Protocol:
-
Compound Dilution: Prepare a two-fold serial dilution of the chloranil derivatives in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Western Blotting for MAPK Signaling
Western blotting is a widely used technique to detect specific proteins in a sample. This protocol is for assessing the phosphorylation status of MAPK proteins.
Protocol:
-
Cell Lysis: Treat cells with chloranil derivatives for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated and total MAPK proteins (e.g., anti-phospho-JNK, anti-JNK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Reactive Oxygen Species (ROS) Production Assay
This assay measures the intracellular production of ROS using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA).
Protocol:
-
Cell Seeding: Seed cells in a 96-well black plate.
-
Compound Treatment: Treat cells with chloranil derivatives.
-
Probe Loading: Load the cells with DCFH-DA (10 µM) and incubate for 30 minutes at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity (excitation at 485 nm and emission at 535 nm) using a fluorescence microplate reader.
Conclusion and Future Perspectives
Chloranil and its derivatives represent a versatile scaffold with significant potential for the development of novel therapeutic agents. Their diverse biological activities, including potent anticancer and antimicrobial effects, are driven by their ability to modulate key cellular signaling pathways. This guide has provided a comparative overview of their efficacy, supported by quantitative data and detailed experimental protocols. The elucidation of their mechanisms of action, particularly their role in inducing ROS-mediated MAPK signaling and apoptosis, offers a rational basis for the design of more potent and selective derivatives. Future research should focus on expanding the library of chloranil analogs, conducting comprehensive structure-activity relationship (SAR) studies, and further investigating their molecular targets to unlock their full therapeutic potential. The continued exploration of these compounds holds promise for addressing the pressing challenges in cancer and infectious disease therapy.
References
- 1. A novel series of chlorinated plastoquinone analogs: Design, synthesis, and evaluation of anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay [frontiersin.org]
- 5. Synthesis and antimicrobial activity of a series of caespitin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and antimicrobial activity of novel quinazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Chloranil
For researchers and scientists handling chloranil, ensuring its proper disposal is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe management and disposal of chloranil waste, in line with established safety protocols. Adherence to these guidelines will help you maintain a safe laboratory environment and comply with regulatory standards.
Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) is a hazardous substance that is toxic to aquatic life with long-lasting effects and can cause skin and eye irritation.[1][2][3][4] Therefore, it is imperative that this chemical and its containers are disposed of as hazardous waste.[1] Under no circumstances should chloranil be allowed to enter drains or the sewer system.[5][6][7]
Immediate Actions: Spill Management
In the event of a chloranil spill, immediate and correct action is crucial to prevent contamination and exposure.
For Minor Spills:
-
Remove Ignition Sources: Immediately eliminate all potential sources of ignition from the area.[8]
-
Dampen the Spill: Moisten the solid chloranil spill with acetone to prevent the generation of dust.[8]
-
Transfer: Carefully transfer the dampened material into a suitable, labeled container for hazardous waste.[8]
-
Clean-up: Use absorbent paper dampened with acetone to clean any remaining residue.[8]
-
Decontaminate Surfaces: Wash all contaminated surfaces first with acetone, followed by a thorough washing with soap and water.[8]
-
Seal Contaminated Materials: Place all contaminated items, including absorbent paper and protective clothing, in a vapor-tight plastic bag for disposal as hazardous waste.[8]
Core Disposal Protocol
The disposal of chloranil must be conducted in accordance with all local, state, and federal regulations.[1] A licensed professional waste disposal service should be contacted to handle the disposal of this material.[9]
General Disposal Steps:
-
Segregation and Labeling: Keep chloranil waste in a suitable, closed, and clearly labeled container.
-
Consult Professionals: Arrange for disposal with a licensed hazardous waste management company.[2][9]
-
Incineration: A recommended disposal method is to dissolve or mix the chloranil with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2][9]
Quantitative Data Summary
While specific quantitative limits for disposal are determined by local regulations, the following table summarizes key data for chloranil.
| Property | Value | Source |
| Oral LD50 (rat) | 4000 mg/kg | [1] |
| Intraperitoneal LD50 (rat) | 500 mg/kg | [1] |
| Water Solubility | < 1 mg/mL at 70°F | [8] |
| Specific Gravity | 1.97 | [1][8] |
Experimental Protocol: Laboratory-Scale Waste Neutralization (General Guidance)
Objective: To reduce the reactivity of chloranil waste.
Materials:
-
Chloranil waste
-
Sodium bisulfite or sodium thiosulfate solution
-
Sodium bicarbonate
-
Appropriate solvent (e.g., acetone)
-
Stir plate and stir bar
-
Fume hood
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat
Procedure:
-
Preparation: In a suitable container within a fume hood, dissolve the chloranil waste in a minimal amount of an appropriate solvent, such as acetone.
-
Reduction: Slowly add a solution of a reducing agent, like sodium bisulfite or sodium thiosulfate, to the chloranil solution while stirring. The reaction should result in the reduction of the quinone to a hydroquinone.
-
Neutralization: After the reaction is complete, neutralize the mixture by slowly adding sodium bicarbonate until the pH is near neutral.
-
Collection: The resulting mixture should be collected in a properly labeled hazardous waste container for disposal by a licensed professional service.
Logical Workflow for Chloranil Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of chloranil.
Caption: A flowchart outlining the procedural steps for the safe handling and disposal of chloranil waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. carlroth.com [carlroth.com]
- 4. lobachemie.com [lobachemie.com]
- 5. echemi.com [echemi.com]
- 6. ICSC 0780 - CHLORANIL [chemicalsafety.ilo.org]
- 7. fishersci.com [fishersci.com]
- 8. CHLORANIL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]
Personal protective equipment for handling Chloranil
Essential Safety and Handling Guide for Chloranil
This guide provides immediate safety, operational, and disposal protocols for handling Chloranil (CAS 118-75-2), a versatile oxidizing agent. It is intended for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical to ensure personal safety and environmental protection.
Immediate Safety Concerns
Chloranil is a hazardous substance that can cause serious eye and skin irritation.[1][2][3] It is also very toxic to aquatic life with long-lasting effects.[1][4] The solid material is combustible and can form explosive dust-air mixtures, particularly if finely ground.[4] Inhalation of dust should be avoided, as it can irritate the respiratory tract, and high levels of exposure may affect the central nervous system.[5][6]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the final and essential barrier against exposure. The following equipment must be worn when handling Chloranil.
1. Eye and Face Protection:
-
Requirement: Wear safety glasses with side shields or chemical goggles.[1][4][5] These must conform to appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
2. Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., PVC) are mandatory.[4] Gloves must be inspected before use and disposed of after contamination in accordance with good laboratory practices.[1] For prolonged contact, a glove with a protection class of 5 or higher (breakthrough time >240 minutes) is recommended.[4] For brief contact, a class 3 or higher (>60 minutes) is suitable.[4]
-
Protective Clothing: Wear overalls or a lab coat.[4] For tasks with a higher risk of splashes or spills, a PVC apron should be worn.[4][7]
3. Respiratory Protection:
-
Engineering Controls: Local exhaust ventilation is required where Chloranil is handled as a powder to prevent accumulation and recirculation of particulates.[1][4]
-
Respirator: In cases of inadequate ventilation or potential for dust formation, a particulate respirator is recommended.[4][8]
Operational Plan: Handling and Storage
Safe Handling Procedures:
-
Avoid Contact: Avoid all personal contact with the substance, including inhalation of dust.[4][9]
-
Ventilation: Always handle Chloranil in a well-ventilated area or under a chemical fume hood.[5][9]
-
Prevent Dust: Take measures to avoid the formation of dust and aerosols.[1][5] If appropriate, moisten the solid first to prevent dusting during transfer.[5][6]
-
Hygiene: Wash hands thoroughly with soap and water before breaks and at the end of the workday.[1][8] Do not eat, drink, or smoke in areas where Chloranil is handled.[6]
-
Equipment: Use non-sparking tools to prevent ignition sources for potential dust explosions.[5]
Storage Requirements:
-
Store separately from incompatible materials such as strong bases, oxidizing agents, food, and feedstuffs.[4][6]
Emergency Response: Spill and Exposure Plan
Minor Spill Response:
-
Containment: Immediately contain the spillage.[4]
-
Cleanup: Moisten the spilled solid with a solvent like acetone to prevent dust from becoming airborne.[10] Carefully sweep or transfer the dampened material into a suitable, covered, and closed container for disposal.[5][6][10]
-
Decontamination: Use absorbent paper dampened with acetone to pick up any remaining material.[10] Wash the spill area with a soap and water solution.[10]
-
Ventilation: Ensure the area is well-ventilated during cleanup.[8]
Major Spill Response:
-
Evacuate: Evacuate personnel from the immediate area.[1]
-
Alert: Advise personnel in the area of the hazard and alert emergency responders, informing them of the location and nature of the hazard.[4]
-
Personal Protection: Responders must wear appropriate PPE, including respiratory protection (self-contained breathing apparatus if necessary) and protective gloves.[1][4]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains or the environment.[1][5]
First Aid and Exposure Procedures:
-
Skin Contact: Immediately remove all contaminated clothing.[4] Wash the affected skin with plenty of soap and running water.[1][4] If irritation occurs or persists, seek medical attention.[4][5]
-
Eye Contact: Immediately flush the eyes with fresh, running water for at least 15 minutes, holding the eyelids open.[1][4] Remove contact lenses if present and easy to do.[1] Seek medical attention.[1][4]
-
Inhalation: Move the person to fresh air and have them rest.[1][6] Encourage the patient to blow their nose to clear breathing passages.[4] If irritation or discomfort persists, seek medical attention.[4]
-
Ingestion: Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Contact a Poisons Information Center or a doctor for advice.[4]
Disposal Plan
Chloranil and its container must be disposed of as hazardous waste.[4]
-
Regulations: All waste must be handled in accordance with local, state, and federal regulations.[4]
-
Containment: Collect waste in suitable, closed containers labeled for hazardous waste.[1][5]
-
Disposal Method: Do not allow waste to enter sewer systems or the environment.[5][6] One approved method involves dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with a scrubber.[1] Alternatively, consult with a licensed professional waste disposal service.[1]
-
Recycling: Unused, uncontaminated material may be recyclable. Consult the manufacturer or local waste management authority for options.[4]
Quantitative Data Summary
The following table summarizes key quantitative safety and physical data for Chloranil.
| Property | Value | Reference |
| Toxicity Data | ||
| Oral LD50 (rat) | 4000 mg/kg | [4] |
| Intraperitoneal LD50 (rat) | 500 mg/kg | [4] |
| Dermal LD50 (rat) | > 2000 mg/kg | [5] |
| Exposure Limits | ||
| Oregon PEL (PNOR, Respirable) | 5 mg/m³ | [4] |
| Physical Properties | ||
| Specific Gravity | 1.97 g/cm³ | [3][4][10] |
| Melting Point | 290 °C (decomposes) | [3][6][10] |
| Vapor Pressure | 1 hPa @ 71 °C | [3] |
| Appearance | Yellow crystalline solid | [4][5] |
| Water Solubility | Insoluble | [6][10] |
Experimental Workflow Visualization
The following diagram outlines the procedural workflow for managing a minor spill of Chloranil.
Caption: Procedural workflow for handling a minor Chloranil spill.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. carlroth.com [carlroth.com]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. echemi.com [echemi.com]
- 6. ICSC 0780 - CHLORANIL [chemicalsafety.ilo.org]
- 7. sams-solutions.com [sams-solutions.com]
- 8. Laboratory Chemicals | Alpha Chemika [alphachemika.co]
- 9. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 10. CHLORANIL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
